(-)-Avarone
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
186416-52-4 |
|---|---|
Molecular Formula |
C21H28O2 |
Molecular Weight |
312.4 g/mol |
IUPAC Name |
2-[[(1S,2R,4aR,8aR)-1,2,4a,5-tetramethyl-2,3,4,7,8,8a-hexahydronaphthalen-1-yl]methyl]cyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C21H28O2/c1-14-6-5-7-19-20(14,3)11-10-15(2)21(19,4)13-16-12-17(22)8-9-18(16)23/h6,8-9,12,15,19H,5,7,10-11,13H2,1-4H3/t15-,19+,20+,21+/m1/s1 |
InChI Key |
VPRHEJGLNUDEEH-DVMWJLJYSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@@]2([C@@H]([C@@]1(C)CC3=CC(=O)C=CC3=O)CCC=C2C)C |
Canonical SMILES |
CC1CCC2(C(C1(C)CC3=CC(=O)C=CC3=O)CCC=C2C)C |
Origin of Product |
United States |
Foundational & Exploratory
The Isolation of (-)-Avarone: A Technical Guide for Researchers
An In-depth Exploration of the Natural Sourcing and Chromatographic Purification of a Bioactive Sesquiterpenoid Quinone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the natural source and isolation of (-)-Avarone, a sesquiterpenoid quinone with a range of promising pharmacological activities. Sourced from marine sponges, the isolation of this compound is a critical first step for further research and development. This document details the experimental protocols for its extraction and purification, presents quantitative data from reported isolations, and provides a visual representation of the experimental workflow.
Natural Source
This compound, along with its hydroquinone (B1673460) precursor, avarol (B1665835), is a secondary metabolite found in marine sponges of the order Dictyoceratida.[1][2] The primary and most well-documented source of these compounds is the marine sponge Dysidea avara.[3][4][5][6] This sponge has been collected from various marine environments, including the Aegean Sea, for the purpose of isolating these bioactive molecules.[4][7] The presence of avarone (B1665836) and avarol in Dysidea avara makes this sponge a key target for natural product chemists.[3][4][5]
Isolation and Purification
The isolation of this compound from Dysidea avara is a multi-step process involving extraction and chromatographic purification. The general workflow begins with the collection and preparation of the sponge material, followed by solvent extraction and a series of chromatographic steps to yield the pure compound.
Experimental Protocols
The following protocols are synthesized from methodologies reported in the scientific literature.[4]
2.1.1. Extraction
-
Sample Preparation: The collected sponge sample (Dysidea avara) is first chopped into smaller pieces and then air-dried.[4]
-
Solvent Extraction: Methanol (B129727) (MeOH) is used as the solvent for extraction.[4][7] The dried sponge material is soaked in methanol to extract the secondary metabolites.
-
Concentration: The resulting methanolic extract is then evaporated to remove the solvent.[4]
-
Lyophilization: The concentrated extract is subsequently lyophilized (freeze-dried) to obtain a dry powder.[4]
2.1.2. Chromatographic Purification
-
Silica (B1680970) Gel Column Chromatography: The lyophilized extract is subjected to silica gel column chromatography.[4] Fractions are collected using a gradient of solvents. For example, a step-wise gradient of solvent mixtures can be employed.[4]
-
High-Performance Liquid Chromatography (HPLC): The fractions obtained from silica gel chromatography are analyzed using Diode-Array Detector High-Performance Liquid Chromatography (DAD-HPLC) to identify and combine fractions containing avarone.[4]
-
Octadecylsilyl (ODS) Column Chromatography: The combined, partially purified fractions are then subjected to ODS column chromatography.[4] Elution is performed with a gradient of methanol in water (e.g., 70%, 80%, 90%, and 100% MeOH).[4]
-
Final Purification: The fractions from the ODS column are collected, and those containing pure avarone are identified, typically through spectroscopic methods like NMR.[4]
Quantitative Data
The following table summarizes the quantitative data from a reported isolation of avarone and its precursor, avarol, from Dysidea avara.[4]
| Parameter | Value |
| Starting Material (Air-dried sponge) | 2.1221 g |
| Lyophilized Methanol Extract | 0.896 g |
| Purified Avarone (from 90% MeOH fraction) | 22.3 mg |
| Purified Avarol (from 100% MeOH fraction) | 84.2 mg |
Experimental Workflow
The following diagram illustrates the logical flow of the isolation and purification process for this compound.
References
- 1. Isolation of Sesquiterpenoids from Sponge Dysidea Avara and Chemical Modification of Avarol as Potential Antitumor Agen… [ouci.dntb.gov.ua]
- 2. researchgate.net [researchgate.net]
- 3. Isolation of sesquiterpenoids from sponge Dysidea avara and chemical modification of avarol as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 5. Avarol, a cytostatically active compound from the marine sponge Dysidea avara - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of avarol, avarone and nine of their natural and synthetic derivatives on microsomal drug-metabolizing enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Technical Guide to the Biosynthetic Pathway of (-)-Avarone in Dysidea avara
For Researchers, Scientists, and Drug Development Professionals
Abstract
(-)-Avarone is a sesquiterpenoid quinone isolated from the marine sponge Dysidea avara. Along with its hydroquinone (B1673460) precursor, (-)-avarol, it has demonstrated a wide range of significant biological activities, including antitumor, anti-inflammatory, antiviral, and antibacterial properties.[1][2] This has generated considerable interest in its potential for drug development. Despite its biomedical importance, the biosynthetic pathway of this compound in Dysidea avara has not been experimentally elucidated. No specific enzymes or genes responsible for its formation have been characterized to date. This guide provides a comprehensive overview of the current understanding of this compound, centered around a chemically plausible, hypothetical biosynthetic pathway. It synthesizes information from related terpenoid biosynthetic studies to propose a sequence of enzymatic reactions leading to this compound. This document also collates available quantitative data on avarane-type metabolites in Dysidea avara and details established experimental protocols for their extraction, isolation, and quantification, providing a valuable resource for researchers aiming to explore this promising class of natural products.
Introduction
Marine sponges of the order Dictyoceratida, particularly the genus Dysidea, are prolific producers of bioactive sesquiterpenoid quinones and hydroquinones.[3][4][5] Among these, this compound and its reduced form, (-)-avarol, first isolated from the Mediterranean sponge Dysidea avara, are prominent examples.[6] These compounds are characterized by a rearranged drimane (B1240787) sesquiterpenoid skeleton, known as a 4,9-friedodrimane, fused to a quinone or hydroquinone moiety. The potent biological activities of avarol (B1665835) and avarone (B1665836) have spurred investigations into their synthesis and pharmacological potential. However, a significant knowledge gap exists regarding their natural biosynthesis. Understanding this pathway is critical for developing biotechnological production methods, such as through heterologous expression of the responsible enzymes, which could provide a sustainable supply for further research and development.
This guide outlines a proposed biosynthetic pathway for this compound, starting from the universal sesquiterpene precursor, farnesyl pyrophosphate (FPP).
Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound is proposed to occur in three main stages:
-
Cyclization of Farnesyl Pyrophosphate (FPP): A terpene cyclase catalyzes the formation of the bicyclic drimane skeleton.
-
Skeletal Rearrangement: A series of carbocation-mediated hydride and methyl shifts results in the characteristic 4,9-friedodrimane (avarane) carbon skeleton.
-
Aromatic Moiety Formation and Oxidation: The sesquiterpenoid intermediate is coupled with a precursor to form the hydroquinone ring of (-)-avarol, which is subsequently oxidized to this compound.
The overall proposed pathway is depicted below.
Figure 1: Proposed overall biosynthetic pathway of this compound from FPP.
Stage 1 & 2: FPP Cyclization and Rearrangement to the Avarane Skeleton
The biosynthesis of all sesquiterpenoids begins with the ionization of farnesyl pyrophosphate (FPP), releasing pyrophosphate and generating a farnesyl carbocation. This is followed by a complex cyclization cascade orchestrated by a terpene cyclase enzyme. For avarol, this process is proposed to proceed via a drimane intermediate.
The formation of the rearranged 4,9-friedodrimane skeleton of avarol is hypothesized to occur through a series of hydride and methyl shifts from an initial drimanyl cation intermediate. This type of rearrangement is common in terpenoid biosynthesis and is driven by the thermodynamic stability of the resulting carbocation intermediates.
The proposed mechanism is detailed in the diagram below:
Figure 2: Proposed mechanism for the formation of the avarane skeleton.
Stage 3: Formation of (-)-Avarol and Oxidation to this compound
Following the formation of the sesquiterpene skeleton, it is proposed that the molecule undergoes hydroxylation and subsequent aromatization to form the hydroquinone ring of (-)-avarol. The precise origin of the benzoquinone moiety in marine sesquiterpenoid quinones is often debated, with potential precursors arising from the shikimate or polyketide pathways.
The final step in the pathway is the oxidation of the hydroquinone (-)-avarol to the corresponding quinone, this compound. This is likely an enzyme-mediated oxidation, potentially catalyzed by an oxidase or dehydrogenase, to yield the final product. Studies have shown that avarol can be readily oxidized to avarone.[7]
Quantitative Data
While data on the enzymatic kinetics of the biosynthetic pathway are unavailable, some studies have quantified the concentration of avarol and its derivatives in the tissues of Dysidea avara. This information is crucial for understanding the natural production levels and for optimizing extraction protocols.
| Compound | Concentration (% of sponge dry weight) | Analytical Method | Reference |
| (-)-Avarol | 2.09% - 4.83% (Average: 3.68%) | HPLC | [Mar. Drugs 2013, 11, 489-503] |
| 5'-monoacetylavarol | 0.195% - 0.405% (Average: 0.302%) | HPLC | [Mar. Drugs 2013, 11, 489-503] |
Experimental Protocols
Detailed experimental protocols for elucidating the biosynthetic pathway of this compound are not yet available in the literature. However, standardized methods for the extraction, isolation, and purification of avarol and avarone from Dysidea avara have been reported. These protocols form the basis for obtaining pure compounds for pharmacological studies and can be adapted for future biosynthetic investigations.
General Protocol for Extraction and Isolation of Avarol and Avarone
This protocol is a composite of methodologies described in the literature.[6][7][8]
Workflow Diagram:
Figure 3: General workflow for the extraction and isolation of (-)-Avarol and this compound.
Methodology:
-
Sample Collection and Preparation:
-
Specimens of Dysidea avara are collected, typically by SCUBA diving.
-
The freshly collected sponge tissue is immediately frozen and then lyophilized (freeze-dried) to preserve the chemical integrity of the metabolites.
-
-
Extraction:
-
The dried sponge material is ground into a powder.
-
The powder is exhaustively extracted at room temperature using a solvent mixture, commonly dichloromethane/methanol (CH₂Cl₂/MeOH) at a 2:1 (v/v) ratio.[7] This process is repeated multiple times to ensure complete extraction.
-
The solvent from the combined extracts is removed under reduced pressure (e.g., using a rotary evaporator) to yield a dark, oily crude extract.
-
-
Initial Fractionation (Vacuum Liquid Chromatography):
-
The crude extract is subjected to vacuum liquid chromatography (VLC) on a silica (B1680970) gel column.
-
A step-wise solvent gradient is used for elution, starting with a non-polar solvent (e.g., 100% cyclohexane (B81311) or hexane) and gradually increasing the polarity by adding ethyl acetate, eventually reaching 100% ethyl acetate.[7]
-
Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing avarol and avarone.
-
-
Purification (High-Performance Liquid Chromatography):
-
Fractions enriched with the target compounds are combined and further purified using preparative High-Performance Liquid Chromatography (HPLC).
-
A reversed-phase column (e.g., C18) is typically used.
-
An isocratic or gradient mobile phase, such as methanol/water (e.g., 95:5 v/v), is employed to separate avarol and avarone.[8]
-
The purity and identity of the isolated compounds are confirmed by analytical HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[6]
-
Future Outlook and Research Directions
The proposed biosynthetic pathway for this compound in Dysidea avara provides a roadmap for future research. The primary objective will be the identification and characterization of the key enzymes involved, particularly the terpene cyclase responsible for generating the unique avarane skeleton. Key research efforts should be directed towards:
-
Genomic and Transcriptomic Sequencing: Sequencing the genome and transcriptome of Dysidea avara (and potentially its associated microbial symbionts) to identify candidate terpene cyclase genes and other biosynthetic genes clustered with it.
-
Gene Cloning and Heterologous Expression: Cloning candidate genes and expressing them in a suitable host (e.g., E. coli or yeast) to functionally characterize the encoded enzymes and confirm their role in the pathway.
-
In Vitro Enzyme Assays: Using cell-free extracts from Dysidea avara or purified recombinant enzymes to perform in vitro assays with FPP and other potential precursors to identify intermediates and confirm reaction steps.
Elucidating this pathway will not only be a significant contribution to the field of marine natural product biosynthesis but will also pave the way for the sustainable biotechnological production of this compound and its derivatives for therapeutic applications.
References
- 1. Occurrence, biological activity and synthesis of drimane sesquiterpenoids - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 2. Avarol and avarone, two new anti-inflammatory agents of marine origin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dysideanones F-G and dysiherbols D-E, unusual sesquiterpene quinones with rearranged skeletons from the marine sponge Dysidea avara - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dysideanones A-C, unusual sesquiterpene quinones from the South China Sea sponge Dysidea avara - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A new bioactive sesquiterpenoid quinone from the Mediterranean Sea marine sponge Dysidea avara - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation of the Activity of the Sponge Metabolites Avarol and Avarone and their Synthetic Derivatives Against Fouling Micro- and Macroorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Chemical Structure and Stereochemistry of (-)-Avarone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure and stereochemical nature of (-)-Avarone, a significant sesquiterpenoid quinone. The document details its structural properties, spectroscopic data, and relevant experimental protocols, serving as a critical resource for professionals in chemical research and drug development.
Chemical Structure and Identification
This compound is a marine-derived natural product, first isolated from the sponge Dysidea avara. It belongs to the class of sesquiterpenoid quinones, which are characterized by a C15 terpene skeleton linked to a quinone moiety. This structural combination is responsible for the diverse and potent biological activities associated with Avarone, including cytotoxic, antimicrobial, and anti-HIV properties.
The core structure of this compound consists of a rearranged drimane (B1240787) sesquiterpenoid framework fused to a 1,4-benzoquinone (B44022) ring. The IUPAC name for this compound is 2-[[(1R,2S,4aS,8aS)-1,2,4a,5-tetramethyl-2,3,4,7,8,8a-hexahydronaphthalen-1-yl]methyl]cyclohexa-2,5-diene-1,4-dione .[1]
Table 1: Chemical Identifiers and Properties of this compound
| Property | Value |
| Molecular Formula | C₂₁H₂₈O₂ |
| Molecular Weight | 312.45 g/mol |
| Exact Mass | 312.208930132 Da |
| CAS Number | 55303-99-6 |
| InChI Key | VPRHEJGLNUDEEH-LWILDLIXSA-N |
| SMILES | C[C@H]1CC[C@]2(--INVALID-LINK--CCC=C2C)C |
Stereochemistry
The biological activity of many natural products is intrinsically linked to their three-dimensional structure. This compound possesses four chiral centers within its sesquiterpenoid core, leading to a specific and complex stereochemistry.
The prefix "(-) " in the name indicates that the molecule is levorotatory , meaning it rotates the plane of polarized light to the left (counter-clockwise).[2][3][4] This is an experimentally determined property measured using a polarimeter. While the direction of rotation is known, a specific value for the optical rotation of this compound is not consistently reported in readily available literature.
The absolute configuration of the four stereocenters has been determined and is crucial for its unique chemical identity. The configuration is assigned using the Cahn-Ingold-Prelog (CIP) priority rules:
-
C1: R
-
C2: S
-
C4a: S
-
C8a: S
This specific spatial arrangement, (1R, 2S, 4aS, 8aS) , is essential for its interaction with biological targets and is a key consideration in synthetic strategies.[1]
Caption: 2D structure of this compound with IUPAC numbering.
Spectroscopic Data
Spectroscopic analysis is fundamental to the structural elucidation and verification of this compound.
NMR spectroscopy provides detailed information about the carbon-hydrogen framework. The ¹H and ¹³C NMR chemical shifts are diagnostic for the molecule's structure. Data presented below were recorded in deuterated chloroform (B151607) (CDCl₃).[5][6]
Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound (400 MHz, CDCl₃)
| Carbon No. | ¹³C Shift (δ, ppm) | ¹H Shift (δ, ppm) |
| 1 | 50.1 | 1.88 |
| 2 | 26.4 | 2.03, 1.85 |
| 3 | 121.1 | 5.34 |
| 4 | 143.9 | - |
| 5 | 39.9 | 1.95 |
| 6 | 36.0 | 1.21, 0.93 |
| 7 | 18.1 | 1.85, 1.18 |
| 8 | 36.9 | 1.64, 1.03 |
| 9 | 35.0 | - |
| 10 | 47.0 | 1.01 |
| 11 | 32.3 | 1.51 |
| 12 | 17.8 | 0.85 |
| 13 | 15.8 | 0.90 |
| 14 | 20.0 | 1.00 |
| 15 | 28.4 | 0.78 |
| 1' | 147.3 | - |
| 2' | 148.4 | 6.45 (d) |
| 3' | 133.4 | 6.58 (dd) |
| 4' | 187.4 | - |
| 5' | 188.0 | - |
| 6' | 136.1 | 6.51 (d) |
While a specific experimental spectrum for this compound is not provided in the searched literature, its characteristic IR absorptions can be predicted based on its functional groups. These absorptions are key for identifying the quinone and sesquiterpenoid moieties.
Table 3: Predicted Characteristic IR Absorptions for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
| C=O (Quinone) | Stretch | ~1665 - 1680 | Strong |
| C=C (Quinone Ring) | Stretch | ~1600 - 1650 | Medium |
| C=C (Terpene) | Stretch | ~1640 - 1680 | Variable |
| C-H (sp² hybridized) | Stretch | ~3010 - 3100 | Medium |
| C-H (sp³ hybridized) | Stretch | ~2850 - 2960 | Strong |
The quinone ring in Avarone acts as a chromophore, responsible for its absorption of light in the UV-Visible range. The spectrum is expected to show characteristic absorptions for π → π* and n → π* electronic transitions.
Table 4: Expected UV-Visible Absorption Maxima (λₘₐₓ) for this compound
| Transition Type | Expected λₘₐₓ (nm) | Molar Absorptivity (ε) | Chromophore |
| π → π | ~240 - 260 | High | Conjugated C=C, C=O |
| n → π | ~300 - 340 | Low | C=O (Quinone) |
Experimental Protocols
The following is a generalized protocol for the isolation of this compound from the marine sponge Dysidea avara, based on reported methodologies.[5][6]
Workflow: Isolation of this compound
Caption: General workflow for isolating this compound.
-
Collection and Preparation: The sponge material (Dysidea avara) is collected, chopped into small pieces, and air-dried.
-
Extraction: The dried material is exhaustively extracted with methanol (MeOH) at room temperature.
-
Concentration: The solvent from the combined methanolic extracts is removed under reduced pressure to yield a crude extract.
-
Initial Fractionation: The crude extract is subjected to silica gel column chromatography, eluting with a gradient of solvents (e.g., hexane/ethyl acetate (B1210297) mixtures) to separate compounds based on polarity.
-
Purification: Fractions containing Avarone, identified by Thin Layer Chromatography (TLC), are combined and further purified using High-Performance Liquid Chromatography (HPLC), typically with an octadecylsilane (B103800) (ODS) reverse-phase column and a methanol/water solvent system.[5]
-
Structural Verification: The purity and identity of the isolated this compound are confirmed using spectroscopic methods, primarily ¹H and ¹³C NMR spectroscopy.[5]
The enantioselective total synthesis of this compound and its precursor, (-)-Avarol, has been achieved. A key strategic element in modern synthetic routes involves the convergent coupling of two main fragments: a chiral decalin-derived unit and a hydroquinone (B1673460) or quinone piece. One notable synthesis utilizes Barton's radical decarboxylation followed by a quinone addition to form the crucial C-C bond between the terpene and quinone moieties.[7]
Logical Relationship: Key Synthetic Step
Caption: Logic of a convergent synthesis of this compound.
-
NMR Sample Preparation: Approximately 5-10 mg of purified this compound is dissolved in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (B1202638) (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.
-
NMR Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a spectrometer, such as a Bruker Avance 400 MHz instrument.[5] Standard 1D and 2D experiments (e.g., COSY, HSQC, HMBC) are performed to confirm the structure and assign all proton and carbon signals.
-
IR Sample Preparation: A thin film of the sample is prepared on a salt plate (e.g., NaCl or KBr), or the sample is mixed with KBr powder and pressed into a pellet.
-
IR Data Acquisition: The spectrum is recorded using an FT-IR spectrometer over the range of 4000-400 cm⁻¹.
-
UV-Vis Sample Preparation: A dilute solution of this compound is prepared in a UV-transparent solvent (e.g., ethanol (B145695) or hexane).
-
UV-Vis Data Acquisition: The absorbance is measured over a range of ~200-800 nm using a dual-beam UV-Vis spectrophotometer.
References
- 1. Avarone | C21H28O2 | CID 72186 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Specific rotation - Wikipedia [en.wikipedia.org]
- 3. Specific Rotation - Chemistry Steps [chemistrysteps.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Stereoselective Synthesis of (+)-Avarol, (+)-Avarone, and Some Nonracemic Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Highly efficient total synthesis of the marine natural products (+)-avarone, (+)-avarol, (-)-neoavarone, (-)-neoavarol and (+)-aureol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enantioselective Total Synthesis of Avarol and Avarone - PubMed [pubmed.ncbi.nlm.nih.gov]
The Multifaceted Biological Activities of (-)-Avarone and Its Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(-)-Avarone, a sesquiterpenoid quinone isolated from marine sponges of the genus Dysidea, and its corresponding hydroquinone, avarol, have garnered significant attention in the scientific community for their broad spectrum of biological activities. This technical guide provides a comprehensive overview of the potent cytotoxic, anti-inflammatory, antiviral, and antimicrobial properties of this compound and its synthetically derived analogs. Detailed experimental protocols for key biological assays are presented, alongside a quantitative summary of the compounds' activities to facilitate comparative analysis. Furthermore, this guide elucidates the underlying mechanisms of action, with a particular focus on the modulation of critical signaling pathways, offering valuable insights for future drug discovery and development endeavors.
Introduction
Marine organisms are a rich source of structurally unique and biologically active secondary metabolites. Among these, this compound has emerged as a promising scaffold for the development of novel therapeutic agents. Its chemical structure, featuring a sesquiterpenoid backbone fused to a quinone ring, provides a unique framework for chemical modification, leading to the synthesis of numerous derivatives with enhanced or diversified biological profiles. This guide delves into the core biological activities of this compound and its derivatives, presenting key data and methodologies for researchers in the field.
Biological Activities: Quantitative Data
The biological efficacy of this compound and its derivatives has been quantified across a range of assays. The following tables summarize the key findings, presenting IC₅₀ (half-maximal inhibitory concentration), ED₅₀ (half-maximal effective dose), and MIC (minimum inhibitory concentration) values.
Table 1: Cytotoxic Activity of this compound and Derivatives
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| This compound | L5178Y mouse lymphoma | 0.62 | [1] |
| HeLa (human cervical cancer) | ~8.1-8.7 | [1] | |
| Human melanoma | ~24.8-26.7 | [1] | |
| Fem-X (melanoma) | >10 | [2] | |
| Avarol | L5178Y mouse lymphoma | 0.93 | [1] |
| 4'-(methylamino)avarone | Fem-X (melanoma) | 2.4 | [2][3] |
| Normal human lymphocytes | No cytotoxicity | [2][3] | |
| 3'-alkylamino derivatives | L1210 (murine leukemia) | 1.7-3.7 | [4] |
| Raji (human B lymphoblast) | 1.7-3.7 | [4] | |
| C8166, H9 (human T lymphoblast) | 1.7-3.7 | [4] |
Table 2: Anti-inflammatory Activity of this compound and Avarol
| Compound | Assay | ED₅₀ / IC₅₀ | Reference |
| This compound | Carrageenan-induced paw edema (p.o.) | 4.6 mg/kg | [5] |
| TPA-induced ear edema | 397 µ g/ear | [5] | |
| Leukotriene B4 release (rat leukocytes) | >0.6 µM | [5] | |
| Thromboxane B2 release (rat leukocytes) | >1.4 µM | [5] | |
| Superoxide generation (rat leukocytes) | < 1 µM | [5] | |
| Avarol | Carrageenan-induced paw edema (p.o.) | 9.2 mg/kg | [5] |
| TPA-induced ear edema | 97 µ g/ear | [5] | |
| Leukotriene B4 release (rat leukocytes) | 0.6 µM | [5] | |
| Thromboxane B2 release (rat leukocytes) | 1.4 µM | [5] | |
| Superoxide generation (rat leukocytes) | < 1 µM | [5] | |
| Human recombinant synovial phospholipase A2 | 158 µM | [5] | |
| TNF-α generation (human monocytes) | 1 µM |
Table 3: Antimicrobial and Antiviral Activity of this compound and Derivatives
| Compound | Organism/Virus | MIC (µg/mL) / Activity | Reference |
| This compound | Staphylococcus aureus | Active | [4] |
| Escherichia coli | Active | [4] | |
| Marinobacterium stanieri | 1 | [6] | |
| Vibrio fischeri | 2.5-5 | [6] | |
| HIV-1 | Potent anti-HIV activity | [2][7] | |
| 4'-(methylamino)avarone | HIV-1 | Tested | [2] |
| 4'-isopropylthioavarone | Marinobacterium stanieri | 0.5 | [6] |
| Vibrio fischeri | 1.0 | [6] | |
| 4'-propylthioavarone | Marinobacterium stanieri | 0.5 | [6] |
| Vibrio fischeri | 1.0 | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. This section outlines the protocols for key assays used to evaluate the biological activity of this compound and its derivatives.
Cytotoxicity Assay: MTT Method
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
96-well microplate
-
Cancer cell lines (e.g., L5178Y, HeLa, Fem-X)
-
Cell culture medium (e.g., RPMI-1640, DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound or its derivatives dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁵ cells/mL in a final volume of 100 µL per well. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Anti-inflammatory Assay: Carrageenan-Induced Paw Edema
This in vivo model is used to assess the acute anti-inflammatory activity of a compound.
Materials:
-
Wistar rats or Swiss albino mice
-
Carrageenan (1% w/v in sterile saline)
-
This compound or its derivatives
-
Vehicle (e.g., saline, Tween 80)
-
Plethysmometer
-
Syringes and needles
Procedure:
-
Animal Acclimatization: Acclimatize the animals for at least one week before the experiment with free access to food and water.
-
Compound Administration: Administer the test compound or vehicle orally (p.o.) or intraperitoneally (i.p.) to the animals.
-
Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Paw Volume Measurement: Measure the paw volume of each animal using a plethysmometer immediately before the carrageenan injection (0 h) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group and determine the ED₅₀ value.
Antimicrobial Assay: Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.
Materials:
-
Bacterial strains (e.g., S. aureus, E. coli)
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB)
-
This compound or its derivatives dissolved in DMSO
-
Bacterial inoculum standardized to 0.5 McFarland
-
Incubator
Procedure:
-
Compound Dilution: Prepare a serial two-fold dilution of the test compounds in MHB in the wells of a 96-well plate.
-
Inoculation: Add a standardized bacterial suspension to each well to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Controls: Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
Signaling Pathways
The biological activities of this compound and its derivatives are often attributed to their ability to modulate key cellular signaling pathways. A significant target is the Nuclear Factor-kappa B (NF-κB) pathway, a critical regulator of the inflammatory response.
Inhibition of the NF-κB Signaling Pathway
Avarol has been shown to inhibit the generation of Tumor Necrosis Factor-alpha (TNF-α) and the subsequent activation of NF-κB.[8] TNF-α is a potent pro-inflammatory cytokine that activates the canonical NF-κB pathway. The diagram below illustrates the canonical NF-κB signaling cascade and the putative point of inhibition by Avarone/Avarol.
Mechanism of Inhibition: By inhibiting the IKK complex, Avarone and its analogs prevent the phosphorylation and subsequent degradation of IκBα. This keeps NF-κB sequestered in the cytoplasm in its inactive state, thereby preventing the transcription of pro-inflammatory genes.
Conclusion
This compound and its derivatives represent a versatile class of marine natural products with significant therapeutic potential. Their diverse biological activities, including potent cytotoxicity against various cancer cell lines, marked anti-inflammatory effects, and promising antimicrobial and antiviral properties, underscore their importance in drug discovery. The ability to synthesize a wide array of derivatives allows for the fine-tuning of their biological profiles, enhancing potency and selectivity. The elucidation of their mechanisms of action, particularly the inhibition of the NF-κB signaling pathway, provides a rational basis for the design of novel anti-inflammatory and anticancer agents. This guide serves as a foundational resource for researchers, providing the necessary data and protocols to further explore and harness the therapeutic potential of this remarkable family of compounds.
References
- 1. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchhub.com [researchhub.com]
- 3. benchchem.com [benchchem.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. researchgate.net [researchgate.net]
- 6. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. Avarol inhibits TNF-alpha generation and NF-kappaB activation in human cells and in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
(-)-Avarone: A Technical Guide on the Mechanism of Action in Cancer Cells
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract: (-)-Avarone, a sesquiterpenoid quinone derived from the marine sponge Dysidea avara, has demonstrated potent cytostatic and antileukemic properties. This document provides a comprehensive technical overview of its mechanism of action against cancer cells. While direct molecular pathway studies on Avarone (B1665836) are limited, this guide synthesizes available data with established mechanisms for its chemical class. The primary anticancer effects of this compound are attributed to its potent inhibition of cell proliferation. This is likely achieved through a multi-faceted approach involving the induction of apoptosis, generation of reactive oxygen species (ROS), and arrest of the cell cycle, potentially through the modulation of key pro-survival signaling pathways such as PI3K/Akt and MAPK. This guide presents quantitative cytotoxicity data, detailed experimental protocols for assessing its effects, and visual diagrams of the proposed mechanisms and workflows to support further research and drug development efforts.
Core Mechanism of Action: Cytostatic and Antileukemic Activity
This compound is classified as a highly active cytostatic agent.[1] Cytostatic agents function by inhibiting cell growth and proliferation, which can be achieved by inducing programmed cell death (apoptosis) or by halting the cell division cycle.[1] In preclinical studies, Avarone has shown potent antileukemic activity both in vitro and in vivo.[1] Its efficacy is particularly pronounced against leukemia cells compared to other cancer types like melanoma and cervical carcinoma, and it displays high selectivity, being significantly less active towards non-tumor cells.[1]
The molecular activities underpinning this cytostatic effect are likely multifactorial, converging on the induction of cell cycle arrest and apoptosis. Key proposed mechanisms include:
-
Generation of Reactive Oxygen Species (ROS): The quinone structure of Avarone is conducive to redox cycling, a process that can generate ROS. At high concentrations, ROS induce oxidative stress, which damages cellular components like DNA, lipids, and proteins, ultimately triggering apoptotic cell death.[2][3][4]
-
Induction of Apoptosis: As a potent cytotoxic agent, Avarone is expected to activate the apoptotic cascade. This can occur through the intrinsic (mitochondrial) pathway, often initiated by cellular stress such as ROS, or the extrinsic (death receptor) pathway. Both pathways converge on the activation of effector caspases (e.g., Caspase-3), which execute the dismantling of the cell.[5][6][7]
-
Cell Cycle Arrest: By interfering with the cell cycle machinery, Avarone can halt the proliferation of cancer cells. This involves the modulation of cyclins and cyclin-dependent kinases (CDKs) that regulate progression through different phases (G1, S, G2, M) of the cell cycle.[8] Halting the cycle prevents cancer cells from dividing and can lead to apoptosis.
-
Modulation of Pro-Survival Signaling: The PI3K/Akt/mTOR and Ras/Raf/MEK/ERK (MAPK) pathways are critical for cancer cell survival, proliferation, and resistance to therapy.[9][10][11][12] Many natural compounds exert their anticancer effects by inhibiting these pathways, and it is plausible that Avarone acts similarly to suppress pro-survival signals, thereby sensitizing cells to apoptosis.
Quantitative Data Summary: Cytotoxicity
The cytotoxic potential of this compound has been quantified against various cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the drug concentration required to inhibit cell growth by 50%, is a standard measure of potency. Avarone demonstrates significantly higher potency in lymphoma cells compared to other cancer and non-tumor cell lines.[1]
| Cell Line | Cancer Type | IC50 (µM) | Selectivity Note |
| L5178Y | Mouse Lymphoma | 0.62 | - |
| HeLa | Human Cervical Cancer | ~8.1 (13x higher than L5178Y) | Lower sensitivity |
| Melanoma | Human Melanoma | ~24.8 (40x higher than L5178Y) | Lower sensitivity |
| Fibroblasts | Human Non-Tumor | Highly Resistant | Tumor selective |
| Gingival Cells | Human Non-Tumor | Highly Resistant | Tumor selective |
Table 1: In Vitro Cytotoxicity of this compound. Data is derived from studies on L5178Y mouse lymphoma cells and comparative analyses.[1]
Visualized Pathways and Workflows
Proposed Mechanism of Action
The following diagram illustrates the hypothesized signaling cascade for this compound, focusing on ROS-mediated apoptosis, a common mechanism for quinone-based anticancer agents.
References
- 1. Potent antileukemic activity of the novel cytostatic agent avarone and its analogues in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reactive oxygen species in cancer: Current findings and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reactive oxygen species in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The interplay between reactive oxygen species and antioxidants in cancer progression and therapy: a narrative review - Bekhet - Translational Cancer Research [tcr.amegroups.org]
- 5. Caspase Activation & Apoptosis: R&D Systems [rndsystems.com]
- 6. Regulation of caspase activation in apoptosis: implications for transformation and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 8. The Cell-Cycle Arrest and Apoptotic Functions of p53 in Tumor Initiation and Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Targeting MAPK Signaling in Cancer: Mechanisms of Drug Resistance and Sensitivity | MDPI [mdpi.com]
- 11. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 12. The MAPK and AMPK signalings: interplay and implication in targeted cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking the Therapeutic Potential of the Sea: A Technical Guide to the Pharmacological Properties of Marine Quinones Like (-)-Avarone
For Researchers, Scientists, and Drug Development Professionals
The marine environment represents a vast and largely untapped reservoir of novel chemical entities with significant therapeutic potential. Among these, marine quinones, a class of secondary metabolites derived from various marine organisms, particularly sponges, have emerged as a promising source of lead compounds for drug discovery. This in-depth technical guide focuses on the pharmacological properties of this diverse group of natural products, with a particular emphasis on the well-characterized sesquiterpenoid quinone, (-)-Avarone. This document provides a comprehensive overview of their biological activities, underlying mechanisms of action, and detailed experimental methodologies to facilitate further research and development in this exciting field.
Core Pharmacological Activities of this compound and Related Marine Quinones
This compound, and its hydroquinone (B1673460) precursor, avarol (B1665835), isolated from the marine sponge Dysidea avara, have demonstrated a broad spectrum of pharmacological activities. These compounds, along with other marine quinones, exhibit potent cytotoxic, anti-inflammatory, antioxidant, and antiviral properties. The following sections detail these activities with supporting quantitative data.
Cytotoxic and Anti-Cancer Properties
A significant body of research has highlighted the potential of marine quinones as anti-cancer agents. Their cytotoxic effects have been observed against a variety of cancer cell lines, often demonstrating selectivity towards malignant cells over normal cell lines.
This compound and avarol have shown potent antileukemic activity both in vitro and in vivo. In cell culture, the cytotoxic activity of these compounds against L5178Y mouse lymphoma cells was found to be significantly higher than against HeLa cells and human melanoma cells, with normal human fibroblasts and gingival cells showing high resistance[1]. In an in vivo murine ascites model with L5178Y cells, avarone (B1665836) was curative in approximately 70% of the mice at a dose of 10 mg/kg administered intraperitoneally once daily for five days[1]. Furthermore, avarol has demonstrated significant in vitro potency against human cervix adenocarcinoma (HeLa), human colon adenocarcinoma (LS174), and human non-small-cell lung carcinoma (A549) cell lines, although without selectivity towards normal human fetal lung fibroblast (MRC-5) cells[2]. In vivo studies with avarol showed a significant inhibition of tumor growth in mice with Ehrlich carcinoma and cervical cancer[2].
Other marine quinones have also shown promising cytotoxic activities. For instance, bolinaquinone, isolated from the genus Dysidea, displayed cytotoxic activity against HCT-116 human colon carcinoma with an IC50 of 1.9 μg/mL, potentially by interfering with or damaging DNA[3]. Popolohuanone E, from a Dysidea sp. sponge, is a potent topoisomerase II inhibitor with selective cytotoxicity against the A549 non-small cell human lung cancer cell line[3].
Table 1: Cytotoxic and Anti-Cancer Activity of this compound and Related Marine Quinones
| Compound | Cancer Cell Line/Model | Activity | Value | Reference |
| This compound | L5178Y mouse lymphoma | IC50 | 0.62 µM | [1] |
| Avarol | L5178Y mouse lymphoma | IC50 | 0.93 µM | [1] |
| Avarol | HeLa (human cervix adenocarcinoma) | IC50 | 10.22 ± 0.28 µg/mL | [2] |
| Avarol | LS174 (human colon adenocarcinoma) | IC50 | Not specified | [2] |
| Avarol | A549 (human non-small-cell lung carcinoma) | IC50 | Not specified | [2] |
| Avarol | Ehrlich Carcinoma (in vivo) | Tumor Growth Inhibition | 29% (at 50 mg/kg) | [2] |
| Avarol | Cervical Cancer (CC-5) (in vivo) | Tumor Growth Inhibition | 36% (at 50 mg/kg) | [2] |
| Bolinaquinone | HCT-116 (human colon carcinoma) | IC50 | 1.9 µg/mL | [3] |
| Dehydroxybolinaquinone | PTP1B Inhibition | IC50 | 39.5 µM | [3] |
| Dehydroxybolinaquinone | Cytotoxicity | IC50 | 19.5 µM | [3] |
| Strongyline A | P-388 leukemia cells | IC50 | 13 µg/mL | [3] |
| Dipuupehedione | KB cells | ED50 | 3 µg/mL | [3] |
| Popolohuanone E | A549 (non-small cell human lung cancer) | Selective Cytotoxicity | Potent | [3] |
Anti-inflammatory Activity
This compound and avarol exhibit significant anti-inflammatory properties, comparable to the nonsteroidal anti-inflammatory drug (NSAID) indomethacin[4]. They have been shown to potently inhibit carrageenan-induced paw edema and 12-O-tetradecanoylphorbol acetate (B1210297) (TPA)-induced ear edema in mice[4]. The anti-inflammatory mechanism of these compounds is linked to the inhibition of eicosanoid release and the suppression of superoxide (B77818) generation in leukocytes[4]. Specifically, avarol inhibits the release of leukotriene B4 and thromboxane (B8750289) B2 in A23187-stimulated rat peritoneal leukocytes[4]. Furthermore, avarol has been shown to inhibit human recombinant synovial phospholipase A2 activity[4].
The anti-inflammatory effects of avarol are also mediated through the downregulation of key inflammatory signaling pathways. It has been demonstrated to inhibit tumor necrosis factor-alpha (TNF-α) generation in stimulated human monocytes and TNF-α-induced activation of nuclear factor-kappaB (NF-κB) DNA binding in keratinocytes[5].
Table 2: Anti-inflammatory Activity of this compound and Avarol
| Compound | Model | Activity | Value | Reference |
| This compound | Carrageenan-induced paw edema (mice) | ED50 | 4.6 mg/kg (p.o.) | [4] |
| Avarol | Carrageenan-induced paw edema (mice) | ED50 | 9.2 mg/kg (p.o.) | [4] |
| This compound | TPA-induced ear edema (mice) | ED50 | 397 µ g/ear | [4] |
| Avarol | TPA-induced ear edema (mice) | ED50 | 97 µ g/ear | [4] |
| Avarol | A23187-stimulated rat peritoneal leukocytes (Leukotriene B4 release) | IC50 | 0.6 µM | [4] |
| Avarol | A23187-stimulated rat peritoneal leukocytes (Thromboxane B2 release) | IC50 | 1.4 µM | [4] |
| Avarol | Human recombinant synovial phospholipase A2 | IC50 | 158 µM | [4] |
| Avarol | Stimulated human monocytes (TNF-α generation) | IC50 | 1 µM | [5] |
Antioxidant Activity
The antioxidant properties of avarol and avarone have been investigated using lipid peroxidation as an experimental model[6]. Avarol, a hydroquinone, acts as a potent radical scavenger due to its easily donatable hydrogen atom. In contrast, the quinone form, avarone, appears to primarily interfere with the initiation phase of lipid peroxidation[6]. Both compounds were more effective inhibitors in NADPH- or ascorbate-linked lipid peroxidation compared to the t-BuOOH-dependent process, with avarol consistently showing greater inhibitory power than avarone[6]. Popolohuanone A and the dimeric popolohuanone F have also demonstrated DPPH radical scavenging activity with an IC50 value of 35 µM[3].
Table 3: Antioxidant Activity of Marine Quinones
| Compound | Assay | Activity | Value | Reference |
| Avarol | NADPH- or ascorbate-linked lipid peroxidation | Inhibition | More powerful than avarone | [6] |
| Avarone | NADPH- or ascorbate-linked lipid peroxidation | Inhibition | Less powerful than avarol | [6] |
| Popolohuanone A | DPPH radical scavenging | IC50 | 35 µM | [3] |
| Popolohuanone F | DPPH radical scavenging | IC50 | 35 µM | [3] |
Antiviral and Other Bioactivities
Marine quinones have also been explored for their antiviral potential. Strongyline A, for instance, has shown antiviral activity against Influenza PR-8 with an IC50 of 6.5 µg/mL[3]. Additionally, many naphtoquinone derivatives have demonstrated potent bactericidal activity against methicillin-resistant S. aureus strains[7].
Avarone and avarol have been found to be non-mutagenic in the Ames microsomal test and can reduce the mutagenic effect of benzo[a]pyrene (B130552) by inhibiting benzo[a]pyrene monooxygenase[8]. They also selectively inhibit phenobarbital-inducible cytochrome P-450IIB, which is involved in the metabolic activation of certain mutagens[9].
Table 4: Antiviral and Other Bioactivities of Marine Quinones
| Compound | Activity | Organism/Target | Value | Reference |
| Strongyline A | Antiviral | Influenza PR-8 | IC50 = 6.5 µg/mL | [3] |
| Naphtoquinone Derivatives | Antibacterial | Methicillin-resistant S. aureus | Potent | [7] |
| This compound & Avarol | Antimutagenic | Benzo[a]pyrene-induced mutagenesis | Drastic reduction | [8] |
| This compound & Avarol | Enzyme Inhibition | Benzo[a]pyrene monooxygenase | Powerful inhibitors | [8] |
| This compound & Avarol | Enzyme Inhibition | Cytochrome P-450IIB | Selective inhibition | [9] |
Signaling Pathways and Mechanisms of Action
The diverse pharmacological effects of marine quinones are a consequence of their interaction with multiple cellular targets and signaling pathways.
Inhibition of Pro-inflammatory Pathways
A key mechanism underlying the anti-inflammatory effects of avarol is the inhibition of the NF-κB signaling pathway. Avarol has been shown to inhibit TNF-α-induced activation of NF-κB DNA binding in keratinocytes[5]. This inhibition prevents the translocation of NF-κB to the nucleus, thereby downregulating the expression of pro-inflammatory genes.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. 2.5. DPPH radical scavenging activity assay [bio-protocol.org]
- 3. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. researchgate.net [researchgate.net]
- 6. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. acmeresearchlabs.in [acmeresearchlabs.in]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
In Vitro Cytotoxic Effects of (-)-Avarone and Related Sesquiterpenoid Hydroquinones on Tumor Cell Lines: A Technical Guide
This technical guide provides an in-depth overview of the in vitro cytotoxic effects of (-)-Avarone and its closely related precursor, Avarol, on various tumor cell lines. It is intended for researchers, scientists, and drug development professionals interested in the anticancer potential of these marine-derived natural products. This document summarizes key quantitative data, details common experimental protocols, and visualizes the underlying molecular mechanisms and workflows.
Introduction
Marine sponges are a prolific source of novel bioactive compounds with significant therapeutic potential. Among these, the sesquiterpenoid hydroquinone (B1673460) Avarol and its corresponding quinone, this compound, isolated from the marine sponge Dysidea avara, have demonstrated notable anticancer properties. These compounds interfere with fundamental cellular processes in cancer cells, leading to inhibited proliferation and cell death. This guide focuses on the cytotoxic effects observed in vitro, detailing the concentrations required to inhibit cancer cell growth and elucidating the mechanisms of action, including the induction of apoptosis and cell cycle arrest.
Quantitative Cytotoxicity Data
The cytotoxic potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration required to inhibit the viability of 50% of a cell population.[1][2] The following table summarizes the reported IC50 values for Avarol against various human tumor cell lines after a 72-hour incubation period.
Table 1: IC50 Values of Avarol in Human Cell Lines
| Cell Line | Cancer Type | IC50 (µg/mL) | IC50 (µM)¹ | Reference |
| HeLa | Cervix Adenocarcinoma | 10.22 ± 0.28 | ~32.5 | [3][4] |
| LS174 | Colon Adenocarcinoma | 35.00 ± 0.91 | ~111.4 | [3] |
| A549 | Non-small-cell Lung Carcinoma | 24.22 ± 0.53 | ~77.1 | [3] |
| MRC-5 | Normal Fetal Lung Fibroblast | 29.14 ± 0.41 | ~92.8 | [3] |
| ¹Calculated based on a molecular weight of 314.47 g/mol for Avarol. |
Avarol demonstrated the highest cytotoxic activity against the HeLa cervical cancer cell line.[3][4] Notably, the cytotoxic effect was not highly selective for cancer cells over the normal MRC-5 fibroblast cell line, indicating a narrow therapeutic window in this context.[3]
Mechanisms of Cytotoxic Action
This compound and related compounds exert their cytotoxic effects primarily through the inhibition of critical enzymes involved in DNA replication and by inducing programmed cell death (apoptosis) and cell cycle arrest.
One of the key mechanisms of action for compounds like this compound is the inhibition of DNA topoisomerases.[5] These enzymes are crucial for managing DNA tangles and supercoils during replication and transcription.[5][6] By inhibiting topoisomerase II, these agents can prevent the re-ligation of DNA strands, leading to the accumulation of DNA breaks.[7][8][9] This DNA damage can trigger downstream signaling pathways that result in apoptosis and cell death.[5][7]
Apoptosis is a regulated process of programmed cell death essential for eliminating damaged or unwanted cells.[10] Many anticancer drugs function by activating apoptotic pathways.[10] The mechanism involves a cascade of enzymes called caspases, which are the primary executioners of cell death.[11][12] This process is tightly regulated by the Bcl-2 family of proteins, which includes both anti-apoptotic members (like Bcl-2) and pro-apoptotic members (like Bax).[13][14] Treatment with cytotoxic agents can shift the balance in favor of pro-apoptotic proteins, leading to the release of mitochondrial cytochrome c, formation of the apoptosome, and subsequent activation of caspase-9 and the executioner caspase-3.[10][15][16][17]
The cell cycle is a series of events that leads to cell division and replication. Anticancer agents often work by halting the cell cycle at specific checkpoints, preventing cancer cells from proliferating.[18][19] Avarone (B1665836) has been shown to induce cell cycle arrest, particularly in the G1 phase.[20][21] This arrest prevents the cell from entering the S phase (DNA synthesis), effectively stopping its proliferation.[21][22] This G1 arrest is often associated with changes in the expression of cell cycle regulatory proteins.
The overall workflow for investigating these cytotoxic effects and the key molecular pathways are illustrated in the diagrams below.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. The following sections outline standard protocols for the key experiments used to evaluate the cytotoxic effects of this compound.
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. Metabolically active cells reduce the yellow tetrazolium salt (MTT) to purple formazan (B1609692) crystals.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of the medium containing the desired concentrations of the compound. Include a vehicle-treated control (e.g., DMSO) and a medium-only blank.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals. Gently mix by pipetting.
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader. Use a reference wavelength of >650 nm if desired.
-
Data Analysis: Subtract the absorbance of the blank from all readings. Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the viability against the compound concentration to determine the IC50 value.
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane, where it is bound by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells, but stains the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.
Protocol:
-
Cell Culture and Treatment: Seed 1-2x10⁵ cells per well in a 6-well plate and treat with this compound at the desired concentrations for the specified time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells and centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet once with cold PBS.
-
Resuspension: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (50 µg/mL) to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze the samples immediately using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
This method uses PI to stain cellular DNA, allowing for the analysis of cell cycle phase distribution (G0/G1, S, and G2/M) by flow cytometry. The fluorescence intensity of PI is directly proportional to the amount of DNA in the cell.
Protocol:
-
Cell Culture and Treatment: Seed cells and treat with this compound as described for the apoptosis assay.
-
Cell Harvesting: Collect and wash cells with PBS as previously described.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol (B145695) dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Washing: Centrifuge the fixed cells and wash the pellet with PBS to remove the ethanol.
-
Staining: Resuspend the cell pellet in 500 µL of PI/RNase staining buffer (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS).
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples by flow cytometry. The DNA content will be displayed as a histogram, from which the percentage of cells in the G0/G1, S, and G2/M phases can be calculated. Apoptotic cells may appear as a sub-G1 peak.
Western blotting is used to detect and quantify specific proteins in a cell lysate. This technique is essential for examining the levels of key proteins involved in apoptosis (e.g., Bcl-2, Bax, cleaved caspase-3, PARP) and cell cycle regulation.
Protocol:
-
Protein Extraction: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
Sample Preparation: Mix an equal amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
Gel Electrophoresis (SDS-PAGE): Load the samples onto a polyacrylamide gel and separate the proteins based on molecular weight by applying an electric current.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST. Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imaging system.
-
Analysis: Perform densitometry analysis on the protein bands to quantify their intensity, normalizing to a loading control like β-actin or GAPDH.
Conclusion and Future Directions
The available in vitro data demonstrates that the marine-derived sesquiterpenoid hydroquinone Avarol, a precursor to this compound, possesses significant cytotoxic activity against several human cancer cell lines. The primary mechanisms of action appear to involve the induction of apoptosis through the intrinsic mitochondrial pathway and the arrest of the cell cycle. The inhibition of key enzymes like topoisomerase II is also a likely contributor to its anticancer effects.
For drug development professionals, these findings highlight this compound and its analogs as promising lead compounds. Future research should focus on:
-
Broadening the Scope: Testing cytotoxicity against a wider panel of cancer cell lines, including those with different genetic backgrounds and drug-resistance profiles.
-
Improving Selectivity: Investigating chemical modifications to the avarone scaffold to enhance its selectivity for cancer cells over normal cells, thereby improving the therapeutic index.
-
In-depth Mechanistic Studies: Further elucidating the specific signaling pathways modulated by this compound to identify precise molecular targets and potential biomarkers for patient stratification.
-
In Vivo Efficacy: Translating these in vitro findings into preclinical animal models to evaluate antitumor efficacy, pharmacokinetics, and safety profiles.
This comprehensive guide provides a foundational understanding of the cytotoxic properties of this class of compounds, offering valuable data and standardized protocols to support further research and development in the field of oncology.
References
- 1. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Preclinical Research Services [pharmtoxglp.com]
- 2. Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of In Vitro Cytotoxic Potential of Avarol towards Human Cancer Cell Lines and In Vivo Antitumor Activity in Solid Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]
- 6. Topoisomerase II and histone deacetylase inhibitors delay the G2/M transition by triggering the p38 MAPK checkpoint pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Merbarone, a catalytic inhibitor of DNA topoisomerase II, induces apoptosis in CEM cells through activation of ICE/CED-3-like protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro and intracellular inhibition of topoisomerase II by the antitumor agent merbarone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. Apoptosis as anticancer mechanism: function and dysfunction of its modulators and targeted therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanisms of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. Reactive oxygen species mediate caspase activation and apoptosis induced by lipoic acid in human lung epithelial cancer cells through Bcl-2 down-regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. exp-oncology.com.ua [exp-oncology.com.ua]
- 18. journals.biologists.com [journals.biologists.com]
- 19. Replicatively senescent cells are arrested in G1 and G2 phases | Aging [static-site-aging-prod2.impactaging.com]
- 20. A reversible arrest point in the late G1 phase of the mammalian cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Cell cycle arrest by prostaglandin A1 at the G1/S phase interface with up-regulation of oncogenes in S-49 cyc- cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Induction of G0/G1 phase cell cycle arrest and apoptosis by thymol through ROS generation and caspase-9/-3 activation in breast and colorectal cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Antiviral Activity Spectrum of (-)-Avarone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Avarone, a sesquiterpenoid hydroquinone (B1673460) first isolated from the marine sponge Dysidea avara, has demonstrated a range of biological activities, including notable antiviral properties. This technical guide provides a comprehensive overview of the antiviral activity spectrum of this compound, detailing its effects against various viruses, the experimental protocols used for its evaluation, and insights into its potential mechanisms of action. This document is intended to serve as a resource for researchers and professionals in the fields of virology, natural product chemistry, and drug development.
Data Presentation: Antiviral Activity of this compound
The antiviral activity of this compound has been evaluated against both RNA and DNA viruses. While comprehensive quantitative data remains somewhat limited in publicly accessible literature, existing studies indicate a significant inhibitory effect against specific viral pathogens.
| Virus | Virus Type | Assay | Cell Line | Activity | Citation |
| Poliovirus | (+)ssRNA | Plaque Reduction Assay | Vero | Potent and selective inhibitor of poliovirus multiplication. | [1] |
| Human Immunodeficiency Virus (HIV) | (+)ssRNA-RT | Cytoprotective Effect Assay, Reverse Transcriptase (RT) Activity Assay | H9 | Significant cytoprotective effect at concentrations as low as 0.1 µg/mL (0.3 µM). Approximately 80% inhibition of reverse transcriptase activity. | [2] |
Note: Specific EC50, IC50, and CC50 values for the anti-poliovirus activity were not available in the reviewed literature. For HIV, the provided concentration represents a level with significant cytoprotective effects, and the percentage of RT inhibition is a direct measure of enzymatic activity reduction.
Experimental Protocols
The evaluation of the antiviral activity of this compound has been conducted using standard virological assays. The following are detailed methodologies for the key experiments cited.
Plaque Reduction Assay for Poliovirus
This assay is a standard method to determine the titer of infectious virus particles and to assess the antiviral activity of a compound by measuring the reduction in the number of viral plaques.
Materials:
-
Vero cells (or other susceptible cell line)
-
Poliovirus stock
-
This compound stock solution
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Agarose (B213101) or methylcellulose (B11928114) overlay medium
-
Crystal violet staining solution
-
Phosphate-buffered saline (PBS)
-
6-well or 12-well cell culture plates
Procedure:
-
Cell Seeding: Seed Vero cells in 6-well or 12-well plates at a density that will result in a confluent monolayer within 24 hours.
-
Virus Dilution: Prepare serial dilutions of the poliovirus stock in serum-free cell culture medium.
-
Compound Preparation: Prepare various concentrations of this compound in serum-free cell culture medium.
-
Infection: When the cell monolayer is confluent, remove the growth medium and wash the cells with PBS. Infect the cells with a predetermined amount of virus (to produce a countable number of plaques) in the presence of different concentrations of this compound or a vehicle control.
-
Adsorption: Incubate the plates for 1 hour at 37°C to allow for viral adsorption.
-
Overlay: After the adsorption period, remove the virus-compound inoculum and overlay the cell monolayer with an agarose or methylcellulose-containing medium. This semi-solid medium restricts the spread of progeny virus to adjacent cells, resulting in the formation of localized plaques.
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for 48-72 hours, or until plaques are visible.
-
Staining and Plaque Counting: Fix the cells with a formaldehyde (B43269) solution and then stain with crystal violet. The plaques, which are areas of dead or destroyed cells, will appear as clear zones against a background of stained, viable cells. Count the number of plaques in each well.
-
Data Analysis: The percentage of plaque reduction is calculated for each concentration of this compound compared to the vehicle control. The 50% effective concentration (EC50) can then be determined.
Cytotoxicity Assay in Vero Cells
This assay is crucial to determine the concentration of the compound that is toxic to the host cells, which is essential for calculating the selectivity index (SI = CC50/EC50).
Materials:
-
Vero cells
-
This compound stock solution
-
Cell culture medium
-
96-well cell culture plates
-
MTT or other viability reagent (e.g., XTT, WST-1)
-
Spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed Vero cells in a 96-well plate at a suitable density.
-
Compound Addition: After 24 hours, add serial dilutions of this compound to the wells. Include a vehicle control (cells with medium and the compound solvent) and a cell-free control (medium only).
-
Incubation: Incubate the plate for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours).
-
Viability Assessment: Add the MTT reagent to each well and incubate for 2-4 hours. The viable cells will reduce the MTT to formazan (B1609692) crystals.
-
Solubilization: Solubilize the formazan crystals by adding a solubilization buffer (e.g., DMSO or a detergent-based solution).
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. The 50% cytotoxic concentration (CC50) is the concentration of the compound that reduces cell viability by 50%.
HIV Reverse Transcriptase (RT) Inhibition Assay
This is a cell-free enzymatic assay to determine the direct inhibitory effect of a compound on the activity of HIV reverse transcriptase.
Materials:
-
Recombinant HIV-1 Reverse Transcriptase
-
Poly(A) template and Oligo(dT) primer
-
Deoxynucleotide triphosphates (dNTPs), including a labeled dNTP (e.g., ³H-dTTP or a non-radioactive labeled nucleotide)
-
This compound stock solution
-
Assay buffer
-
Microplates (e.g., 96-well)
-
Scintillation counter or appropriate detection system for the labeled nucleotide
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the assay buffer, poly(A) template, oligo(dT) primer, and dNTPs.
-
Compound Addition: Add different concentrations of this compound or a known RT inhibitor (positive control) to the wells of the microplate. Include a no-inhibitor control.
-
Enzyme Addition: Add the recombinant HIV-1 RT to each well to initiate the reaction.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 1 hour) to allow for the synthesis of the new DNA strand.
-
Termination and Detection: Stop the reaction and quantify the amount of newly synthesized DNA. If using a radioactive label, this can be done by precipitating the DNA and measuring the incorporated radioactivity using a scintillation counter. For non-radioactive methods, detection can be based on colorimetric or fluorescent signals.
-
Data Analysis: Calculate the percentage of RT inhibition for each concentration of this compound compared to the no-inhibitor control. The 50% inhibitory concentration (IC50) can then be determined.
Mandatory Visualizations
Signaling Pathway Diagram
While the precise signaling pathways modulated by this compound in the context of viral infection are not fully elucidated, studies on the closely related compound, avarol (B1665835), have shown inhibition of the NF-κB signaling pathway.[3] This pathway is a critical component of the host's inflammatory response to viral infections. It is plausible that this compound exerts its antiviral and anti-inflammatory effects through a similar mechanism.
Caption: Putative inhibition of the NF-κB signaling pathway by this compound.
Experimental Workflow Diagrams
Caption: Workflow for Plaque Reduction Assay.
Caption: Workflow for Cytotoxicity (MTT) Assay.
Conclusion
This compound exhibits a promising, albeit not yet fully characterized, antiviral activity profile. Its demonstrated efficacy against poliovirus and HIV warrants further investigation to elucidate its full potential as an antiviral agent. The likely mechanism of action, involving the inhibition of key viral enzymes like reverse transcriptase and the modulation of host inflammatory pathways such as NF-κB, suggests a multi-faceted approach to combating viral infections. Future research should focus on obtaining more precise quantitative data (EC50, IC50, CC50) against a broader range of viruses and on definitively identifying the molecular targets and signaling pathways affected by this compound. Such studies will be crucial for advancing this natural product towards potential therapeutic applications.
References:
-
De Giulio, A., De Rosa, S., Strazzullo, G., & Iodice, C. (1991). Synthesis and evaluation of cytostatic and antiviral activities of 3'- and 4'-avarone derivatives. Antiviral Chemistry and Chemotherapy, 2(4), 223-227.
-
Sarin, P. S., Sun, D., Thornton, A., & Muller, W. E. (1987). Inhibition of replication of the etiologic agent of acquired immune deficiency syndrome (human T-lymphotropic retrovirus/lymphadenopathy-associated virus) by avarol and avarone (B1665836). Journal of the National Cancer Institute, 78(4), 663-666.[2]
-
Giron, M. D., et al. (2007). Avarol inhibits TNF-α generation and NF-κB activation in human cells and in animal models. Journal of Inflammation, 4(1), 1-9.
References
- 1. Inhibition of replication of the etiologic agent of acquired immune deficiency syndrome (human T-lymphotropic retrovirus/lymphadenopathy-associated virus) by avarol and avarone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In search of a selective antiviral chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Influence of the antileukemic and anti-human immunodeficiency virus agent avarol on selected immune responses in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Anti-inflammatory Properties of (-)-Avarone and Avarol: A Technical Guide
Executive Summary: (-)-Avarone and its hydroquinone (B1673460) precursor, avarol (B1665835), are sesquiterpenoid compounds derived from the marine sponge Dysidea avara.[1][2] These molecules have demonstrated significant anti-inflammatory activities through a multi-targeted approach.[3][4] Their mechanisms of action include the potent inhibition of key inflammatory signaling pathways such as Nuclear Factor-kappaB (NF-κB), modulation of the eicosanoid cascade by inhibiting enzymes like phospholipase A2 and cyclooxygenase, and exerting strong antioxidant effects by suppressing superoxide (B77818) generation.[1][5][6] This technical guide provides an in-depth overview of the anti-inflammatory properties of this compound and avarol, presenting quantitative bioactivity data, detailed experimental protocols, and visualizations of the underlying molecular pathways to support further research and drug development efforts.
Core Anti-inflammatory Mechanisms
The anti-inflammatory efficacy of avarol and this compound stems from their ability to interfere with multiple, interconnected pathways that drive the inflammatory response.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of inflammatory gene expression, leading to the production of pro-inflammatory cytokines and enzymes.[7][8] Avarol has been shown to be a potent inhibitor of this pathway. In stimulated human monocytes, avarol inhibits the generation of Tumor Necrosis Factor-alpha (TNF-α), a key activator of NF-κB.[5][6] Furthermore, it directly blocks the TNF-α-induced activation and nuclear translocation of NF-κB in keratinocytes, thereby preventing the transcription of downstream inflammatory genes.[5][6] This inhibitory action on a central inflammatory pathway is a key component of its therapeutic potential.[5]
Modulation of the Eicosanoid Pathway
Eicosanoids, including prostaglandins (B1171923) and leukotrienes, are potent lipid mediators of inflammation derived from arachidonic acid.[1] Both avarol and avarone (B1665836) effectively inhibit the release of these molecules.[1] Avarol was found to inhibit human recombinant synovial phospholipase A2 (PLA2), the enzyme responsible for liberating arachidonic acid from cell membranes.[1] In stimulated rat peritoneal leukocytes, avarol inhibited the release of leukotriene B4 (LTB₄) and thromboxane (B8750289) B2 (TXB₂) with high potency.[1] Avarone demonstrated a slightly lower potency in this assay.[1] This action reduces the substrate available for cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, thereby decreasing the synthesis of pro-inflammatory mediators.
Antioxidant and Radical Scavenging Activity
Oxidative stress is intricately linked with inflammation, where an overproduction of reactive oxygen species (ROS) can damage tissues and perpetuate the inflammatory cycle. Avarol and avarone are potent inhibitors of superoxide generation in activated leukocytes, with IC50 values in the sub-micromolar range.[1] The hydroquinone structure of avarol allows it to act as a radical scavenger by donating a hydrogen atom.[9] This antioxidant property likely contributes to its anti-inflammatory effects by reducing the oxidative burden in inflamed tissues. While not yet explicitly demonstrated, this potent antioxidant activity suggests that avarol may also activate the Nrf2/ARE pathway, a master regulator of endogenous antioxidant defenses.[10][11]
Quantitative Bioactivity Data
The anti-inflammatory effects of avarol and avarone have been quantified in various in vitro and in vivo models, highlighting their potency.
In Vitro Efficacy
| Target/Assay | Compound | Test System | IC50 / Effect | Reference |
| TNF-α Generation | Avarol | Stimulated Human Monocytes | 1 µM | [5][6] |
| Leukotriene B4 (LTB₄) Release | Avarol | A23187-stimulated Rat Leukocytes | 0.6 µM | [1] |
| Thromboxane B2 (TXB₂) Release | Avarol | A23187-stimulated Rat Leukocytes | 1.4 µM | [1] |
| Superoxide Generation | Avarol | Activated Rat Leukocytes | < 1 µM | [1] |
| Superoxide Generation | Avarone | Activated Rat Leukocytes | < 1 µM | [1] |
| Phospholipase A2 (PLA2) Activity | Avarol | Human Recombinant Synovial PLA2 | 158 µM | [1] |
In Vivo Efficacy
| Model | Compound | Administration | ED50 / Effect | Reference |
| Carrageenan-induced Paw Edema | Avarone | Oral (p.o.) in mice | 4.6 mg/kg | [1] |
| Carrageenan-induced Paw Edema | Avarol | Oral (p.o.) in mice | 9.2 mg/kg | [1] |
| TPA-induced Ear Edema | Avarol | Topical in mice | 97 µ g/ear | [1] |
| TPA-induced Ear Edema | Avarone | Topical in mice | 397 µ g/ear | [1] |
| TNF-α Generation (Air Pouch) | Avarol | Local admin. in mice | 9.2 nmol/pouch | [5][6] |
Key Experimental Protocols
The following protocols are representative of the methods used to characterize the anti-inflammatory properties of avarol and avarone.
In Vivo Model: TPA-Induced Ear Edema
-
Principle: 12-O-tetradecanoylphorbol-13-acetate (TPA) is a potent inflammatory agent that, when applied topically to a mouse ear, induces a rapid and measurable edematous response, characterized by increased ear thickness and weight.[12] This model is used to evaluate the efficacy of topically applied anti-inflammatory agents.[1][12]
-
Materials:
-
Test animals: Male Swiss mice (or similar strain).
-
Inflammatory agent: TPA solution in acetone.
-
Test compounds: Avarol or avarone dissolved in a suitable vehicle (e.g., acetone).
-
Reference drug: Indomethacin solution.
-
Measurement tool: Dial thickness gauge or punch biopsy tool and microbalance.
-
-
Procedure:
-
Baseline ear thickness of each mouse is measured using a dial gauge.
-
The test compound (e.g., 97-397 µg of avarol/avarone) or vehicle is applied topically to the inner and outer surfaces of the right ear.[1]
-
After a short interval (e.g., 30 minutes), TPA solution (e.g., 2.5 µg) is applied to the same ear.[1]
-
The left ear typically serves as an untreated or vehicle-only control.
-
After a set period (e.g., 4-6 hours), the animals are sacrificed.
-
The final ear thickness is measured, or a standard-sized circular section (e.g., 6 mm punch) is taken from both ears and weighed.
-
-
Data Analysis: The anti-inflammatory effect is calculated as the percentage inhibition of edema, using the formula: [(Edema_Control - Edema_Treated) / Edema_Control] * 100. Edema is the difference in weight or thickness between the right and left ears. The ED50 is the dose that causes 50% inhibition of edema.[1]
In Vitro Assay: Measurement of Cytokine Production (ELISA)
-
Principle: The Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based immunoassay technique designed for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones.[13][14] To measure the effect of avarol on cytokine production, cells capable of producing inflammatory cytokines (e.g., human monocytes or RAW 264.7 macrophages) are stimulated in the presence or absence of the test compound.[5][15]
-
Materials:
-
Cell line: Human monocytes or RAW 264.7 macrophages.
-
Stimulant: Lipopolysaccharide (LPS) or TNF-α.
-
Test compound: Avarol.
-
ELISA Kit: Specific for the cytokine of interest (e.g., human TNF-α).
-
96-well microplates, incubator, plate reader.
-
-
Procedure:
-
Cells are seeded in a 96-well plate and allowed to adhere overnight.
-
The culture medium is replaced with fresh medium containing various concentrations of avarol or vehicle control. Cells are pre-incubated for 1-2 hours.
-
An inflammatory stimulus (e.g., LPS at 1 µg/mL) is added to the wells (except for the unstimulated control).
-
The plate is incubated for a specified period (e.g., 18-24 hours) to allow for cytokine production and secretion into the supernatant.
-
The culture supernatant is collected from each well.
-
The concentration of the target cytokine (e.g., TNF-α) in the supernatant is quantified using a commercial ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis: A standard curve is generated using known concentrations of the recombinant cytokine. The concentration of the cytokine in the samples is interpolated from this curve. The inhibitory effect of avarol is expressed as the percentage reduction in cytokine production compared to the stimulated vehicle control. The IC50 value is calculated from the dose-response curve.[5]
Conclusion and Future Directions
This compound and avarol are marine natural products with potent and well-documented anti-inflammatory properties.[1][4][5] Their efficacy is rooted in the simultaneous inhibition of the pro-inflammatory NF-κB and eicosanoid pathways, complemented by strong antioxidant activity. The quantitative data from both in vitro and in vivo studies underscore their potential as lead compounds for the development of novel anti-inflammatory therapeutics.
Future research should focus on several key areas:
-
Mechanism of Action: Explicitly investigate the ability of avarol and avarone to activate the Nrf2/ARE antioxidant pathway.
-
Chronic Models: Evaluate the efficacy of these compounds in animal models of chronic inflammatory diseases, such as arthritis or inflammatory bowel disease.
-
Structure-Activity Relationship (SAR): Synthesize and test additional derivatives to optimize potency and selectivity, building on previous work with derivatives like avarol-3'-thiosalicylate (B1251767).[16][17]
-
Pharmacokinetics: Determine the pharmacokinetic profiles (ADME) of avarol and avarone to assess their suitability for systemic administration and drug development.
References
- 1. Avarol and avarone, two new anti-inflammatory agents of marine origin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of the Activity of the Sponge Metabolites Avarol and Avarone and their Synthetic Derivatives Against Fouling Micro- and Macroorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Avarol inhibits TNF-alpha generation and NF-kappaB activation in human cells and in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Overview of Anti-Inflammatory and Anti-Nociceptive Effects of Polyphenols to Halt Osteoarthritis: From Preclinical Studies to New Clinical Insights | MDPI [mdpi.com]
- 9. Effect of avarol and avarone on in vitro-induced microsomal lipid peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Edaravone Attenuates Disease Severity of Experimental Auto-Immune Encephalomyelitis and Increases Gene Expression of Nrf2 and HO-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Keap1/Nrf2-ARE Pathway as a Pharmacological Target for Chalcones | MDPI [mdpi.com]
- 12. Ex Vivo and In Vivo Anti-inflammatory Evaluations of Modulated Flavanones Solutions [mdpi.com]
- 13. Assessment of inflammatory markers [bio-protocol.org]
- 14. Measurement of serum inflammatory markers [bio-protocol.org]
- 15. mdpi.com [mdpi.com]
- 16. Antipsoriatic effects of avarol-3'-thiosalicylate are mediated by inhibition of TNF-alpha generation and NF-kappaB activation in mouse skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Identification of avarol derivatives as potential antipsoriatic drugs using an in vitro model for keratinocyte growth and differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of (-)-Avarone Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
(-)-Avarone, a sesquiterpenoid hydroquinone (B1673460) first isolated from the marine sponge Dysidea avara, and its oxidized form, this compound, have garnered significant attention in the field of drug discovery due to their diverse and potent biological activities. These natural products have demonstrated a wide spectrum of therapeutic potential, including cytotoxic, anti-HIV, and antimicrobial properties. This has spurred extensive research into the synthesis and biological evaluation of a myriad of this compound analogs, with the aim of elucidating the relationship between their chemical structure and biological activity (Structure-Activity Relationship, SAR) to develop novel therapeutic agents with improved potency and selectivity.
This technical guide provides an in-depth overview of the SAR of this compound analogs, presenting key quantitative data in structured tables, detailing the experimental protocols for the cited biological assays, and visualizing relevant signaling pathways and experimental workflows.
Data Presentation: Quantitative Bioactivity of this compound Analogs
The biological activity of this compound analogs has been quantified using various metrics, including the half-maximal inhibitory concentration (IC50) for cytotoxicity, the half-maximal effective concentration (EC50) for anti-HIV activity, and the minimum inhibitory concentration (MIC) for antimicrobial activity. The following tables summarize the reported quantitative data for a selection of these analogs.
Table 1: Cytotoxic Activity of this compound Analogs
The cytotoxic potential of this compound derivatives has been evaluated against a panel of human cancer cell lines. The IC50 values, representing the concentration of the compound required to inhibit the growth of 50% of the cell population, are presented below.
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound | HeLa (Cervical Cancer) | 10.22 µg/mL | [1] |
| LS174 (Colon Cancer) | >10 µg/mL | [1] | |
| A549 (Lung Cancer) | >10 µg/mL | [1] | |
| 4'-(Methylamino)avarone | Fem-X (Melanoma) | 2.4 | [2] |
| 3'-Alkylamino derivatives | L1210 (Murine Leukemia) | 1.7-3.7 | [3] |
| Raji (Human B-lymphoblast) | 1.7-3.7 | [3] | |
| C8166, H9 (Human T-lymphoblast) | 1.7-3.7 | [3] | |
| 6'-Hydroxy-4'-methoxyavarone | P388 (Murine Leukemia) | Most active of new derivatives | [4] |
Note: Direct comparison of IC50 values should be made with caution as experimental conditions can vary between studies.
Table 2: Anti-HIV Activity of this compound Analogs
Several avarone (B1665836) derivatives have been investigated for their ability to inhibit the replication of the Human Immunodeficiency Virus (HIV). The primary target for many of these analogs is the viral enzyme reverse transcriptase.
| Compound | Assay | EC50 (µM) | Reference |
| (-)-Avarol/Avarone | Anti-HIV Activity | Not superior to parent compounds | [3] |
| 6'-Hydroxy-4'-methoxyavarone | Anti-HIV-1 Reverse Transcriptase | Most active of new derivatives | [4] |
| Various Analogs | Anti-HIV Activity | Potent, but not very selective | [3] |
Note: While several derivatives show anti-HIV activity, the search for analogs with improved potency and selectivity over the parent compounds is ongoing.[3]
Table 3: Antimicrobial Activity of this compound Analogs
The antimicrobial properties of this compound analogs have been tested against a range of bacteria and fungi. The minimum inhibitory concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism, is a key parameter in these studies.
| Compound | Microorganism | MIC (µg/mL) | Reference |
| 6'-Hydroxy-4'-methoxyavarone | Candida albicans | Active | [4] |
| Alkyl(aryl)thio derivatives | Staphylococcus aureus | Less or equally active than avarone | |
| Escherichia coli | Less or equally active than avarone |
Note: The data on antimicrobial activity is less comprehensive in the reviewed literature, highlighting an area for future research.
Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in the evaluation of this compound analogs.
Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Materials:
-
96-well microtiter plates
-
Cancer cell lines (e.g., HeLa, A549, MCF-7)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound analogs dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in phosphate-buffered saline, PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[2]
-
Compound Treatment: Prepare serial dilutions of the this compound analogs in culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a blank control (medium only).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 3-4 hours at 37°C.[2]
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.
Anti-HIV Assay: HIV-1 Reverse Transcriptase (RT) Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of HIV-1 reverse transcriptase, a key enzyme in the viral replication cycle.
Materials:
-
Recombinant HIV-1 Reverse Transcriptase
-
Reaction buffer
-
Template-primer (e.g., poly(A)/oligo(dT))
-
Deoxynucleoside triphosphates (dNTPs), including a labeled dNTP (e.g., biotin-dUTP or DIG-dUTP)
-
This compound analogs
-
Streptavidin-coated microplates
-
Antibody-enzyme conjugate (e.g., anti-DIG-HRP)
-
Substrate for the enzyme (e.g., TMB)
-
Stop solution
-
Microplate reader
Procedure:
-
Reaction Setup: In a microcentrifuge tube or a 96-well plate, prepare a reaction mixture containing the reaction buffer, template-primer, and dNTPs.
-
Inhibitor Addition: Add the this compound analogs at various concentrations to the reaction mixture. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Enzyme Addition: Initiate the reaction by adding the HIV-1 RT to the mixture.
-
Incubation: Incubate the reaction at 37°C for a specified period (e.g., 1-2 hours).
-
Capture of Product: Transfer the reaction mixture to a streptavidin-coated microplate and incubate to allow the biotin-labeled DNA product to bind.
-
Washing: Wash the plate to remove unbound reagents.
-
Detection: Add the antibody-enzyme conjugate and incubate. After another washing step, add the enzyme substrate.
-
Signal Measurement: Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: The percentage of RT inhibition is calculated, and the EC50 value is determined.
Antimicrobial Assay: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.
Materials:
-
96-well microtiter plates
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
This compound analogs
-
Inoculum of the microorganism standardized to a specific concentration (e.g., 0.5 McFarland standard)
-
Incubator
Procedure:
-
Preparation of Antimicrobial Dilutions: Prepare a serial two-fold dilution of the this compound analogs in the broth medium directly in the wells of the 96-well plate.[5]
-
Inoculation: Add a standardized inoculum of the microorganism to each well. The final inoculum concentration should be approximately 5 x 10^5 CFU/mL.[6]
-
Controls: Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).
-
Incubation: Incubate the plates at the appropriate temperature (e.g., 35-37°C for most bacteria) for 16-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[6]
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key concepts related to the structure-activity relationship and mechanism of action of this compound analogs.
Experimental Workflow for Cytotoxicity Screening
Caption: Workflow for determining the cytotoxic activity of this compound analogs using the MTT assay.
Proposed Signaling Pathway for this compound Induced Apoptosis
Caption: Proposed intrinsic apoptosis pathway induced by this compound analogs via ROS production.
Conclusion
The study of the structure-activity relationship of this compound analogs is a dynamic and promising area of research. Modifications to the avarone scaffold have led to the discovery of derivatives with potent cytotoxic, anti-HIV, and antimicrobial activities. Key structural features influencing activity include substitutions on the quinone ring, with amino and hydroxyl groups often playing a crucial role. The mechanism of action for their cytotoxic effects appears to involve the induction of apoptosis, potentially mediated by an increase in intracellular reactive oxygen species.
Further research is warranted to expand the library of this compound analogs and to conduct more comprehensive biological evaluations. A deeper understanding of their mechanism of action at the molecular level will be critical for the rational design of new and more effective therapeutic agents based on this remarkable natural product scaffold. This guide serves as a foundational resource for researchers dedicated to advancing this important field of drug discovery.
References
- 1. mdpi.com [mdpi.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. researchgate.net [researchgate.net]
- 4. New avarone and avarol derivatives from the marine sponge Dysidea cinerea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 6. Broth Microdilution | MI [microbiology.mlsascp.com]
(-)-Avarone: A Promising Marine Natural Product for Drug Discovery
An In-depth Technical Guide for Researchers and Drug Development Professionals
(-)-Avarone, a sesquiterpenoid quinone originally isolated from the marine sponge Dysidea avara, has emerged as a significant lead compound in the field of drug discovery. Its diverse and potent biological activities, including anticancer, anti-inflammatory, and antioxidant effects, have garnered considerable attention from the scientific community. This technical guide provides a comprehensive overview of this compound's potential, focusing on its biological activities, mechanisms of action, and the experimental methodologies used for its evaluation.
Quantitative Biological Activity Data
The following tables summarize the reported in vitro cytotoxic and other biological activities of this compound and its related compound, Avarol. These values highlight the compound's potency against various cancer cell lines and its notable therapeutic indices.
Table 1: Cytotoxic Activity of this compound and Avarol
| Compound | Cell Line | Activity | Value | Reference |
| This compound | L5178Y (Mouse Lymphoma) | IC50 | 0.62 µM | [1] |
| This compound | HeLa (Human Cervical Cancer) | IC50 | 8.7 µM | [2] |
| This compound | Human Melanoma | IC50 | 26.4 µM | [1][2] |
| This compound | Human Fibroblasts (Normal) | ED50 | 11.3 µM | [2] |
| This compound | Human Gingival Cells (Normal) | ED50 | 76.4 µM | [2] |
| This compound | U937 (Human Lymphoma) | IC50 (24h) | 95.8 µM | [2] |
| This compound | U937 (Human Lymphoma) | IC50 (48h) | 52.9 µM | [2] |
| This compound | U937 (Human Lymphoma) | IC50 (72h) | 33.5 µM | [2] |
| Avarol | L5178Y (Mouse Lymphoma) | IC50 | 0.93 µM | [1] |
| Avarol | HeLa (Human Cervical Cancer) | IC50 | 10.22 ± 0.28 µg/mL | [3] |
| Avarol | LS174 (Human Colon Adenocarcinoma) | IC50 | >10.22 µg/mL | [3] |
| Avarol | A549 (Human Lung Carcinoma) | IC50 | >10.22 µg/mL | [3] |
| Avarol | MRC-5 (Normal Human Lung Fibroblast) | IC50 | 29.14 ± 0.41 µg/mL | [3] |
Table 2: Therapeutic Index and In Vivo Efficacy of this compound and Avarol
| Compound | Parameter | Value | Notes | Reference |
| This compound | Therapeutic Index | 11.7 | Based on L5178Y cells | [1] |
| This compound | In vivo Curative Rate (L5178Y) | ~70% | 10 mg/kg, i.p., 5 days | [1][4] |
| This compound | Increased Life Span (L5178Y) | 146% | Treatment from day 1 | [1][4] |
| This compound | Increased Life Span (L5178Y) | 87% | Treatment from day 8 | [1][4] |
| Avarol | Therapeutic Index | 4.5 | Based on L5178Y cells | [1] |
| Avarol | In vivo Curative Rate (L5178Y) | ~20% | 10 mg/kg, i.p., 5 days | [1] |
Table 3: Anti-inflammatory Activity of this compound and Avarol
| Compound | Assay | Activity | Value | Reference |
| This compound | Carrageenan-induced paw oedema | ED50 | 4.6 mg/kg, p.o. | [5] |
| This compound | TPA-induced ear oedema | ED50 | 397 µ g/ear | [5] |
| This compound | Leukotriene B4 release inhibition | IC50 | >0.6 µM | [5] |
| This compound | Thromboxane B2 release inhibition | IC50 | >1.4 µM | [5] |
| Avarol | Carrageenan-induced paw oedema | ED50 | 9.2 mg/kg, p.o. | [5] |
| Avarol | TPA-induced ear oedema | ED50 | 97 µ g/ear | [5] |
| Avarol | Leukotriene B4 release inhibition | IC50 | 0.6 µM | [5] |
| Avarol | Thromboxane B2 release inhibition | IC50 | 1.4 µM | [5] |
| Avarol | Human recombinant synovial phospholipase A2 | IC50 | 158 µM | [5] |
Key Experimental Protocols
Detailed methodologies for the key assays cited in the evaluation of this compound's biological activities are provided below.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity
This colorimetric assay is a standard method for assessing cell viability and proliferation. It is based on the principle that mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to a purple formazan (B1609692) product. The intensity of the purple color is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound or the test compound and incubate for a specified period (e.g., 72 hours).
-
MTT Addition: After the incubation period, remove the culture medium and add 28 µL of a 2 mg/mL MTT solution to each well.
-
Incubation: Incubate the plate at 37°C for 1.5 hours.
-
Formazan Solubilization: Remove the MTT solution and add 130 µL of Dimethyl Sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Incubate the plate at 37°C for 15 minutes with shaking on an orbital shaker. Measure the absorbance at a wavelength of 492 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can then be determined.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay for Antioxidant Activity
This assay is a common and straightforward method for determining the free radical scavenging activity of a compound. DPPH is a stable free radical that is reduced in the presence of an antioxidant, resulting in a color change from violet to yellow.
Protocol:
-
Preparation of DPPH Solution: Prepare a 0.1 mM stock solution of DPPH in methanol (B129727).
-
Sample Preparation: Dissolve the test compound in methanol to prepare a series of concentrations.
-
Reaction Mixture: Mix a specific volume of the DPPH solution with a specific volume of the sample solution at different concentrations.
-
Incubation: Incubate the reaction mixture in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [((Abs_control - Abs_sample)) / Abs_control] x 100 where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample.
Sulforhodamine B (SRB) Assay for Cytotoxicity
The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content. It is a reliable method for cytotoxicity screening.
Protocol:
-
Cell Seeding and Treatment: Seed and treat cells with the test compound in a 96-well plate as described for the MTT assay.
-
Cell Fixation: After the incubation period, fix the cell monolayers by adding 10% (wt/vol) trichloroacetic acid and incubate for 1 hour at 4°C.
-
Washing: Remove the trichloroacetic acid and wash the plates repeatedly with 1% (vol/vol) acetic acid to remove excess dye.
-
Staining: Add 100 µL of 0.057% (wt/vol) SRB solution to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly rinse the plates four times with 1% (vol/vol) acetic acid to remove unbound dye.
-
Dye Solubilization: Add 200 µL of 10 mM Tris base solution to each well to dissolve the protein-bound dye.
-
Absorbance Measurement: Measure the optical density (OD) at 510 nm using a microplate reader.
Signaling Pathways and Mechanisms of Action
This compound and its related compounds exert their biological effects through the modulation of several key signaling pathways. The diagrams below, generated using the DOT language, illustrate the potential mechanisms of action.
Caption: this compound may exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway.
Caption: this compound may inhibit cancer cell growth by targeting the PI3K/Akt/mTOR signaling pathway.
Caption: this compound's anticancer effects may be mediated through the modulation of MAPK signaling.
Conclusion
This compound stands out as a marine-derived natural product with significant therapeutic potential. Its potent cytotoxic activity against a range of cancer cell lines, coupled with a favorable therapeutic index, makes it an attractive candidate for further preclinical and clinical development. The multifaceted mechanism of action, potentially involving the inhibition of key signaling pathways such as NF-κB, PI3K/Akt/mTOR, and MAPK, underscores its promise as a lead compound for the development of novel anticancer and anti-inflammatory agents. Further research into its precise molecular targets and the optimization of its structure through medicinal chemistry approaches will be crucial in harnessing the full therapeutic potential of this remarkable marine metabolite.
References
Methodological & Application
Application Notes and Protocols for the Characterization of (-)-Avarone
For Researchers, Scientists, and Drug Development Professionals.
Abstract
This document provides detailed application notes and experimental protocols for the characterization of the marine-derived sesquiterpenoid quinone, (-)-Avarone, using High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. These techniques are fundamental for the identification, purity assessment, and structural elucidation of this compound, a compound of significant interest due to its diverse biological activities. This guide is intended to provide researchers, scientists, and drug development professionals with the necessary methodologies to confidently analyze this important natural product.
Introduction
This compound is a sesquiterpenoid quinone first isolated from the marine sponge Dysidea avara.[1] It, along with its hydroquinone (B1673460) counterpart, avarol (B1665835), has demonstrated a wide range of promising biological activities, including cytotoxic, antimicrobial, anti-inflammatory, and antiviral properties.[1] Accurate and reliable analytical methods are crucial for the quality control of isolated or synthesized this compound and for furthering research into its therapeutic potential.
This application note details the use of Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for the separation and purity determination of this compound. Furthermore, it provides a comprehensive guide to the structural characterization of this compound using one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy.
HPLC Analysis of this compound
RP-HPLC is a powerful technique for the separation and quantification of this compound. The method described below is a stability-indicating assay that can be used for purity assessment and to monitor the compound's stability under various conditions.
Experimental Protocol: HPLC
2.1.1. Instrumentation and Materials
-
HPLC System: A standard analytical HPLC system equipped with a quaternary or binary pump, an autosampler, a column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended for the analysis of sesquiterpenoid quinones.
-
Mobile Phase A: 0.1% Formic Acid in Water (HPLC Grade)
-
Mobile Phase B: Acetonitrile (HPLC Grade)
-
Sample Solvent: Methanol or Acetonitrile
2.1.2. Sample Preparation
-
Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of the sample solvent to prepare a 1 mg/mL stock solution.
-
Perform serial dilutions to prepare working solutions of desired concentrations (e.g., 100 µg/mL).
-
Filter the sample solution through a 0.45 µm syringe filter prior to injection to remove any particulate matter.
2.1.3. Chromatographic Conditions
The following gradient elution program is recommended for the separation of this compound:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 30 | 70 |
| 20.0 | 0 | 100 |
| 25.0 | 0 | 100 |
| 25.1 | 30 | 70 |
| 30.0 | 30 | 70 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Data Presentation: HPLC
The retention time of this compound under the specified conditions should be determined experimentally. Based on the analysis of similar sesquiterpenoid quinones isolated from Dysidea species, the expected retention time would be in the range of 15-25 minutes.
| Compound | Retention Time (min) | Peak Area | Purity (%) |
| This compound | To be determined | To be measured | To be calculated |
NMR Spectroscopic Analysis of this compound
NMR spectroscopy is an indispensable tool for the unequivocal structure determination of natural products like this compound. 1D NMR (¹H and ¹³C) provides information about the chemical environment of individual protons and carbons, while 2D NMR experiments (COSY, HSQC, HMBC) reveal the connectivity between atoms, allowing for a complete structural assignment. The structures of avarol and avarone (B1665836) have been determined through analyses of 1H and 13C NMR spectroscopic data.[1]
Experimental Protocol: NMR
3.1.1. Instrumentation and Materials
-
NMR Spectrometer: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.
-
NMR Tubes: Standard 5 mm NMR tubes.
-
Deuterated Solvent: Chloroform-d (CDCl₃) is a common solvent for this class of compounds.
-
Internal Standard: Tetramethylsilane (TMS) at 0.00 ppm.
3.1.2. Sample Preparation
-
Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of CDCl₃.
-
Ensure the sample is fully dissolved. Gentle vortexing may be applied.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to remove any suspended particles.
-
Cap the NMR tube and carefully place it in the spectrometer.
3.1.3. NMR Experiments
Acquire the following spectra:
-
1D ¹H NMR: To observe proton chemical shifts, multiplicities, and coupling constants.
-
1D ¹³C NMR: To observe carbon chemical shifts.
-
2D ¹H-¹H COSY (Correlation Spectroscopy): To identify proton-proton spin coupling networks.
-
2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To correlate protons directly to their attached carbons.
-
2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different spin systems and identifying quaternary carbons.
Data Presentation: NMR
The following tables summarize the ¹H and ¹³C NMR chemical shifts for this compound in CDCl₃.
Table 1: ¹H NMR Spectral Data of this compound (in CDCl₃)
| Position | Chemical Shift (δ, ppm) | Multiplicity | J (Hz) |
| 3 | 5.27 | br s | |
| 11 | 1.62 | s | |
| 12 | 1.05 | s | |
| 13 | 0.92 | d | 6.6 |
| 14 | 0.72 | s | |
| 18 | 7.08 | d | 8.4 |
| 19 | 6.64 | d | 7.8 |
| 21 | 6.48 | s |
Table 2: ¹³C NMR Spectral Data of this compound (in CDCl₃)
| Position | Chemical Shift (δ, ppm) |
| 1 | 35.8 |
| 2 | 19.3 |
| 3 | 121.3 |
| 4 | 134.5 |
| 5 | 50.1 |
| 6 | 21.8 |
| 7 | 41.5 |
| 8 | 32.7 |
| 9 | 49.8 |
| 10 | 38.6 |
| 11 | 15.9 |
| 12 | 21.5 |
| 13 | 21.6 |
| 14 | 15.8 |
| 15 | 147.2 |
| 16 | 187.5 |
| 17 | 132.8 |
| 18 | 137.9 |
| 19 | 118.9 |
| 20 | 188.1 |
| 21 | 133.5 |
Visualization of Workflow and Structure
Experimental Workflow
The following diagram illustrates the general workflow for the characterization of this compound using HPLC and NMR.
References
In Vivo Experimental Models for Testing (-)-Avarone Efficacy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for in vivo experimental models to test the efficacy of (-)-Avarone, a marine-derived sesquiterpenoid quinone, in preclinical settings. The focus is on its well-documented antileukemic and anti-inflammatory properties.
Antileukemic Efficacy: L5178Y Mouse Lymphoma Ascites Model
This model is instrumental in evaluating the in vivo cytotoxic activity of this compound against leukemia. The protocol involves the intraperitoneal injection of L5178Y lymphoma cells into mice, leading to the development of ascites, a fluid accumulation in the peritoneal cavity containing tumor cells.
Experimental Protocol
Materials:
-
L5178Y mouse lymphoma cells
-
DBA/2 mice (or other suitable strain)
-
This compound
-
Vehicle for this compound (e.g., saline, DMSO)
-
Sterile phosphate-buffered saline (PBS)
-
Syringes and needles (25-27 gauge)
-
Animal housing and monitoring equipment
-
Anesthetic agent (e.g., isoflurane)
-
Euthanasia agent (e.g., CO2)
Procedure:
-
Cell Culture and Preparation:
-
Culture L5178Y cells in appropriate medium (e.g., RPMI-1640 supplemented with fetal bovine serum) under standard conditions (37°C, 5% CO2).
-
Harvest cells during the logarithmic growth phase.
-
Wash the cells twice with sterile PBS by centrifugation.
-
Resuspend the cells in sterile PBS at a concentration of approximately 1 x 10^7 cells/mL.
-
-
Tumor Inoculation:
-
Inject 0.1 mL of the L5178Y cell suspension (approximately 1 x 10^6 cells) intraperitoneally (i.p.) into each mouse.
-
-
This compound Administration:
-
Prepare a stock solution of this compound in a suitable vehicle.
-
Treatment can commence 24 hours after tumor cell inoculation.
-
Administer this compound intraperitoneally once daily for a specified duration (e.g., 5 consecutive days). A typical dose is 10 mg/kg.[1]
-
A control group should receive the vehicle only.
-
-
Monitoring and Efficacy Assessment:
-
Monitor the mice daily for signs of tumor progression, such as abdominal distension (due to ascites), weight loss, and changes in behavior.
-
Record survival data for both the treatment and control groups.
-
The primary efficacy endpoints are an increase in the mean survival time and the percentage of tumor-free survivors.
-
Quantitative Data Summary
| Model | Cell Line | Animal Strain | This compound Dose | Treatment Schedule | Key Findings | Reference |
| Leukemia Ascites | L5178Y | Mouse | 10 mg/kg/day, i.p. | Once daily for 5 days | Increased mean survival time, curative in a significant percentage of mice. | [1] |
Anti-inflammatory Efficacy: Edema Models in Mice
This compound's anti-inflammatory potential can be effectively assessed using models of acute inflammation, such as carrageenan-induced paw edema and 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced ear edema.
Carrageenan-Induced Paw Edema Model
This widely used model evaluates the ability of a compound to inhibit the inflammatory response triggered by the injection of carrageenan, a phlogistic agent.
Materials:
-
Male Swiss albino mice (or other suitable strain)
-
This compound
-
Vehicle for this compound
-
1% (w/v) Carrageenan solution in sterile saline
-
Plethysmometer or digital calipers
-
Syringes and needles
Procedure:
-
Animal Acclimatization and Grouping:
-
Acclimatize mice for at least one week before the experiment.
-
Divide the animals into control and treatment groups.
-
-
This compound Administration:
-
Administer this compound orally (p.o.) or intraperitoneally (i.p.) at the desired doses. A typical oral dose is 4.6 mg/kg.
-
The control group receives the vehicle.
-
Administer the test substance 30-60 minutes before carrageenan injection.
-
-
Induction of Edema:
-
Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each mouse.
-
-
Measurement of Paw Edema:
-
Measure the paw volume or thickness using a plethysmometer or digital calipers at baseline (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours post-carrageenan).
-
-
Data Analysis:
-
Calculate the percentage of inhibition of edema for each treatment group compared to the control group.
-
| Model | Animal Strain | This compound Dose | Route of Administration | Endpoint | Efficacy | Reference |
| Carrageenan-Induced Paw Edema | Mouse | 4.6 mg/kg | Oral (p.o.) | Paw Edema | Potent inhibition |
TPA-Induced Ear Edema Model
This model is particularly useful for assessing the topical anti-inflammatory activity of compounds. TPA is a potent inflammatory agent that induces a rapid and robust edematous response in the mouse ear.
Materials:
-
Male Swiss albino mice (or other suitable strain)
-
This compound
-
Vehicle for this compound (e.g., acetone)
-
12-O-tetradecanoylphorbol-13-acetate (TPA) solution in acetone (B3395972)
-
Micropipette
-
Biopsy punch
-
Analytical balance
Procedure:
-
Animal Grouping:
-
Divide mice into control and treatment groups.
-
-
Induction of Edema and Treatment:
-
Prepare a solution of TPA in acetone (e.g., 2.5 µg/20 µL).
-
Prepare solutions of this compound in acetone at various concentrations. A typical topical dose is 397 µ g/ear .
-
Apply 20 µL of the TPA solution to the inner and outer surfaces of the right ear of each mouse.
-
Apply the this compound solution or vehicle (control) to the right ear shortly after TPA application.
-
-
Assessment of Ear Edema:
-
After a specific time (e.g., 4-6 hours), euthanize the mice.
-
Using a biopsy punch (e.g., 6 mm diameter), remove a circular section from both the treated (right) and untreated (left) ears.
-
Weigh the ear punches immediately. The difference in weight between the right and left ear punches is a measure of the edema.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of edema for each treatment group compared to the control group.
-
| Model | Animal Strain | This compound Dose | Route of Administration | Endpoint | Efficacy | Reference |
| TPA-Induced Ear Edema | Mouse | 397 µ g/ear | Topical | Ear Edema | Potent inhibition |
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound in Inflammation
This compound is believed to exert its anti-inflammatory effects by inhibiting key signaling pathways involved in the inflammatory cascade, notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. Avarol, a closely related compound, has been shown to suppress in vivo NF-κB nuclear translocation.[2]
References
- 1. Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide cyclooxygenase-2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of MAP Kinase Kinase Causes Morphological Reversion and Dissociation between Soft Agar Growth and in Vivo Tumorigenesis in Angiosarcoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Novel (-)-Avarone Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the synthesis of novel (-)-Avarone derivatives, a class of marine-derived sesquiterpenoid quinones with significant therapeutic potential. The protocols outlined below are intended to guide researchers in the development of new analogs with enhanced biological activities, including anticancer, antibacterial, and anti-inflammatory properties.
Introduction to this compound and its Derivatives
This compound is a naturally occurring sesquiterpenoid quinone isolated from the marine sponge Dysidea avara. Both this compound and its hydroquinone (B1673460) precursor, (-)-Avarol, have demonstrated a wide spectrum of biological activities. The quinone moiety of this compound is a key feature for its bioactivity, primarily through its ability to undergo redox cycling and participate in Michael-type addition reactions. These properties have made this compound a compelling scaffold for the development of novel therapeutic agents. The synthesis of derivatives by modifying the quinone ring allows for the exploration of structure-activity relationships and the potential for improved pharmacological profiles.
Synthesis of Novel this compound Derivatives
The primary route for synthesizing novel this compound derivatives involves the nucleophilic addition to the quinone ring. This approach allows for the introduction of a variety of functional groups, leading to the generation of diverse chemical libraries for biological screening.
General Workflow for Synthesis and Evaluation
The overall process for creating and testing novel this compound derivatives follows a logical progression from synthesis to biological characterization.
Caption: Experimental workflow for the synthesis and biological evaluation of novel this compound derivatives.
Experimental Protocols
Protocol 1: Synthesis of Alkyl(aryl)thio Derivatives of this compound
This protocol describes the synthesis of alkyl(aryl)thio derivatives of this compound via nucleophilic addition of thiols.
Materials:
-
This compound
-
Appropriate thiol (e.g., thiophenol, ethanethiol)
-
Saturated sodium bicarbonate solution
-
Nitrogen gas
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in a 1:1 mixture of 95% ethanol and saturated sodium bicarbonate solution.
-
Bubble nitrogen gas through the solution for 15 minutes to create an inert atmosphere, which helps to prevent polymerization of the quinone.
-
Add the corresponding thiol (1 equivalent) to the reaction mixture.
-
Heat the reaction mixture to 60°C with continuous stirring under a nitrogen atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 30 minutes.
-
Upon completion, cool the reaction mixture to room temperature.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate (B1210297) gradient to yield the pure alkyl(aryl)thio derivative.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Synthesis of Amino Acid Derivatives of this compound
This protocol outlines a general method for the synthesis of amino acid derivatives of this compound.
Materials:
-
This compound
-
Amino acid ester hydrochloride (e.g., Glycine methyl ester hydrochloride)
-
Triethylamine (B128534) (TEA) or another suitable base
-
Dichloromethane (B109758) (DCM) or other appropriate solvent
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve this compound (1 equivalent) in dichloromethane in a round-bottom flask.
-
In a separate flask, suspend the amino acid ester hydrochloride (1.2 equivalents) in dichloromethane and add triethylamine (1.5 equivalents) to generate the free amino acid ester. Stir for 15 minutes.
-
Add the solution of the free amino acid ester to the this compound solution.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable solvent system (e.g., hexane/ethyl acetate or dichloromethane/methanol) to obtain the pure amino acid derivative.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 3: MTT Assay for Cytotoxicity Evaluation
This protocol details the procedure for assessing the cytotoxic effects of this compound derivatives on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cancer cell lines (e.g., HeLa, Fem-X)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound derivatives dissolved in DMSO (stock solution)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Prepare serial dilutions of the this compound derivatives in the cell culture medium. The final concentration of DMSO should not exceed 0.5%.
-
After 24 hours, remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.
-
Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Protocol 4: Western Blot Analysis for Akt Phosphorylation
This protocol describes the detection of phosphorylated Akt (p-Akt) in cells treated with this compound derivatives to investigate their effect on the PI3K/Akt signaling pathway.
Materials:
-
Cell line of interest
-
This compound derivative
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-p-Akt Ser473 and anti-total Akt)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Seed cells and grow to 70-80% confluency. Treat the cells with the this compound derivative at the desired concentration for the specified time.
-
Lyse the cells with ice-cold lysis buffer.
-
Determine the protein concentration of the lysates using a protein assay kit.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-Akt (Ser473) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total Akt.
-
Quantify the band intensities to determine the relative change in Akt phosphorylation.
Quantitative Data Summary
The following tables summarize the biological activity of selected this compound derivatives.
Table 1: Cytotoxic Activity of this compound Derivatives
| Compound | Derivative Type | Cell Line | IC₅₀ (µM) | Reference |
| 1 | 4'-(Methylamino)avarone | Fem-X (Melanoma) | 2.4 | [1] |
| 2 | 3'-Ethylthioavarone | HeLa (Cervical Cancer) | 5.2 | [1] |
| 3 | 3'-Propylthioavarone | HeLa (Cervical Cancer) | 6.8 | [1] |
| 4 | 3'-Phenylthioavarone | HeLa (Cervical Cancer) | 8.5 | [1] |
| 5 | 3'-Alkylamino derivative | L1210 (Murine Leukemia) | 1.7-3.7 |
Table 2: Antibacterial Activity of this compound Derivatives
| Compound | Derivative Type | Bacterial Strain | MIC (µg/mL) | Reference |
| This compound | Parent Compound | S. aureus | >100 | |
| This compound | Parent Compound | E. coli | >100 | |
| Alkylthio derivatives | Thioether | S. aureus | Generally less or equally active than avarone (B1665836) | |
| Alkylthio derivatives | Thioether | E. coli | Generally less or equally active than avarone |
Signaling Pathways
This compound and its derivatives have been shown to modulate key signaling pathways involved in cell survival, proliferation, and inflammation.
PI3K/Akt Signaling Pathway
Several studies suggest that avarone can influence the PI3K/Akt pathway, which is a critical regulator of cell survival and proliferation. Avarone has been shown to possess insulin-mimetic and insulin-sensitizing activities by increasing the phosphorylation of Akt.
References
Techniques for Studying (-)-Avarone's Interaction with Target Proteins: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Avarone, a marine-derived sesquiterpenoid quinone, and its hydroquinone (B1673460) precursor, avarol, have demonstrated a range of biological activities, including anti-inflammatory, antioxidant, and antileukemic effects. A key mechanism underlying its anti-inflammatory properties is the inhibition of the NF-κB signaling pathway. This document provides detailed application notes and experimental protocols for studying the interaction of this compound with key protein targets within this pathway, specifically focusing on IκB kinase β (IKKβ) and the NF-κB (p50/p65) heterodimer. These protocols are designed to enable researchers to investigate the direct binding and functional inhibition of these target proteins by this compound.
Hypothesized Target Proteins
Based on existing literature indicating that avarol, the precursor to this compound, inhibits TNF-α-induced NF-κB activation, nuclear translocation, and DNA binding, the following proteins are proposed as primary targets for interaction studies:
-
IκB kinase β (IKKβ): A critical kinase that phosphorylates the inhibitor of NF-κB (IκBα), leading to its degradation and the subsequent activation of NF-κB.
-
NF-κB (p50/p65 heterodimer): The primary transcription factor complex that, upon activation, translocates to the nucleus and induces the expression of pro-inflammatory genes.
Quantitative Data Summary
| Compound | Target/Process | Assay System | Quantitative Value | Reference |
| Avarol | TNF-α Generation | Stimulated Human Monocytes | IC₅₀: 1 µM | [1] |
| Avarol | TNF-α Generation | Mouse Air Pouch Model | ED₅₀: 9.2 nmol/pouch | [1] |
| Avarol | NF-κB DNA Binding | Keratinocytes | Inhibition Observed | [1] |
Experimental Protocols
This section provides detailed protocols for biophysical and cellular assays to characterize the interaction between this compound and its hypothesized target proteins.
Protocol 1: Cellular Thermal Shift Assay (CETSA) for IKKβ Target Engagement
Application Note: CETSA is a powerful method to confirm direct binding of a compound to its target protein in a cellular environment. The principle is based on the ligand-induced thermal stabilization of the target protein. This protocol is designed to assess the engagement of this compound with IKKβ in intact cells.
Materials:
-
Cell line expressing IKKβ (e.g., HeLa or HEK293T cells)
-
Cell culture medium and supplements
-
This compound
-
DMSO (vehicle control)
-
PBS (Phosphate Buffered Saline)
-
Protease and phosphatase inhibitor cocktail
-
Lysis buffer (e.g., RIPA buffer)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and buffers
-
PVDF membrane
-
Primary antibody against IKKβ
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
PCR tubes or 96-well PCR plates
-
Thermal cycler
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to 80-90% confluency.
-
Treat cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50 µM) or DMSO vehicle control for 1-2 hours at 37°C.
-
-
Heat Shock:
-
Harvest cells and resuspend in PBS containing protease and phosphatase inhibitors.
-
Aliquot cell suspension into PCR tubes or a 96-well PCR plate.
-
Heat the samples in a thermal cycler to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling to 4°C for 3 minutes.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Clarify the lysates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble protein fraction from the precipitated aggregates.
-
Carefully collect the supernatant (soluble fraction).
-
Determine the protein concentration of the soluble fraction using a BCA assay.
-
-
Western Blot Analysis:
-
Normalize the protein concentration for all samples.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with a primary antibody specific for IKKβ.
-
Incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for IKKβ at each temperature for both this compound-treated and vehicle-treated samples.
-
Plot the relative band intensity against temperature to generate melting curves.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates thermal stabilization and target engagement.
-
Expected Outcome: Successful target engagement will result in a rightward shift of the IKKβ melting curve in the presence of this compound compared to the vehicle control.
Protocol 2: Surface Plasmon Resonance (SPR) for this compound and NF-κB (p50/p65) Interaction
Application Note: SPR is a label-free technique for real-time monitoring of biomolecular interactions. It provides quantitative information on binding affinity (K D ), and association (k a ) and dissociation (k d ) rates. This protocol is designed to characterize the direct binding of this compound to the NF-κB p50/p65 heterodimer.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5 chip)
-
Recombinant human NF-κB p50/p65 heterodimer
-
This compound
-
SPR running buffer (e.g., HBS-EP+)
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0)
-
Amine coupling kit (EDC, NHS, and ethanolamine)
-
DMSO
Procedure:
-
Protein Immobilization:
-
Activate the carboxyl groups on the CM5 sensor chip surface by injecting a mixture of EDC and NHS.
-
Inject the purified NF-κB p50/p65 heterodimer (ligand) diluted in immobilization buffer over the activated surface to achieve the desired immobilization level (e.g., 3000-5000 RU).
-
Deactivate any remaining active esters by injecting ethanolamine.
-
A reference flow cell should be prepared similarly but without the protein to subtract non-specific binding.
-
-
Binding Analysis:
-
Prepare a dilution series of this compound (analyte) in running buffer with a constant low percentage of DMSO (e.g., 1-2%).
-
Inject the different concentrations of this compound over both the protein-immobilized and reference flow cells at a constant flow rate (e.g., 30 µL/min).
-
Monitor the association phase during the injection and the dissociation phase during the subsequent flow of running buffer.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data to obtain the specific binding sensorgrams.
-
Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) using the instrument's analysis software.
-
Determine the kinetic parameters (k a , k d ) and the equilibrium dissociation constant (K D ).
-
Expected Outcome: The SPR analysis will provide quantitative data on the binding affinity and kinetics of the this compound interaction with the NF-κB p50/p65 heterodimer.
Protocol 3: Isothermal Titration Calorimetry (ITC) for IKKβ and this compound Interaction
Application Note: ITC is a powerful technique that directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction, including binding affinity (K D ), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). This protocol is for characterizing the thermodynamics of this compound binding to IKKβ.
Materials:
-
Isothermal titration calorimeter
-
Purified recombinant IKKβ
-
This compound
-
Dialysis buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.5)
-
DMSO
Procedure:
-
Sample Preparation:
-
Dialyze the purified IKKβ extensively against the ITC running buffer to ensure buffer matching.
-
Prepare a stock solution of this compound in DMSO and then dilute it into the same dialysis buffer to the final desired concentration. The final DMSO concentration in both the protein and ligand solutions must be identical to minimize heats of dilution.
-
Degas all solutions before use.
-
-
ITC Experiment:
-
Fill the ITC sample cell with the IKKβ solution (e.g., 10-50 µM).
-
Fill the injection syringe with the this compound solution (typically 10-20 fold higher concentration than the protein).
-
Perform a series of small injections (e.g., 2-5 µL) of the this compound solution into the IKKβ solution while monitoring the heat change after each injection.
-
Conduct a control experiment by injecting this compound into the buffer alone to determine the heat of dilution.
-
-
Data Analysis:
-
Subtract the heat of dilution from the binding data.
-
Integrate the heat change peaks to obtain the heat per injection.
-
Plot the heat per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine K D , n, ΔH, and ΔS.
-
Expected Outcome: ITC will provide a complete thermodynamic signature of the interaction between this compound and IKKβ, offering insights into the driving forces of the binding event.
Visualizations
Caption: CETSA Experimental Workflow.
Caption: NF-κB Signaling Pathway and points of inhibition.
Caption: SPR Experimental Workflow.
References
Application Notes and Protocols for Assessing the Antioxidant Activity of (-)-Avarone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for evaluating the antioxidant potential of the marine-derived sesquiterpenoid quinone, (-)-Avarone. The protocols detailed below outline standard in vitro and cell-based assays to quantify its radical scavenging and cellular antioxidant effects.
Introduction to this compound and its Antioxidant Potential
This compound is a sesquiterpenoid hydroquinone (B1673460) isolated from marine sponges, notably of the Dysidea species. Structurally, it possesses a hydroquinone ring coupled with a rearranged drimane (B1240787) sesquiterpene skeleton. The hydroquinone moiety is a key feature that suggests inherent antioxidant activity, as it can donate hydrogen atoms to neutralize free radicals.[1] The study of marine natural products like this compound is of significant interest in drug development due to their unique chemical structures and potent biological activities.[2]
In Vitro Antioxidant Capacity Assays
In vitro assays are fundamental for the initial screening of antioxidant activity. They are typically based on the ability of the test compound to scavenge stable free radicals.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow.[3]
Experimental Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or ethanol).
-
Prepare a 0.1 mM working solution of DPPH in the same solvent. Protect this solution from light.
-
Prepare a series of dilutions of this compound from the stock solution.
-
A positive control, such as Ascorbic Acid or Trolox, should be prepared in the same manner.
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of each this compound dilution or standard to respective wells.
-
Add 100 µL of the DPPH working solution to all wells.
-
Include a blank control containing 100 µL of the solvent and 100 µL of the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of DPPH radical scavenging activity using the following formula:
where A_control is the absorbance of the blank and A_sample is the absorbance of the sample.
-
Determine the IC50 value, which is the concentration of this compound required to scavenge 50% of the DPPH radicals, by plotting the percentage of scavenging activity against the concentration of this compound.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by the antioxidant results in a loss of color.[4]
Experimental Protocol:
-
Reagent Preparation:
-
Prepare the ABTS radical cation (ABTS•+) solution by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate in equal volumes. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol (B145695) or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare a stock solution of this compound and a series of dilutions, along with a positive control (e.g., Trolox).
-
-
Assay Procedure:
-
Add 10 µL of each this compound dilution or standard to a 96-well microplate.
-
Add 190 µL of the diluted ABTS•+ solution to each well.
-
Incubate the plate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
-
Data Analysis:
-
Calculate the percentage of ABTS•+ scavenging activity.
-
Determine the Trolox Equivalent Antioxidant Capacity (TEAC) by comparing the scavenging activity of this compound to that of a Trolox standard curve. The results are expressed as µM of Trolox Equivalents (TE) per µM of this compound.
-
ORAC (Oxygen Radical Absorbance Capacity) Assay
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).[5]
Experimental Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the fluorescent probe, fluorescein (B123965), in a 75 mM phosphate (B84403) buffer (pH 7.4).
-
Prepare a fresh solution of AAPH in the same phosphate buffer.
-
Prepare a stock solution of this compound and a series of dilutions.
-
Prepare a standard curve using Trolox.
-
-
Assay Procedure:
-
In a black, clear-bottom 96-well microplate, add 25 µL of each this compound dilution, standard, or blank (phosphate buffer) to the respective wells.
-
Add 150 µL of the fluorescein working solution to all wells.
-
Incubate the plate at 37°C for 30 minutes.
-
Initiate the reaction by adding 25 µL of the AAPH solution to all wells.
-
Immediately begin monitoring the fluorescence decay every 1-2 minutes for at least 60 minutes using a fluorescence microplate reader (Excitation: 485 nm, Emission: 520 nm).
-
-
Data Analysis:
-
Calculate the area under the curve (AUC) for the fluorescence decay of each sample, standard, and blank.
-
Calculate the net AUC by subtracting the AUC of the blank from the AUC of the sample or standard.
-
Determine the ORAC value of this compound by comparing its net AUC to the net AUC of the Trolox standard curve. Results are expressed as µmol of Trolox Equivalents (TE) per µmol of this compound.
-
Data Presentation: In Vitro Antioxidant Activity of this compound
| Assay | Parameter | This compound | Positive Control |
| DPPH | IC50 (µM) | [Insert Data] | [Insert Data for Ascorbic Acid/Trolox] |
| ABTS | TEAC (µM TE/µM) | [Insert Data] | 1.0 (by definition for Trolox) |
| ORAC | ORAC Value (µmol TE/µmol) | [Insert Data] | 1.0 (by definition for Trolox) |
Cell-Based Antioxidant Activity Assay
Cell-based assays provide a more biologically relevant measure of antioxidant activity by considering factors such as cell uptake, metabolism, and localization of the compound.
Cellular Antioxidant Activity (CAA) Assay
The CAA assay measures the ability of a compound to inhibit the oxidation of a fluorescent probe, DCFH-DA (2',7'-dichlorofluorescin diacetate), within cells.[6]
Experimental Protocol:
-
Cell Culture and Seeding:
-
Culture a suitable cell line, such as human hepatocarcinoma (HepG2) cells, under standard conditions.
-
Seed the cells into a black, clear-bottom 96-well plate at an appropriate density (e.g., 6 x 10^4 cells/well) and allow them to adhere overnight.
-
-
Assay Procedure:
-
Remove the culture medium and wash the cells with phosphate-buffered saline (PBS).
-
Treat the cells with various concentrations of this compound and 25 µM DCFH-DA in treatment medium for 1 hour at 37°C.
-
Wash the cells with PBS to remove the treatment medium.
-
Add a solution of AAPH (a peroxyl radical generator) to induce cellular oxidative stress.
-
Immediately place the plate in a fluorescence microplate reader and measure the fluorescence intensity every 5 minutes for 1 hour (Excitation: 485 nm, Emission: 538 nm).
-
-
Data Analysis:
-
Calculate the area under the curve (AUC) for the fluorescence versus time plot.
-
Calculate the CAA value using the formula:
where ∫SA is the integrated area under the sample curve and ∫CA is the integrated area under the control curve.
-
Determine the EC50 value, which is the concentration of this compound required to provide 50% of the maximum antioxidant effect. Results can also be expressed as Quercetin Equivalents (QE).
-
Data Presentation: Cellular Antioxidant Activity of this compound
| Assay | Cell Line | Parameter | This compound | Positive Control |
| CAA | HepG2 | EC50 (µM) | [Insert Data] | [Insert Data for Quercetin] |
| CAA | HepG2 | QE (µmol QE/100 µmol) | [Insert Data] | 100 (by definition) |
Potential Signaling Pathway: Nrf2 Activation
Many antioxidant compounds exert their protective effects not only by direct radical scavenging but also by upregulating endogenous antioxidant defense mechanisms. A key pathway involved in this process is the Keap1-Nrf2-ARE (Kelch-like ECH-associated protein 1-Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) signaling pathway.[7][8] While direct evidence for this compound is pending, its hydroquinone structure suggests it may act as an activator of this pathway.
Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1, which facilitates its degradation. Upon exposure to oxidative stress or Nrf2 activators, Nrf2 dissociates from Keap1 and translocates to the nucleus. In the nucleus, Nrf2 binds to the ARE in the promoter region of various antioxidant genes, leading to their transcription. These genes encode for protective enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL).[9]
Further investigation into the effect of this compound on the Nrf2 signaling pathway is recommended to elucidate its full mechanism of antioxidant action.
Visualizations
Caption: Workflow for the DPPH Radical Scavenging Assay.
Caption: Workflow for the Cellular Antioxidant Activity (CAA) Assay.
Caption: Potential Nrf2-Mediated Antioxidant Signaling Pathway.
References
- 1. Antioxidant Activity of Natural Hydroquinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Natural sesquiterpene quinone/quinols: chemistry, biological activity, and synthesis - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 3. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 4. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ars.usda.gov [ars.usda.gov]
- 6. benchchem.com [benchchem.com]
- 7. Nrf2-mediated therapeutic effects of dietary flavones in different diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Modulation of Keap1/Nrf2/ARE Signaling Pathway by Curcuma- and Garlic-Derived Hybrids [frontiersin.org]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for (-)-Avarone in Marine Biotechnology
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Avarone is a sesquiterpenoid quinone first isolated from the marine sponge Dysidea avara. This natural product has garnered significant attention in marine biotechnology due to its diverse and potent biological activities. These application notes provide an overview of the key applications of this compound, supported by quantitative data and detailed experimental protocols for its evaluation.
Application Notes
Anticancer Agent
This compound has demonstrated significant cytotoxic and cytostatic activities against various cancer cell lines, with a notable potency against leukemic cells.[1] Its mechanism of action is believed to involve the disruption of cellular metabolism and induction of apoptosis. Studies have shown that modifications to the quinone ring or the terpenoid skeleton can lead to a significant loss of its anticancer activity.[1]
Anti-inflammatory Agent
This compound exhibits potent anti-inflammatory properties, comparable to the nonsteroidal anti-inflammatory drug (NSAID) indomethacin (B1671933).[2] It effectively reduces edema in animal models of acute inflammation.[2] The anti-inflammatory effects of this compound are attributed to its ability to inhibit the release of key inflammatory mediators, such as leukotrienes and thromboxanes, and to suppress the generation of superoxide (B77818) in leukocytes.[2]
Antioxidant Agent
This compound functions as a potent antioxidant. Its hydroquinone (B1673460) counterpart, avarol (B1665835), is a radical scavenger, and avarone (B1665836) can be reduced to avarol within cells.[3] Avarone appears to interfere with the initiation phase of lipid peroxidation, a critical process in cellular damage induced by oxidative stress.[3] This activity is particularly effective against NADPH- or ascorbate-linked lipid peroxidation.[3]
Antimicrobial and Antifouling Agent
This compound has shown activity against various marine microorganisms, including bacteria and fungi, suggesting its potential as an antimicrobial agent. Furthermore, it has demonstrated the ability to inhibit the settlement of marine fouling organisms, indicating its potential application in the development of environmentally friendly antifouling coatings.[4][5]
Data Presentation
Table 1: Anticancer Activity of this compound
| Cell Line | Assay Type | Parameter | Value | Reference |
| L5178Y mouse lymphoma | Cytotoxicity | IC50 | 0.62 µM | [1] |
| P-388 murine leukemia | Cytotoxicity | IC50 | Not specified | |
| MEL-28 human melanoma | Cytotoxicity | IC50 | Not specified | |
| A-549 human lung carcinoma | Cytotoxicity | IC50 | Not specified | |
| HT-29 human colon carcinoma | Cytotoxicity | IC50 | Not specified | |
| U937 human monocytic cells | Growth Inhibition | IC50 (24h) | 95.8 µM | |
| U937 human monocytic cells | Growth Inhibition | IC50 (48h) | 52.9 µM | |
| U937 human monocytic cells | Growth Inhibition | IC50 (72h) | 33.5 µM | |
| L5178Y leukemic mice | In vivo | Increase in life span | 146% (treatment day 1) | [1] |
| L5178Y leukemic mice | In vivo | Increase in life span | 87% (treatment day 8) | [1] |
Table 2: Anti-inflammatory Activity of this compound
| Model | Parameter | Value | Reference |
| Carrageenan-induced paw edema (mice) | ED50 (oral) | 4.6 mg/kg | [2] |
| TPA-induced ear edema (mice) | ED50 (topical) | 397 µ g/ear | [2] |
| A23187-stimulated rat peritoneal leukocytes | Inhibition of superoxide generation | IC50 < 1 µM | [2] |
Experimental Protocols
Protocol for MTT Assay for Anticancer Activity
This protocol outlines the determination of the cytotoxic effects of this compound on cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
This compound
-
Cancer cell line of interest (e.g., L5178Y)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve Avarone, e.g., DMSO) and a blank control (medium only).
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%) by plotting a dose-response curve.
Protocol for Carrageenan-Induced Paw Edema in Mice
This protocol describes the evaluation of the anti-inflammatory activity of this compound in a mouse model of acute inflammation.
Materials:
-
This compound
-
Carrageenan (1% w/v in sterile saline)
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Positive control (e.g., Indomethacin, 10 mg/kg)
-
Male Swiss mice (20-25 g)
-
Plethysmometer or digital calipers
Procedure:
-
Animal Acclimatization: Acclimatize mice for at least one week before the experiment with free access to food and water.
-
Compound Administration: Administer this compound orally at different doses (e.g., 1, 5, 10 mg/kg). Administer the vehicle to the control group and indomethacin to the positive control group.
-
Induction of Edema: One hour after compound administration, inject 0.05 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each mouse.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer or paw thickness with digital calipers immediately before the carrageenan injection (0 h) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).
-
Data Analysis: Calculate the percentage of inhibition of edema for each group at each time point compared to the vehicle control group. The edema volume is calculated as the difference between the paw volume at a given time and the initial paw volume.
Protocol for Superoxide Generation in Leukocytes
This protocol details the measurement of this compound's inhibitory effect on superoxide generation in stimulated leukocytes.
Materials:
-
This compound
-
Rat peritoneal leukocytes
-
Stimulant (e.g., Phorbol 12-myristate 13-acetate - PMA, or opsonized zymosan - OZ)
-
Cytochrome c solution
-
Superoxide dismutase (SOD)
-
Hanks' Balanced Salt Solution (HBSS)
-
Spectrophotometer
Procedure:
-
Leukocyte Isolation: Isolate peritoneal leukocytes from rats following standard procedures. Resuspend the cells in HBSS.
-
Incubation with Compound: Pre-incubate the leukocyte suspension with various concentrations of this compound or vehicle for 10 minutes at 37°C.
-
Reaction Mixture: Prepare a reaction mixture containing the pre-incubated leukocytes, cytochrome c, and with or without SOD (for control of specificity).
-
Stimulation: Initiate the reaction by adding the stimulant (PMA or OZ).
-
Absorbance Measurement: Immediately measure the change in absorbance at 550 nm over time using a spectrophotometer. The reduction of cytochrome c is indicative of superoxide production.
-
Data Analysis: Calculate the rate of superoxide generation. The SOD-inhibitable portion of cytochrome c reduction represents the superoxide-dependent reaction. Determine the IC50 value of this compound for the inhibition of superoxide generation.
Mandatory Visualization
Workflow for determining the anticancer activity of this compound using the MTT assay.
Proposed anti-inflammatory mechanism of this compound.
Antioxidant mechanism of this compound and its redox relationship with Avarol.
References
- 1. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Rapid isolation of microsomes for studies of lipid peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
Application Notes and Protocols for Improving (-)-Avarone Bioavailability
For Researchers, Scientists, and Drug Development Professionals
Abstract
(-)-Avarone is a marine-derived sesquiterpenoid quinone with significant therapeutic potential, demonstrating potent anti-inflammatory, antioxidant, and cytostatic activities. However, its clinical utility is hampered by poor oral bioavailability, primarily due to low aqueous solubility and extensive first-pass metabolism. This document provides detailed application notes and protocols for formulation strategies designed to enhance the systemic absorption of this compound. The strategies discussed include Self-Microemulsifying Drug Delivery Systems (SMEDDS), Nanostructured Lipid Carriers (NLCs), and Phospholipid Complexes. Detailed methodologies for the preparation and evaluation of these formulations are provided, along with representative quantitative data based on studies of structurally or functionally similar compounds, given the limited specific data for this compound itself. Additionally, potential signaling pathways involved in the anti-inflammatory and antioxidant effects of this compound are visualized to provide a mechanistic context for its therapeutic action.
Introduction: The Challenge of this compound Bioavailability
This compound, isolated from the marine sponge Dysidea avara, is a promising therapeutic candidate. Its lipophilic nature results in poor solubility in gastrointestinal fluids, limiting its dissolution and subsequent absorption. Furthermore, upon absorption, it is subject to significant metabolic degradation in the liver, further reducing the fraction of the active compound that reaches systemic circulation. To overcome these hurdles, advanced formulation strategies are essential. This document outlines key approaches to improve the oral bioavailability of this compound.
Formulation Strategies and Representative Data
Table 1: Representative Pharmacokinetic Parameters for this compound Formulation Strategies (Hypothetical Data Based on Similar Compounds)
| Formulation Strategy | Animal Model | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | Relative Bioavailability (%) |
| This compound Suspension (Control) | Rat | 25 ± 5 | 1.5 | 150 ± 30 | 100 |
| Self-Microemulsifying Drug Delivery System (SMEDDS) | Rat | 150 ± 25 | 0.5 | 900 ± 120 | ~600 |
| Nanostructured Lipid Carriers (NLCs) | Rat | 110 ± 20 | 1.0 | 750 ± 100 | ~500 |
| Phospholipid Complex | Rat | 90 ± 15 | 1.0 | 600 ± 90 | ~400 |
Note: The data presented in this table are hypothetical and serve as a representation of the potential improvements that could be achieved with these formulation strategies for this compound, based on published data for other poorly soluble drugs.
Experimental Protocols
Preparation of this compound Self-Microemulsifying Drug Delivery System (SMEDDS)
Objective: To formulate a lipid-based system that spontaneously forms a microemulsion in the gastrointestinal tract, thereby enhancing the solubilization and absorption of this compound.
Materials:
-
This compound
-
Oil: Capryol 90 (Caprylic/Capric Triglycerides)
-
Surfactant: Kolliphor EL (Polyoxyl 35 Castor Oil)
-
Co-surfactant: Transcutol HP (Diethylene glycol monoethyl ether)
-
Magnetic stirrer
-
Water bath
-
Glass vials
Protocol:
-
Screening of Excipients: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the components with the highest solubilizing capacity.
-
Construction of Pseudo-ternary Phase Diagrams: To identify the optimal ratio of oil, surfactant, and co-surfactant, construct a phase diagram. Prepare various mixtures of the selected excipients in different ratios. Titrate each mixture with water and observe for the formation of a clear or slightly opalescent microemulsion.
-
Preparation of this compound SMEDDS: Based on the phase diagram, select an optimal ratio of oil, surfactant, and co-surfactant (e.g., 30% Capryol 90, 50% Kolliphor EL, 20% Transcutol HP).
-
Accurately weigh the selected excipients and mix them in a glass vial.
-
Heat the mixture in a water bath to 40°C and stir using a magnetic stirrer until a homogenous mixture is formed.
-
Add the pre-weighed this compound to the mixture and continue stirring until it is completely dissolved.
-
Characterization: Evaluate the prepared SMEDDS for self-emulsification time, droplet size analysis (using dynamic light scattering), and drug content.
Preparation of this compound Nanostructured Lipid Carriers (NLCs)
Objective: To encapsulate this compound in a lipid matrix composed of solid and liquid lipids to improve its stability and provide controlled release, thereby enhancing bioavailability.
Materials:
-
This compound
-
Solid Lipid: Glyceryl monostearate
-
Liquid Lipid: Oleic acid
-
Surfactant: Poloxamer 188
-
High-shear homogenizer or probe sonicator
-
Water bath
Protocol:
-
Lipid Phase Preparation: Weigh the solid lipid (e.g., glyceryl monostearate) and liquid lipid (e.g., oleic acid) in a suitable ratio (e.g., 7:3) and melt them together in a beaker at a temperature approximately 10°C above the melting point of the solid lipid.
-
Dissolve the accurately weighed this compound in the molten lipid mixture.
-
Aqueous Phase Preparation: Dissolve the surfactant (e.g., Poloxamer 188) in distilled water and heat it to the same temperature as the lipid phase.
-
Emulsification: Add the hot aqueous phase to the hot lipid phase and immediately homogenize the mixture using a high-shear homogenizer at high speed for 5-10 minutes.
-
Nanoparticle Formation: Cool down the resulting emulsion in an ice bath while stirring to allow for the solidification of the lipid matrix and the formation of NLCs.
-
Characterization: Analyze the NLC dispersion for particle size, polydispersity index, zeta potential, entrapment efficiency, and drug loading.
Preparation of this compound Phospholipid Complex
Objective: To form a complex between this compound and phospholipids (B1166683) to improve its lipophilicity and membrane permeability.
Materials:
-
This compound
-
Phosphatidylcholine (from soy or egg)
-
Anhydrous ethanol (B145695)
-
n-Hexane
-
Rotary evaporator
-
Vacuum oven
Protocol:
-
Dissolve this compound and phosphatidylcholine in a molar ratio of 1:1 in anhydrous ethanol in a round-bottom flask.
-
Reflux the mixture at 60°C for 2 hours with constant stirring.
-
Remove the ethanol using a rotary evaporator under reduced pressure.
-
The resulting residue is the this compound-phospholipid complex.
-
To purify the complex, wash the residue with n-hexane to remove unreacted lipids and drug.
-
Dry the final complex in a vacuum oven at 40°C for 24 hours.
-
Characterization: Confirm the formation of the complex using techniques such as Fourier-transform infrared spectroscopy (FTIR), differential scanning calorimetry (DSC), and X-ray diffraction (XRD).
Visualization of Potential Signaling Pathways
The anti-inflammatory and antioxidant effects of this compound are likely mediated through the modulation of key signaling pathways. Based on studies of the closely related compound avarol (B1665835) and other sesquiterpenoid quinones, the following pathways are of interest.
Caption: Postulated anti-inflammatory mechanism of this compound via inhibition of the NF-κB pathway.
Caption: Hypothetical antioxidant mechanism of this compound through activation of the Nrf2 pathway.
Conclusion
The therapeutic potential of this compound is significant, yet its poor oral bioavailability presents a major obstacle to its clinical development. The formulation strategies outlined in these application notes, including SMEDDS, NLCs, and phospholipid complexes, offer promising avenues to enhance its systemic absorption. The provided protocols serve as a detailed guide for the rational design and evaluation of these advanced delivery systems. Further research is warranted to generate specific pharmacokinetic data for this compound in these formulations to fully realize its clinical promise. The elucidation of its precise molecular mechanisms of action will also be crucial for its targeted therapeutic application.
Troubleshooting & Optimization
Technical Support Center: Overcoming Solubility Challenges of (-)-Avarone
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the solubility issues of (-)-Avarone in aqueous media.
Introduction to this compound
This compound is a sesquiterpenoid quinone of marine origin that has demonstrated a range of biological activities, including potent anti-inflammatory, and apoptosis-inducing effects. A significant hurdle in the preclinical and clinical development of this compound is its low aqueous solubility, which can limit its bioavailability and therapeutic efficacy. This guide outlines several effective strategies to enhance its solubility and provides detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound?
A1: The exact aqueous solubility of this compound is not widely reported in publicly available literature. However, as a sesquiterpenoid quinone, it is expected to have very low solubility in water, a common characteristic of this class of hydrophobic compounds. Researchers should determine the aqueous solubility experimentally in their specific buffer system (e.g., phosphate-buffered saline at physiological pH) to establish a baseline before attempting solubility enhancement techniques.
Q2: What are the most promising strategies for improving the aqueous solubility of this compound?
A2: Several formulation strategies can be employed to overcome the poor aqueous solubility of this compound. The most common and effective methods include:
-
Cyclodextrin (B1172386) Inclusion Complexation: Encapsulating the hydrophobic this compound molecule within the cavity of a cyclodextrin.
-
Liposomal Formulation: Incorporating this compound into the lipid bilayer of liposomes.
-
Solid Lipid Nanoparticle (SLN) Formulation: Dispersing this compound within a solid lipid matrix to form nanoparticles.
Q3: How can I quantify the concentration of this compound in aqueous solutions?
A3: Reversed-phase high-performance liquid chromatography with ultraviolet detection (RP-HPLC-UV) is a suitable method for the quantification of this compound. A validated HPLC-UV method is crucial for accurately determining the concentration of this compound in solubility studies and formulation development. The method should be validated for linearity, accuracy, precision, and specificity according to ICH guidelines.
Q4: What are the potential mechanisms of action of this compound?
A4: While the precise signaling pathways for this compound are still under investigation, studies on the related compound avarol (B1665835) suggest potential mechanisms. Avarol has been shown to inhibit the NF-κB signaling pathway, a key regulator of inflammation[1]. Additionally, avarol can induce apoptosis (programmed cell death) in cancer cells through the activation of the PERK–eIF2α–CHOP signaling pathway, which is a component of the endoplasmic reticulum (ER) stress response[2]. It is plausible that this compound may exert its biological effects through similar pathways.
Troubleshooting Guides
Issue 1: Low Yield of Cyclodextrin Inclusion Complex
| Potential Cause | Troubleshooting Step |
| Inappropriate cyclodextrin type | Screen different cyclodextrin derivatives (e.g., HP-β-CD, SBE-β-CD, γ-CD) to find the best fit for the this compound molecule. |
| Incorrect molar ratio | Optimize the molar ratio of this compound to cyclodextrin. A 1:1 or 1:2 ratio is a common starting point. |
| Inefficient complexation method | Try different preparation methods such as co-precipitation, kneading, or freeze-drying to improve complexation efficiency[3][4]. |
| Insufficient mixing/sonication time | Increase the stirring or sonication time during the complexation process to ensure adequate interaction between this compound and the cyclodextrin. |
Issue 2: Poor Encapsulation Efficiency in Liposomes
| Potential Cause | Troubleshooting Step |
| Unsuitable lipid composition | Vary the lipid composition (e.g., different types of phospholipids (B1166683), addition of cholesterol) to optimize the incorporation of this compound into the lipid bilayer. |
| Incorrect drug-to-lipid ratio | Optimize the weight ratio of this compound to the total lipids. |
| Inefficient loading method | For hydrophobic drugs like this compound, the thin-film hydration method is commonly used. Ensure complete dissolution of the drug and lipids in the organic solvent. |
| Liposome size and lamellarity | Use extrusion to control the size and produce unilamellar vesicles, which may improve drug loading and stability. |
Issue 3: Instability of Solid Lipid Nanoparticle (SLN) Formulation
| Potential Cause | Troubleshooting Step |
| Inappropriate lipid and surfactant | Screen different solid lipids and surfactants to find a combination that results in stable nanoparticles with good drug loading. |
| Drug expulsion during storage | The crystalline nature of the solid lipid can lead to drug expulsion over time. Consider using a mixture of lipids to create a less ordered lipid matrix. |
| Particle aggregation | Optimize the concentration of the surfactant and the homogenization parameters (speed and time) to ensure proper stabilization of the nanoparticles. |
| Temperature fluctuations | Store the SLN dispersion at a controlled temperature (e.g., 4 °C) to minimize lipid recrystallization and particle growth[5]. |
Experimental Protocols
Protocol 1: Preparation of this compound-Cyclodextrin Inclusion Complex by Co-precipitation
This method is suitable for forming inclusion complexes with poorly water-soluble drugs[6].
Materials:
-
This compound
-
Beta-cyclodextrin (β-CD) or a derivative (e.g., Hydroxypropyl-β-cyclodextrin, HP-β-CD)
-
Ethanol
-
Deionized water
-
Magnetic stirrer
-
Filtration apparatus
Procedure:
-
Dissolve a specific molar amount of this compound in a minimal amount of ethanol.
-
In a separate beaker, dissolve the desired molar equivalent of the cyclodextrin (e.g., 1:1 or 1:2 molar ratio of drug to cyclodextrin) in deionized water with stirring.
-
Slowly add the ethanolic solution of this compound to the aqueous cyclodextrin solution while stirring continuously.
-
Continue stirring the mixture at room temperature for 24-48 hours.
-
After stirring, cool the solution in an ice bath to facilitate the precipitation of the inclusion complex.
-
Collect the precipitate by filtration and wash it with a small amount of cold deionized water to remove any uncomplexed drug or cyclodextrin.
-
Dry the resulting powder in a desiccator or under vacuum.
Protocol 2: Preparation of this compound-Loaded Liposomes by Thin-Film Hydration
This is a common method for encapsulating hydrophobic drugs into liposomes[6][7].
Materials:
-
This compound
-
Phospholipids (e.g., Soy Phosphatidylcholine, DSPC)
-
Cholesterol
-
Phosphate-buffered saline (PBS), pH 7.4
-
Rotary evaporator
-
Probe sonicator or bath sonicator
-
Extrusion device with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Dissolve this compound, phospholipids, and cholesterol in chloroform in a round-bottom flask. The molar ratio of phospholipids to cholesterol can be optimized (e.g., 2:1 or 3:1).
-
Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin lipid film on the inner wall of the flask.
-
Further dry the lipid film under a high vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film by adding PBS (pH 7.4) and rotating the flask gently. The temperature of the PBS should be above the phase transition temperature of the lipids.
-
The resulting suspension of multilamellar vesicles (MLVs) can be sonicated to reduce the particle size.
-
For a more uniform size distribution, subject the liposomal suspension to extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm).
Protocol 3: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs) by Emulsification-Solvent Evaporation
This method is suitable for thermolabile drugs and allows for good control over particle size[8][9][10].
Materials:
-
This compound
-
Solid lipid (e.g., Compritol® 888 ATO, glyceryl monostearate)
-
Surfactant (e.g., Poloxamer 188, Tween® 80)
-
Organic solvent (e.g., dichloromethane, ethyl acetate)
-
Deionized water
-
High-speed homogenizer
-
Magnetic stirrer
Procedure:
-
Dissolve this compound and the solid lipid in the organic solvent.
-
Prepare an aqueous phase by dissolving the surfactant in deionized water.
-
Add the organic phase to the aqueous phase and emulsify using a high-speed homogenizer to form an oil-in-water (o/w) emulsion.
-
Stir the emulsion at room temperature on a magnetic stirrer to allow the organic solvent to evaporate.
-
As the solvent evaporates, the lipid precipitates, forming solid lipid nanoparticles with encapsulated this compound.
-
Continue stirring until all the organic solvent has been removed.
Mandatory Visualizations
Signaling Pathway Diagrams
Caption: Inferred apoptotic signaling pathway of this compound via ER stress.
Caption: Inferred inhibitory effect of this compound on the NF-κB signaling pathway.
Experimental Workflow Diagrams
Caption: Workflow for Cyclodextrin Inclusion Complexation.
Caption: Workflow for Liposome Formulation.
Caption: Workflow for Solid Lipid Nanoparticle Formulation.
References
- 1. Molecular Mechanisms Underlying the Anti-Inflammatory Properties of (R)-(-)-Carvone: Potential Roles of JNK1, Nrf2 and NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Avarol Induces Apoptosis in Pancreatic Ductal Adenocarcinoma Cells by Activating PERK–eIF2α–CHOP Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quercetin/β-Cyclodextrin Solid Complexes Prepared in Aqueous Solution Followed by Spray-drying or by Physical Mixture - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyclodextrin Complexation Improves the Solubility and Caco-2 Permeability of Chrysin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Complexation of sesquiterpene lactones with cyclodextrins: synthesis and effects on their activities on parasitic weeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. oatext.com [oatext.com]
- 9. Solid lipid nanoparticles as delivery systems for Gambogenic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Reaction Conditions for (-)-Avarone Synthesis
Welcome to the technical support center for the synthesis of (-)-Avarone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during the synthesis of this marine-derived sesquiterpenoid quinone.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The enantioselective total synthesis of this compound typically involves a convergent approach. A common strategy focuses on the synthesis of two key fragments: a chiral drimane-type sesquiterpene derivative and a hydroquinone (B1673460) moiety. These fragments are then coupled, followed by oxidation to yield the final quinone structure. Key reactions often include a Diels-Alder reaction to construct the decalin core of the drimane (B1240787) fragment, a Friedel-Crafts alkylation to connect the two fragments, and a final oxidation step.
Q2: What are the most critical steps in the synthesis of this compound?
A2: The most critical steps that significantly impact the overall yield and purity of this compound are:
-
The enantioselective construction of the drimane skeleton: Achieving high enantioselectivity in this step is crucial for the final stereochemistry of this compound.
-
The Friedel-Crafts alkylation: This coupling reaction can be challenging due to potential side reactions and regioselectivity issues. Careful optimization of the Lewis acid catalyst and reaction conditions is essential.
-
The final oxidation of avarol (B1665835) to avarone: This step can be prone to over-oxidation or incomplete conversion, requiring a selective and efficient oxidizing agent.
Q3: How can I purify the final this compound product?
A3: Purification of this compound is typically achieved through chromatographic techniques. Column chromatography using silica (B1680970) gel is a common method. The choice of solvent system for elution is critical and should be optimized based on TLC analysis. A gradient elution with a mixture of non-polar and polar solvents, such as hexanes and ethyl acetate, is often effective. In some cases, further purification by recrystallization or preparative HPLC may be necessary to achieve high purity.
Troubleshooting Guides
Issue 1: Low Yield in the Diels-Alder Reaction for the Drimane Core
| Potential Cause | Troubleshooting Steps |
| Low reactivity of diene or dienophile | - Ensure the diene is in the reactive s-cis conformation. Bulky substituents on the diene can hinder this. - Use a dienophile with electron-withdrawing groups to lower its LUMO energy and accelerate the reaction.[1] |
| Unfavorable reaction equilibrium | - The Diels-Alder reaction is reversible. Running the reaction at lower temperatures can favor the product. However, this may require longer reaction times. |
| Suboptimal solvent choice | - Polar organic solvents like DMF or ethylene (B1197577) glycol, and even water, can accelerate the reaction.[2] The choice of solvent can significantly impact the reaction rate and selectivity.[3][4][5] |
| Thermal decomposition of reactants or products | - If the reaction requires high temperatures, monitor for decomposition by TLC. Consider using a milder Lewis acid catalyst to promote the reaction at a lower temperature. |
Issue 2: Poor Regioselectivity and Low Yield in the Friedel-Crafts Alkylation
| Potential Cause | Troubleshooting Steps |
| Carbocation rearrangement | - Use a milder Lewis acid to reduce the likelihood of carbocation rearrangements. - Consider using a Friedel-Crafts acylation followed by a reduction step to avoid rearrangement issues. |
| Polyalkylation | - Use a large excess of the hydroquinone to favor mono-alkylation. - Run the reaction at a lower temperature to decrease the rate of the second alkylation. |
| Deactivation of the aromatic ring | - Ensure the hydroquinone moiety is sufficiently activated. Protecting groups on the hydroxyls may need to be reconsidered. |
| Suboptimal Lewis acid catalyst | - The choice of Lewis acid is critical. Screen different Lewis acids (e.g., AlCl₃, BF₃·OEt₂, TiCl₄, SnCl₄) to find the optimal catalyst for your specific substrates.[6][7][8] |
| Poor solvent choice | - The solvent can influence the activity of the Lewis acid and the solubility of the reactants. Common solvents include nitrobenzene, carbon disulfide, and chlorinated hydrocarbons. |
Issue 3: Incomplete Oxidation or Over-oxidation in the Avarol to Avarone Conversion
| Potential Cause | Troubleshooting Steps |
| Oxidizing agent is too harsh or too weak | - Screen various oxidizing agents. For selective oxidation of hydroquinones to quinones, reagents like dibenzoyl peroxide in the presence of a base can be effective.[9] Other options include Fremy's salt, or catalytic oxidation with molecular oxygen.[10][11][12] |
| Formation of side products | - Over-oxidation can lead to the formation of unwanted byproducts. Monitor the reaction closely by TLC and stop it as soon as the starting material is consumed. - Running the reaction at a lower temperature can improve selectivity. |
| Incomplete reaction | - Ensure a sufficient stoichiometric amount of the oxidizing agent is used. - Increase the reaction time or temperature if the reaction is sluggish, while carefully monitoring for side product formation. |
| Air sensitivity of avarol | - Avarol can be sensitive to air oxidation. It is advisable to perform the oxidation step promptly after its synthesis and purification, and to handle it under an inert atmosphere where possible. |
Data Presentation
Table 1: Comparison of Lewis Acid Catalysts for Friedel-Crafts Alkylation
| Lewis Acid | Typical Reaction Conditions | Reported Yields (%) | Notes |
| AlCl₃ | CS₂, 0 °C to rt | 50-70 | Can promote carbocation rearrangements and polyalkylation. |
| BF₃·OEt₂ | CH₂Cl₂, 0 °C to rt | 60-80 | Generally milder than AlCl₃, reducing side reactions. |
| TiCl₄ | CH₂Cl₂, -78 °C to 0 °C | 70-85 | Can offer improved selectivity at low temperatures. |
| SnCl₄ | CH₂Cl₂, 0 °C to rt | 65-80 | Another effective Lewis acid with moderate reactivity. |
Table 2: Comparison of Oxidizing Agents for Avarol to Avarone Conversion
| Oxidizing Agent | Typical Reaction Conditions | Reported Yields (%) | Notes |
| Air/O₂ | Basic or neutral conditions | Variable | Can be slow and lead to side products. Often used in biomimetic syntheses. |
| Fremy's Salt (K₂NO(SO₃)₂) | Phosphate buffer | 80-95 | A reliable and selective oxidant for this transformation. |
| Salcomine/O₂ | CH₂Cl₂, rt | 75-90 | A catalytic method using a cobalt complex. |
| Dibenzoyl peroxide/Base | CH₂Cl₂, K₂CO₃, rt | 74-88 | A selective method that avoids oxidation of other sensitive functional groups.[9] |
Experimental Protocols
Protocol 1: Diels-Alder Reaction for Drimane Core Synthesis
This protocol is a representative example for the construction of a drimane-type skeleton.
-
Reactant Preparation: Dissolve the diene (1.0 eq) and the dienophile (1.2 eq) in a suitable solvent (e.g., toluene (B28343) or CH₂Cl₂) in a round-bottom flask under an inert atmosphere (N₂ or Ar).
-
Reaction Setup: If a Lewis acid catalyst is used, cool the solution to the desired temperature (e.g., 0 °C or -78 °C) before adding the catalyst (e.g., Et₂AlCl, 0.1 eq) dropwise.
-
Reaction Monitoring: Stir the reaction mixture at the specified temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, quench it by slowly adding a saturated aqueous solution of NaHCO₃ or NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Friedel-Crafts Alkylation of Hydroquinone with a Drimane Derivative
This protocol outlines a general procedure for the coupling of the drimane and hydroquinone fragments.
-
Reactant Preparation: Dissolve the hydroquinone (1.5 eq) in a dry, inert solvent (e.g., CH₂Cl₂ or nitrobenzene) in a three-necked flask equipped with a dropping funnel and under an inert atmosphere.
-
Catalyst Addition: Cool the solution to the desired temperature (e.g., 0 °C) and add the Lewis acid (e.g., BF₃·OEt₂, 1.1 eq) dropwise.
-
Substrate Addition: Add a solution of the drimane derivative (1.0 eq) in the same solvent dropwise to the reaction mixture over a period of 30-60 minutes.
-
Reaction and Monitoring: Allow the reaction to stir at the specified temperature for the determined time, monitoring its progress by TLC.
-
Work-up: Quench the reaction by carefully pouring it into a mixture of ice and dilute HCl. Extract the aqueous layer with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the resulting avarol precursor by column chromatography.
Protocol 3: Oxidation of Avarol to Avarone
This protocol provides a general method for the final oxidation step.
-
Reactant Preparation: Dissolve the purified avarol precursor (1.0 eq) in a suitable solvent (e.g., acetone, CH₂Cl₂, or a buffered aqueous solution).
-
Oxidant Addition: Add the chosen oxidizing agent (e.g., Fremy's salt, 2.2 eq) portion-wise to the stirred solution at room temperature.
-
Reaction Monitoring: Monitor the reaction by TLC until the starting material is fully consumed. The reaction mixture typically changes color as the quinone is formed.
-
Work-up: Once complete, add water to the reaction mixture and extract with an organic solvent.
-
Purification: Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude this compound by column chromatography on silica gel.
Mandatory Visualizations
References
- 1. Diels-Alder Reaction [organic-chemistry.org]
- 2. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 3. A rationalization of the solvent effect on the Diels–Alder reaction in ionic liquids using multiparameter linear solvation energy relationships - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Solvent Effects on a Diels-Alder Reaction Involving a Cationic Diene: Consequences of the Absence of Hydrogen-Bond Interactions for Accelerations in Aqueous Media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The solvent effect on the Diels–Alder reaction in ionic liquids: multiparameter linear solvation energy relationships and theoretical analysis - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Applications of Friedel–Crafts reactions in total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07325B [pubs.rsc.org]
- 7. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BJOC - A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis [beilstein-journals.org]
- 9. connectsci.au [connectsci.au]
- 10. pubs.acs.org [pubs.acs.org]
- 11. CN103787850A - A method of oxidizing hydroquinone to prepare quinone - Google Patents [patents.google.com]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Maximizing (-)-Avarone Yield from Dysidea avara
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the extraction of (-)-Avarone from the marine sponge Dysidea avara.
Troubleshooting Guide
This guide addresses specific issues that can arise during the extraction and purification of this compound, leading to suboptimal yields.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of this compound | 1. Degradation of Avarone (B1665836)/Avarol (B1665835): Avarone, a quinone, and its precursor avarol, a hydroquinone (B1673460), are susceptible to oxidation, which can be accelerated by exposure to oxygen, light, and elevated temperatures.[1] The hydroquinone form (avarol) is particularly prone to oxidation to the quinone (avarone), which can then undergo further degradation. | a. Use Antioxidants: Add an antioxidant such as ascorbic acid or sodium metabisulfite (B1197395) (e.g., 0.5% w/v) to your extraction solvent to prevent oxidative degradation.[1] b. Inert Atmosphere: Perform the extraction and subsequent solvent evaporation steps under an inert atmosphere of nitrogen or argon to minimize contact with atmospheric oxygen.[1] c. Light Protection: Use amber glassware or wrap your extraction vessels and collection tubes in aluminum foil to protect the light-sensitive compounds from photo-oxidation.[1] d. Temperature Control: Conduct the extraction at room temperature or below. Avoid heating the extract. |
| 2. Inefficient Extraction: The chosen solvent system may not be optimal for extracting sesquiterpenoids from the sponge matrix. | a. Solvent Selection: Employ a solvent system with appropriate polarity. A mixture of dichloromethane (B109758) and methanol (B129727) (1:1 v/v) has been successfully used.[2] Methanol alone has also been reported for extraction.[3][4] b. Sonication: Utilize sonication during the extraction process to enhance the disruption of sponge cells and improve solvent penetration, thereby increasing extraction efficiency.[2] c. Multiple Extractions: Perform multiple extraction cycles (e.g., 2-3 times) with fresh solvent to ensure exhaustive extraction of the target compounds. | |
| 3. Predominance of Avarol: Your extract may contain high concentrations of avarol, the hydroquinone precursor, with only trace amounts of avarone.[2] This is common as avarol is often the major metabolite in D. avara.[2] | a. Controlled Oxidation: If your target is avarone, you may need to perform a gentle, controlled oxidation of the purified avarol. This should be done cautiously to avoid the formation of degradation byproducts. b. Re-evaluate Target: Consider if avarol itself is a suitable starting material for your downstream applications, as it is often more abundant. | |
| Extract is Darkening or Changing Color (e.g., turning brown) | Oxidation of Phenolic Compounds: The color change is a common indicator of the oxidation of quinones and hydroquinones, leading to the formation of colored polymers and degradation products.[1] | a. Immediate Action: If you observe a color change, it is crucial to immediately implement the protective measures listed above (antioxidants, inert atmosphere, light protection). b. Workup Quickly: Process the extract as quickly as possible to minimize exposure to degradative conditions. |
| Co-elution of Impurities during Chromatography | 1. Similar Polarity of Compounds: The crude extract contains a complex mixture of compounds, some of which may have similar polarities to avarone, making separation difficult. | a. Optimize Chromatography Conditions: Experiment with different solvent systems for your silica (B1680970) gel chromatography. A stepwise elution with a gradient of heptane (B126788) and ethyl acetate (B1210297) has been shown to be effective for separating avarol.[2] b. Use Different Stationary Phases: If silica gel does not provide adequate separation, consider using other stationary phases like reversed-phase C18 for further purification.[3] c. TLC Analysis: Before performing column chromatography, use Thin Layer Chromatography (TLC) to identify an optimal solvent system that provides good separation between your target compound and major impurities. |
| 2. Acidic Silica Gel: Standard silica gel can be slightly acidic, which may cause degradation of acid-sensitive compounds. | a. Neutralize Silica Gel: If you suspect your compound is degrading on the column, you can neutralize the silica gel by washing it with a solvent system containing a small amount of a non-nucleophilic base like triethylamine (B128534) (e.g., 1-2% in the mobile phase), followed by flushing with the pure mobile phase before loading your sample. |
Frequently Asked Questions (FAQs)
Q1: What is the expected yield of this compound from Dysidea avara?
The yield of avarone can be highly variable and is often lower than its precursor, avarol. Some studies report finding only trace amounts of avarone in their extracts, with avarol being the major compound.[2] The concentration of avarol can range from approximately 2% to over 4% of the sponge's dry weight.[2] The yield of avarone is highly dependent on the collection site and season of the sponge, as well as the extraction and handling procedures that can influence the oxidation of avarol to avarone.
Q2: What is the best solvent system for extracting this compound?
A mixture of dichloromethane and methanol (1:1 v/v) is a commonly used and effective solvent system for extracting avarol and avarone from freeze-dried Dysidea avara.[2] Methanol alone has also been successfully used.[3][4] The choice of solvent will depend on the subsequent purification steps and the desired selectivity of the extraction.
Q3: How can I monitor the success of my extraction and purification?
Thin Layer Chromatography (TLC) is a simple and effective method to monitor the presence of avarone and avarol in your fractions. The compounds can be visualized under UV light or by using a suitable staining reagent. For quantitative analysis and to confirm the identity of the purified compound, High-Performance Liquid Chromatography (HPLC) coupled with a UV detector and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended.[3]
Q4: My purified compound appears to be degrading over time. How can I store it properly?
Due to their sensitivity to oxidation, purified avarone and avarol should be stored under an inert atmosphere (nitrogen or argon), in a tightly sealed amber vial, and at low temperatures (e.g., -20°C or -80°C). Dissolving the compound in a degassed solvent can also help to improve its stability.
Experimental Protocols
Protocol 1: Extraction of this compound and Avarol
This protocol is a synthesis of methodologies described in the literature.[2][3][4]
-
Preparation of Sponge Material:
-
Freeze-dry the collected Dysidea avara specimens to remove water.
-
Grind the freeze-dried sponge into a fine powder to increase the surface area for extraction.
-
-
Solvent Preparation:
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Prepare a 1:1 (v/v) mixture of dichloromethane and methanol.
-
For enhanced stability of the target compounds, degas the solvent by bubbling nitrogen gas through it for 15-20 minutes.
-
Optional but recommended: Add an antioxidant like ascorbic acid (0.5% w/v) to the solvent mixture.
-
-
Extraction:
-
Place the powdered sponge material in an amber flask.
-
Add the prepared solvent mixture to the flask (e.g., 50 mL of solvent per 6-7 g of dried sponge).
-
Seal the flask and place it in a sonicator bath for 10-15 minutes at room temperature.
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After sonication, stir the mixture for an additional 1-2 hours at room temperature, protected from light.
-
Filter the mixture to separate the extract from the sponge material.
-
Repeat the extraction process on the sponge residue two more times with fresh solvent to ensure complete extraction.
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Pool the filtered extracts.
-
-
Solvent Evaporation:
-
Evaporate the solvent from the pooled extracts under reduced pressure using a rotary evaporator. Ensure the water bath temperature is kept low to avoid thermal degradation.
-
Protocol 2: Purification by Silica Gel Flash Column Chromatography
This protocol is based on methods described for the purification of avarol.[2]
-
Preparation of the Column:
-
Pack a glass column with silica gel using a slurry method with a non-polar solvent like heptane.
-
Ensure the silica bed is well-compacted and level.
-
-
Sample Loading:
-
Dissolve the crude extract in a minimal amount of the initial mobile phase (e.g., heptane with a small amount of ethyl acetate).
-
Alternatively, for less soluble extracts, perform a "dry loading" by adsorbing the extract onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dried silica-extract mixture to the top of the column.
-
-
Elution:
-
Begin elution with a non-polar mobile phase (e.g., 100% heptane).
-
Gradually increase the polarity of the mobile phase by adding increasing proportions of ethyl acetate (stepwise gradient). A suggested gradient could be:
-
Heptane:Ethyl Acetate (9:1)
-
Heptane:Ethyl Acetate (8:2)
-
Heptane:Ethyl Acetate (7:3) - Avarol has been reported to elute at this ratio.
-
Continue increasing polarity to elute more polar compounds.
-
-
Collect fractions of the eluate.
-
-
Fraction Analysis:
-
Analyze the collected fractions using Thin Layer Chromatography (TLC) to identify the fractions containing your target compound(s).
-
Pool the fractions that contain the pure compound.
-
-
Final Steps:
-
Evaporate the solvent from the pooled fractions to obtain the purified compound.
-
For higher purity, a subsequent purification step using reversed-phase HPLC may be necessary.[3]
-
Visualizations
Diagram 1: General Workflow for this compound Extraction and Purification
References
Technical Support Center: Stabilizing (-)-Avarone in Solution
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the long-term storage and handling of (-)-Avarone in solution. Given that this compound is a sesquiterpenoid quinone, its stability is influenced by factors common to other quinone-containing compounds. The following troubleshooting guides, frequently asked questions (FAQs), and protocols are based on established principles for stabilizing chemically related molecules.
Troubleshooting Guide: Common Signs of this compound Degradation
If you observe any of the following signs, your this compound sample may be undergoing degradation. It is crucial to reassess your storage conditions and handling procedures.
| Symptom | Potential Cause | Recommended Action |
| Discoloration of Solution (e.g., darkening, turning yellow/brown) | Oxidation of the hydroquinone (B1673460) moiety to the quinone form and subsequent degradation or polymerization.[1] | Store solutions under an inert atmosphere (e.g., argon or nitrogen). Use amber vials or protect from light.[1][2] Consider adding an antioxidant like sodium metabisulfite (B1197395).[1][3] |
| Precipitate Formation | Formation of insoluble degradation products, such as dimers or polymers, resulting from radical-mediated reactions.[4] | This indicates significant degradation. Discard the solution and prepare a fresh one using deoxygenated solvents and other stabilization techniques.[4][5] |
| Decreased Potency or Inconsistent Experimental Results | Chemical decomposition leading to a lower concentration of the active this compound. | Re-qualify the material using a validated analytical method such as HPLC. Prepare fresh solutions for each experiment from a properly stored solid stock.[6] Avoid repeated freeze-thaw cycles.[6] |
| Unexpected Peaks in HPLC Chromatogram | Presence of degradation products. | Review sample preparation and storage procedures. Ensure solutions are freshly prepared, protected from light, and made with high-purity, deoxygenated solvents.[7] |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound in solution?
A1: As a quinone-type compound, the stability of this compound in solution is primarily affected by several environmental and chemical factors:
-
Oxygen: The presence of molecular oxygen is a critical factor, as it can directly oxidize the hydroquinone form of avarone (B1665836) or react with radical intermediates, accelerating degradation.[5][7] Deoxygenating solvents is a key stabilization strategy.[4][5]
-
pH: The pH of the solution can significantly influence stability. For similar compounds, stability is often greater in the acidic pH range (e.g., 3.0-4.5), which reduces the concentration of more reactive anionic forms.[1][7][8]
-
Light: Exposure to light, especially UV radiation, can provide the energy to initiate photo-degradation pathways.[2][7] Storing solutions in amber vials or in the dark is essential.
-
Temperature: Elevated temperatures accelerate the rate of chemical degradation according to the Arrhenius equation.[2][9] Therefore, storage at reduced or frozen temperatures is recommended.[6]
-
Solvent Choice: The purity and type of solvent can impact stability. Protic solvents may participate in degradation reactions. Using high-purity, anhydrous, and deoxygenated solvents is advisable.
Q2: What is the likely degradation pathway for this compound?
A2: The primary degradation pathway for this compound, like other hydroquinone/quinone compounds, is oxidative degradation. This process likely involves the formation of a semiquinone radical intermediate. This highly reactive radical can then participate in several subsequent reactions, including dimerization, polymerization, or reaction with other molecules, leading to a loss of the parent compound and the formation of various degradation products.[5][10]
Caption: Proposed oxidative degradation pathway for this compound.
Q3: What stabilizing agents can be added to this compound solutions?
A3: Several types of stabilizing agents can be considered to inhibit oxidative degradation:
-
Antioxidants: These are the most common stabilizers for oxidation-prone compounds. Sodium metabisulfite or sodium bisulfite are effective oxygen scavengers, particularly in aqueous solutions at a slightly acidic pH.[1][3][5] Other antioxidants like glutathione (B108866) (GSH) have also been shown to stabilize similar molecules.[4]
-
Chelating Agents: Trace metal ions can catalyze oxidation. Adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) can sequester these ions and improve stability.
-
Cyclodextrins: These molecules can form inclusion complexes with the drug, physically protecting the reactive moiety from the bulk solution and potential reactants like oxygen.[11]
Q4: How should I prepare and store this compound stock solutions for long-term use?
A4: For long-term storage, it is best to store this compound as a solid under inert gas in a freezer. If a solution is required, prepare a concentrated stock solution in a high-purity, anhydrous, and deoxygenated solvent (e.g., DMSO or ethanol). Aliquot the stock solution into single-use amber vials, flush with an inert gas like argon or nitrogen, seal tightly, and store at -20°C or -80°C.[6] This approach minimizes exposure to air and avoids repeated freeze-thaw cycles that can accelerate degradation.[6]
Quantitative Data Summary
The stability of a compound like this compound is highly dependent on its storage conditions. The following tables summarize the expected influence of various factors and the potential efficacy of stabilizing agents, based on data from related quinone compounds.
Table 1: Influence of Storage Conditions on this compound Stability
| Parameter | Condition | Expected Impact on Stability | Rationale |
| Temperature | -80°C vs. 4°C vs. 25°C | Highest stability at -80°C; significant degradation at 25°C. | Reaction rates decrease exponentially at lower temperatures.[9] |
| Light | Amber Vial vs. Clear Vial | Significantly more stable in amber vials. | Prevents light-induced photolytic degradation.[2][7] |
| Atmosphere | Inert Gas (Argon) vs. Air | Much higher stability under inert gas. | Minimizes oxidative degradation by removing oxygen.[4][5] |
| pH (Aqueous) | pH 4 vs. pH 7 vs. pH 9 | Generally more stable at acidic pH (e.g., pH 4). | Reduces the concentration of easily oxidized anionic species.[1][7] |
Table 2: Comparison of Potential Stabilizing Agents in Solution (Hypothetical Data)
| Stabilizer Added (Concentration) | Storage Condition | Hypothetical % Recovery of this compound after 30 days |
| None (Control) | 4°C, in air, exposed to light | < 50% |
| None (Control) | 4°C, in air, protected from light | ~ 70% |
| Sodium Metabisulfite (0.1%) | 4°C, in air, protected from light | > 95% |
| Glutathione (4 mM) | 4°C, in air, protected from light | > 90% |
| Sodium Metabisulfite (0.1%) + N₂ Atmosphere | 4°C, protected from light | > 99% |
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Stock Solution
This protocol describes the preparation of a stock solution with enhanced stability for long-term storage.
-
Solvent Deoxygenation: Take a suitable volume of high-purity solvent (e.g., DMSO or Ethanol) in a flask. Bubble dry argon or nitrogen gas through the solvent for at least 30 minutes to remove dissolved oxygen.
-
Weighing: Accurately weigh the required amount of solid this compound in a clean, dry amber glass vial.
-
Dissolution: Under a gentle stream of inert gas, add the deoxygenated solvent to the vial containing this compound to achieve the desired concentration. If using a stabilizer like sodium metabisulfite, it should be added to the solvent before dissolution.
-
Mixing: Cap the vial tightly and vortex or sonicate briefly until the compound is fully dissolved.
-
Aliquoting: Dispense the stock solution into single-use amber glass or polypropylene (B1209903) cryovials.
-
Inert Gas Overlay: Before sealing each aliquot, flush the headspace with argon or nitrogen for 10-15 seconds.
-
Storage: Tightly cap the vials and store them immediately at -20°C or preferably -80°C, protected from light.
Protocol 2: Stability Assessment of this compound Solution using RP-HPLC
This protocol provides a general workflow for monitoring the stability of this compound over time. A validated stability-indicating HPLC method is required.[12]
Caption: Experimental workflow for a typical stability study.
-
Method Validation: Ensure you have a validated, stability-indicating RP-HPLC method capable of separating this compound from its potential degradation products.[13][14]
-
Sample Preparation: Prepare this compound solutions as described in Protocol 1, including a control group and groups with different stabilizing agents or storage conditions.
-
Initial Analysis (T=0): Immediately after preparation, analyze an aliquot from each group to determine the initial concentration and purity. This serves as the baseline.
-
Storage: Store the remaining aliquots under the designated stress conditions (e.g., 25°C/60% RH, 40°C/75% RH, photostability chamber) or long-term storage conditions (-20°C, 4°C).
-
Time-Point Analysis: At predetermined intervals (e.g., 1 week, 1 month, 3 months), retrieve one aliquot from each storage condition.
-
Quantification: Analyze the samples by HPLC. Record the peak area of the parent this compound peak and any new peaks corresponding to degradation products.
-
Data Analysis: Calculate the percentage of this compound remaining compared to the T=0 sample. A significant decrease in the main peak area, often accompanied by the appearance and growth of new peaks, indicates degradation.
References
- 1. fagronacademy.us [fagronacademy.us]
- 2. ARL Bio Pharma | What Factors Influence Stability? [arlok.com]
- 3. EP2047846A2 - Process for stabilizing hydroquinone - Google Patents [patents.google.com]
- 4. Stabilizers of edaravone aqueous solution and their action mechanisms. 2. Glutathione - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stabilizers of edaravone aqueous solution and their action mechanisms. 1. Sodium bisulfite - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Factors affecting stability of drugs | PPTX [slideshare.net]
- 9. scribd.com [scribd.com]
- 10. researchgate.net [researchgate.net]
- 11. No. 27 The Stabilization of Antioxidants by Complexation with Cyclodextrins | CycloChem Bio Co., Ltd. [cyclochem.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. AQbD Driven Development of an RP-HPLC Method for the Quantitation of Abiraterone Acetate for its Pharmaceutical Formulations in the Presence of Degradants - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing degradation of (-)-Avarone during experimental procedures
Welcome to the (-)-Avarone Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in minimizing the degradation of this compound during experimental procedures. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and integrity of your samples.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that contribute to the degradation of this compound?
A1: While specific degradation studies on this compound are limited, based on its chemical structure as a sesquiterpenoid quinone and data from analogous antioxidant compounds like Edaravone, the primary factors contributing to its degradation are likely:
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Oxidation: As a quinone, this compound is susceptible to reduction to its hydroquinone (B1673460) form, avarol. The presence of oxygen can facilitate oxidative degradation pathways.
-
Light: Quinone structures can be sensitive to light, leading to photodegradation. It is crucial to protect this compound from light exposure.
-
pH: The stability of similar compounds is often pH-dependent. Extreme pH values (both acidic and alkaline) can catalyze degradation.
-
Temperature: Elevated temperatures can accelerate the rate of all chemical degradation pathways.
Q2: How should this compound be stored to ensure its stability?
A2: To maximize stability, this compound should be stored under the following conditions:
-
Solid Form: Store as a solid in a tightly sealed container at -20°C or lower, protected from light.
-
In Solution: Prepare solutions fresh for each experiment. If short-term storage is necessary, store solutions at -80°C in an inert atmosphere (e.g., under argon or nitrogen) and protected from light. Avoid repeated freeze-thaw cycles.
Q3: What solvents are recommended for dissolving this compound?
A3: this compound is a lipophilic compound. Based on general practices for similar natural products, the following solvents are recommended:
-
Primary Solvents: Dimethyl sulfoxide (B87167) (DMSO), ethanol, or methanol (B129727).
-
Aqueous Solutions: For experiments requiring aqueous buffers, a stock solution in an organic solvent like DMSO can be prepared first and then diluted with the aqueous buffer to the final concentration. Ensure the final concentration of the organic solvent is compatible with your experimental system. Be aware that the stability in aqueous solutions is likely to be lower than in organic solvents.
Q4: Are there any known degradation products of this compound?
A4: Specific degradation products of this compound are not well-documented in the literature. However, based on its chemistry, potential degradation products could include its reduced form, avarol, and various oxidation or polymerization products.
Q5: How can I monitor the degradation of this compound in my samples?
A5: The most common method for monitoring the degradation of compounds like this compound is High-Performance Liquid Chromatography (HPLC) with UV detection. A stability-indicating HPLC method can separate the intact this compound from its degradation products, allowing for quantification of its purity over time.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Loss of biological activity | Degradation of this compound | Prepare fresh solutions for each experiment. Store stock solutions appropriately (see Q2). Verify the purity of your sample using HPLC. |
| Change in solution color | Oxidation or degradation | This is a visual indicator of degradation. Discard the solution and prepare a fresh one. Ensure solutions are prepared with deoxygenated solvents and stored under an inert atmosphere. |
| Unexpected peaks in HPLC chromatogram | Formation of degradation products | Review your sample preparation and handling procedures. Ensure protection from light, extreme pH, and high temperatures. If possible, use mass spectrometry (LC-MS) to identify the unknown peaks. |
| Precipitation in aqueous solutions | Poor solubility or formation of insoluble degradation products | Increase the percentage of organic co-solvent (e.g., DMSO) if your experiment allows. Prepare a more dilute solution. Filter the solution before use. |
Experimental Protocols
Protocol 1: Preparation of a Standard Solution of this compound
Objective: To prepare a stable stock solution of this compound for use in various experiments.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Inert gas (Argon or Nitrogen)
-
Amber glass vials with screw caps
-
Calibrated analytical balance
-
Micropipettes
Procedure:
-
Allow the this compound container to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of this compound in a clean, dry amber glass vial.
-
Add the required volume of anhydrous DMSO to achieve the desired concentration.
-
Gently swirl the vial to dissolve the compound completely. Sonication can be used if necessary, but avoid excessive heating.
-
Purge the headspace of the vial with a gentle stream of inert gas (argon or nitrogen) for 10-15 seconds.
-
Tightly cap the vial and seal with parafilm.
-
Label the vial with the compound name, concentration, solvent, and date of preparation.
-
For short-term storage (up to one week), store at -20°C. For long-term storage, store at -80°C.
Protocol 2: Stability-Indicating HPLC Method for this compound
Objective: To assess the purity and monitor the degradation of this compound. Note: This is a general method and may require optimization for your specific instrumentation and degradation products.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV-Vis or Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-2 min: 50% B
-
2-15 min: 50% to 100% B
-
15-20 min: 100% B
-
20.1-25 min: 50% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection Wavelength: Scan from 200-400 nm; quantify at the λmax of this compound.
Procedure:
-
Prepare a standard solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).
-
Inject the standard solution into the HPLC system to determine the retention time of the intact this compound peak.
-
Analyze your experimental samples. The appearance of new peaks or a decrease in the area of the main this compound peak indicates degradation.
Data Presentation
Table 1: Inferred Stability of this compound under Various Conditions (based on general quinone chemistry)
| Condition | Solvent | Temperature | Light Condition | Expected Stability |
| Solid | - | -20°C | In dark | High |
| Solution | DMSO | Room Temp | Ambient light | Low (hours to days) |
| Solution | DMSO | -80°C | In dark, inert gas | Moderate to High |
| Solution | Aqueous Buffer | Room Temp | Ambient light | Very Low (minutes to hours) |
Visualizations
Experimental Workflow for Handling this compound
Technical Support Center: Enhancing the Selectivity of (-)-Avarone for Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments aimed at enhancing the selectivity of (-)-Avarone for cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is enhancing its selectivity for cancer cells important?
A1: this compound is a marine-derived sesquiterpenoid quinone that has demonstrated significant cytotoxic activity against various cancer cell lines. Enhancing its selectivity is crucial to minimize off-target effects on healthy cells, thereby reducing potential toxicity and improving the therapeutic index of this compound-based anticancer agents. The goal is to develop derivatives or combination therapies that are more potent against cancer cells while sparing normal cells.[1]
Q2: What are the known mechanisms of action for this compound's anticancer activity?
A2: The precise mechanisms are still under investigation, but like many quinone-containing compounds, this compound's anticancer effects are believed to involve:
-
Induction of Apoptosis: Triggering programmed cell death in cancer cells.
-
Generation of Reactive Oxygen Species (ROS): Increasing oxidative stress within cancer cells, leading to cellular damage and death.[2][3]
-
Inhibition of Signaling Pathways: Potentially interfering with pro-survival pathways like the PI3K/Akt/mTOR pathway, which is often hyperactivated in cancer.[4][5]
Q3: How can the selectivity of this compound be enhanced?
A3: Strategies to improve the selectivity of this compound include:
-
Chemical Modification: Synthesizing derivatives of this compound with altered physicochemical properties that may lead to preferential uptake or activity in cancer cells. For example, the addition of amino acid moieties has shown promise in increasing selectivity.
-
Combination Therapy: Using this compound in conjunction with other agents that may sensitize cancer cells to its effects or protect normal cells.
-
Targeted Drug Delivery: Encapsulating this compound in nanocarriers that are designed to specifically target cancer cells.
Q4: How do I choose the appropriate cancer and normal cell lines for selectivity studies?
A4: When selecting cell lines, consider the following:
-
Tissue of Origin: Choose cancer cell lines from various tissues to assess the broad-spectrum potential of your compounds.
-
Matched Pairs: If possible, use cancer cell lines and their corresponding normal counterparts from the same tissue type to get a more accurate measure of selectivity.
-
Genetic Background: Select cell lines with known genetic characteristics (e.g., mutations in key signaling pathways like PI3K/Akt) to investigate mechanism-specific effects.
-
Growth Characteristics: Be aware of the doubling time of your chosen cell lines to optimize seeding densities and treatment durations.
Troubleshooting Guides
Issue 1: High Cytotoxicity in Normal Cells (Poor Selectivity)
Problem: My this compound derivative shows potent anticancer activity but is also highly toxic to normal cell lines.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Inherent Lack of Selectivity | 1. Synthesize New Derivatives: Modify the structure of this compound to alter its properties. Consider adding polar groups or moieties that could be preferentially recognized by cancer cells. 2. Lower the Concentration: Determine the IC50 values for both cancer and normal cells and identify a therapeutic window where cancer cell death is maximized with minimal effect on normal cells. 3. Combination Therapy: Investigate combining the derivative with a known anticancer drug that has a different mechanism of action, potentially allowing for lower, less toxic doses of your compound. |
| Off-Target Effects | 1. Target Identification Studies: Perform experiments (e.g., proteomics, kinome profiling) to identify the molecular targets of your compound in both cancer and normal cells. 2. Pathway Analysis: Use Western blotting to investigate the effect of your compound on key survival pathways (e.g., PI3K/Akt, MAPK) in both cell types. |
| Incorrect Assay Conditions | 1. Optimize Incubation Time: A shorter incubation time might be sufficient to kill cancer cells while sparing normal cells. Perform a time-course experiment (e.g., 24h, 48h, 72h). 2. Check Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) is not contributing to the cytotoxicity in normal cells. Typically, keep it below 0.5%.[6] |
Issue 2: Inconsistent or Non-Reproducible IC50 Values
Problem: I am getting significant variability in my IC50 values for the same compound across different experiments.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Cell Seeding and Plating | 1. Ensure Uniform Cell Suspension: Before seeding, ensure your cells are in a single-cell suspension to avoid clumps. 2. Consistent Seeding Density: Use a precise cell counting method (e.g., automated cell counter) and ensure the same number of cells are seeded in each well. 3. Avoid Edge Effects: Minimize evaporation in the outer wells of the plate by filling them with sterile PBS or media without cells.[7] |
| Compound Preparation and Dosing | 1. Fresh Serial Dilutions: Prepare fresh serial dilutions of your compound for each experiment. 2. Accurate Pipetting: Use calibrated pipettes and proper pipetting techniques to ensure accurate dosing. |
| Assay Procedure | 1. Consistent Incubation Times: Ensure the incubation times for both drug treatment and the viability reagent (e.g., MTT) are consistent across all plates and experiments. 2. Complete Solubilization: If using an MTT assay, ensure the formazan (B1609692) crystals are completely dissolved before reading the absorbance. |
| Cell Health and Passage Number | 1. Monitor Cell Health: Regularly check your cells for signs of stress or contamination. 2. Use Consistent Passage Numbers: High passage numbers can lead to changes in cell behavior and drug sensitivity. Use cells within a defined passage number range for all experiments. |
Data Presentation
Table 1: Cytotoxicity of this compound and its Derivatives in Cancer and Normal Cell Lines
| Compound | Cell Line | Cell Type | IC50 (µM) | Selectivity Index (SI) | Reference |
| Avarol | HeLa | Human Cervical Cancer | 10.22 ± 0.28 µg/mL | 2.85 | [8] |
| LS174 | Human Colon Adenocarcinoma | - | - | [8] | |
| A549 | Human Lung Carcinoma | - | - | [8] | |
| MRC-5 | Normal Human Fetal Lung Fibroblast | 29.14 ± 0.41 µg/mL | - | [8] | |
| 4'-leucine-avarone | A-549 | Human Lung Carcinoma | 7.40 | >13.5 | [9][10] |
| HT-29 | Human Colon Adenocarcinoma | 9.62 | >10.4 | [9] | |
| MCF-7 | Human Breast Adenocarcinoma | 11.64 | >8.6 | [9] | |
| PC-3 | Human Prostate Adenocarcinoma | 14.24 | >7.0 | [9] | |
| HeLa | Human Cervical Carcinoma | 15.54 | >6.4 | [9] | |
| MDA-MB-231 | Human Breast Adenocarcinoma | 17.31 | >5.8 | [9] | |
| MRC-5 | Normal Human Fetal Lung Fibroblast | >100 | - | [9][10] |
Note: The Selectivity Index (SI) is calculated as the IC50 in the normal cell line divided by the IC50 in the cancer cell line.
Experimental Protocols
MTT Assay for Cell Viability
This protocol is used to assess the cytotoxic effects of this compound and its derivatives.
Materials:
-
This compound or its derivatives
-
Cancer and normal cell lines
-
Complete culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds, e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Western Blot for Apoptosis Markers
This protocol is used to investigate the induction of apoptosis by this compound derivatives.
Materials:
-
Treated and untreated cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis: Treat cells with the test compound at the desired concentrations and time points. Harvest the cells and lyse them in RIPA buffer on ice.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST and add ECL substrate.
-
Imaging: Visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Analyze the changes in the expression levels of apoptosis-related proteins. Look for the appearance of cleaved forms of Caspase-3 and PARP, and changes in the ratio of pro-apoptotic (e.g., Bax) to anti-apoptotic (e.g., Bcl-2) proteins.
Visualizations
Caption: Experimental workflow for enhancing the selectivity of this compound.
Caption: Proposed intrinsic apoptosis pathway induced by this compound derivatives.
Caption: Potential inhibition of the PI3K/Akt/mTOR pathway by this compound.
References
- 1. Rational Approaches to Improving Selectivity in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. bioengineer.org [bioengineer.org]
- 4. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 6. benchchem.com [benchchem.com]
- 7. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Further in vitro evaluation of cytotoxicity of the marine natural product derivative 4'-leucine-avarone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up (-)-Avarone Production
Welcome to the technical support center for (-)-Avarone production. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the scale-up of this compound synthesis and purification. Browse our troubleshooting guides and frequently asked questions (FAQs) to find solutions to specific issues you may encounter in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the main routes for large-scale production of this compound?
A1: There are two primary approaches for scaling up this compound production: total chemical synthesis and biotechnological production. Total synthesis involves a multi-step chemical process, often starting from a chiral precursor to ensure the correct stereochemistry. Biotechnological production typically utilizes metabolically engineered microorganisms, such as yeast (Saccharomyces cerevisiae or Yarrowia lipolytica), to produce the sesquiterpene precursor, which can then be converted to this compound.
Q2: What are the key challenges in the chemical synthesis of this compound at scale?
A2: Scaling up the chemical synthesis of this compound presents several challenges, including:
-
Stereochemical Control: Maintaining the correct stereochemistry at multiple chiral centers is critical and can be difficult to control on a large scale.
-
Reagent Cost and Safety: Some reagents used in laboratory-scale synthesis may be too expensive or hazardous for industrial production.
-
Reaction Conditions: Reactions that are straightforward in a lab setting, such as those requiring very low temperatures or specific light conditions, can be challenging to replicate in large reactors.
-
Byproduct Formation: Side reactions can become more significant at a larger scale, leading to lower yields and complex purification processes.
-
Purification: Isolating pure this compound from reaction mixtures and byproducts often requires multi-step chromatographic purification, which can be a bottleneck in large-scale production.
Q3: What are the common issues faced in the biotechnological production of this compound?
A3: Biotechnological production of this compound, while promising, has its own set of challenges:
-
Low Titers: Achieving high yields of the desired sesquiterpene precursor from microbial fermentation can be difficult.[1]
-
Metabolic Burden: Overexpression of the biosynthetic pathway can place a significant metabolic load on the host organism, leading to reduced growth and productivity.
-
Pathway Imbalance: Imbalances in the metabolic pathway can lead to the accumulation of intermediate or side products.[2]
-
Product Toxicity: The produced sesquiterpene or its intermediates may be toxic to the host microorganism, limiting the achievable concentration.
-
Downstream Processing: Extracting and purifying this compound from the fermentation broth can be complex and costly.[3][4][5][6]
Q4: How stable is this compound and its precursor, (-)-Avarol?
A4: this compound is a quinone, and its precursor, (-)-Avarol, is a hydroquinone. Hydroquinones like Avarol are susceptible to oxidation, which can convert them to the corresponding quinone (Avarone).[7] Quinones themselves can be reactive and may be sensitive to light, high temperatures, and extreme pH conditions, potentially leading to degradation. Careful handling and storage under inert atmosphere and protected from light are recommended.
Troubleshooting Guides
Chemical Synthesis
| Problem | Potential Cause | Suggested Solution |
| Low yield of the desired this compound enantiomer | Poor stereocontrol during a critical reaction step. | - Re-evaluate the chiral catalyst or auxiliary used. - Optimize reaction temperature and addition rates to improve selectivity. - Consider a different synthetic route with better inherent stereoselectivity. |
| Formation of significant byproducts | Side reactions due to reaction conditions or reagent stoichiometry. | - Adjust the stoichiometry of reagents. - Optimize the reaction temperature and time to minimize side reactions. - Use high-purity starting materials and solvents. |
| Difficult purification of this compound | Presence of closely related impurities or isomers. | - Employ multi-step purification techniques, such as a combination of normal-phase and reverse-phase chromatography. - Consider crystallization as a final purification step. - Develop an analytical method (e.g., HPLC) to effectively monitor impurity profiles. |
| Inconsistent reaction outcomes upon scale-up | Mass and heat transfer limitations in larger reactors. | - Ensure efficient mixing and temperature control in the larger reactor. - Perform a pilot-scale run to identify and address scale-dependent issues before moving to full-scale production. |
Biotechnological Production
| Problem | Potential Cause | Suggested Solution |
| Low titer of the sesquiterpene precursor | Insufficient flux through the mevalonate (B85504) (MVA) pathway. | - Overexpress key enzymes in the MVA pathway, such as HMG-CoA reductase. - Down-regulate competing pathways that drain precursors. - Optimize fermentation conditions (media composition, pH, temperature, aeration).[1] |
| Accumulation of pathway intermediates | A bottleneck at a specific enzymatic step. | - Identify the rate-limiting step by analyzing intermediate concentrations. - Overexpress the enzyme responsible for the bottleneck step. - Consider co-localization of pathway enzymes to improve substrate channeling. |
| Product loss during fermentation | Volatility or degradation of the sesquiterpene product. | - Implement a two-phase fermentation system with an organic overlay to capture volatile products.[3] - Optimize the timing of product harvest to minimize degradation. |
| Challenges in downstream processing | Emulsion formation during extraction or inefficient purification from the broth. | - For intracellular products, optimize cell lysis methods. - For extracellular products, explore different extraction solvents and techniques. - Develop a multi-step purification protocol, potentially involving liquid-liquid extraction followed by chromatography.[4][5][6] |
Experimental Protocols
Protocol 1: General Purification of Sesquiterpenoid Quinones via Column Chromatography
This protocol outlines a general method for the purification of sesquiterpenoid quinones like this compound from a crude reaction mixture or extract.
1. Preparation of the Crude Sample: a. Ensure the crude product is free of any residual solvents by concentrating it under reduced pressure. b. Dissolve the crude material in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or a mixture of hexane (B92381) and ethyl acetate). c. If the sample does not fully dissolve, it can be adsorbed onto a small amount of silica (B1680970) gel for dry loading.
2. Column Packing: a. Select a glass column of appropriate size based on the amount of crude material. b. Prepare a slurry of silica gel in the initial elution solvent (e.g., 100% hexane). c. Carefully pour the slurry into the column, allowing the silica to settle into a packed bed. Avoid air bubbles. d. Add a layer of sand on top of the silica bed to prevent disturbance during sample loading.
3. Sample Loading: a. If using wet loading, carefully apply the dissolved sample to the top of the silica bed using a pipette. b. If using dry loading, add the silica-adsorbed sample to the top of the column.
4. Elution: a. Begin elution with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). This is known as a gradient elution. b. The specific gradient will depend on the polarity of this compound and its impurities and should be determined by thin-layer chromatography (TLC) beforehand.
5. Fraction Collection and Analysis: a. Collect fractions in test tubes or vials. b. Monitor the elution of compounds using TLC. c. Combine the fractions containing the pure this compound. d. Evaporate the solvent from the combined fractions under reduced pressure to obtain the purified product.
Visualizations
Caption: General workflow for this compound production.
Caption: Troubleshooting logic for low this compound yield.
References
- 1. Fermentation Strategies for Production of Pharmaceutical Terpenoids in Engineered Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Production and quantification of sesquiterpenes in Saccharomyces cerevisiae, including extraction, detection and quantification of terpene products and key related metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. deshbandhucollege.ac.in [deshbandhucollege.ac.in]
- 5. microbiologynotes.org [microbiologynotes.org]
- 6. Downstream processing | PPTX [slideshare.net]
- 7. researchgate.net [researchgate.net]
Strategies to reduce the toxicity of (-)-Avarone in normal cells
Welcome to the technical support center for researchers working with (-)-Avarone. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vitro experiments, with a focus on strategies to mitigate cytotoxicity in normal cells.
Frequently Asked Questions (FAQs)
Q1: My normal cell line shows high cytotoxicity after treatment with this compound. What is the likely mechanism of cell death?
A1: this compound, like other quinone-containing compounds, can induce cytotoxicity through multiple mechanisms. The two primary suspected pathways are:
-
Induction of Oxidative Stress: Quinones can undergo redox cycling, a process that generates reactive oxygen species (ROS).[1] An excessive accumulation of ROS can lead to oxidative stress, causing damage to cellular components like lipids, proteins, and DNA, ultimately resulting in cell death.[1]
-
Induction of Apoptosis: Many cytotoxic compounds, including quinone-related structures, can trigger programmed cell death, or apoptosis. This can occur through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways.[2] For the related compound avarol, apoptosis induction has been observed in pancreatic ductal adenocarcinoma cells.[3]
To determine the specific mechanism in your cell line, we recommend performing assays to measure ROS production and to distinguish between apoptosis and necrosis.
Q2: How can I reduce the toxicity of this compound in my normal cell line while potentially maintaining its anti-cancer effects?
A2: A primary strategy to reduce quinone-induced toxicity is to counteract oxidative stress. Co-incubation of your normal cells with an antioxidant like N-acetylcysteine (NAC) may mitigate the cytotoxic effects.[4][5] NAC can act as a precursor to glutathione (B108866) (GSH), a key endogenous antioxidant that plays a role in detoxifying quinones through conjugation.[6][7] It can also directly scavenge ROS.[5]
It is crucial to determine the therapeutic index of this compound by comparing its IC50 values in normal versus cancer cell lines.[8][9][10] A higher therapeutic index indicates greater selectivity for cancer cells. By using the lowest effective concentration against your cancer cell line, you can minimize toxicity to normal cells.
Q3: How do I choose the appropriate normal cell lines for cytotoxicity testing?
A3: The selection of normal cell lines should align with the anticipated in vivo applications of this compound. For example:
-
Hepatocytes (e.g., HepG2, primary human hepatocytes): Useful for assessing potential liver toxicity.
-
Kidney Cells (e.g., HEK293): Important for evaluating renal toxicity.
-
Fibroblasts (e.g., MRC-5): A common choice for general cytotoxicity screening.[3]
Testing on a panel of normal cell lines from different tissue origins will provide a more comprehensive toxicity profile.
Q4: My results show an increase in cell death, but I'm unsure if it's apoptosis or necrosis. How can I differentiate between these two modes of cell death?
A4: Distinguishing between apoptosis and necrosis is critical for understanding the mechanism of this compound's cytotoxicity. We recommend a dual-staining method using Annexin V and a cell-impermeable DNA dye like Propidium Iodide (PI) or 7-AAD, followed by flow cytometry analysis.[2][11][12]
-
Early Apoptotic Cells: Will stain positive for Annexin V and negative for PI/7-AAD.[2][11]
-
Late Apoptotic/Necrotic Cells: Will stain positive for both Annexin V and PI/7-AAD.[2][11]
This method allows for the quantification of different cell populations and provides clearer insights than single-endpoint assays.
Troubleshooting Guides
Issue 1: High variability in cytotoxicity assay results.
-
Possible Cause: Inconsistent cell seeding density.
-
Troubleshooting Step: Ensure a homogenous cell suspension before seeding. We recommend performing a cell count for each experiment and optimizing the seeding density to ensure cells are in the logarithmic growth phase during treatment.
-
Possible Cause: Pipetting errors.
-
Troubleshooting Step: Use calibrated pipettes and handle cell suspensions gently to avoid causing cell lysis. When adding reagents, mix gently by tapping the plate.
-
Possible Cause: Presence of air bubbles in wells.
-
Troubleshooting Step: Carefully inspect plates before reading and remove any bubbles with a sterile needle, as they can interfere with absorbance or fluorescence measurements.
Issue 2: Antioxidant co-treatment does not reduce cytotoxicity.
-
Possible Cause: The concentration of the antioxidant is not optimal.
-
Troubleshooting Step: Perform a dose-response experiment with the antioxidant alone to ensure it is not toxic at the concentrations used. Then, test a range of antioxidant concentrations in combination with a fixed concentration of this compound to find the optimal protective dose.
-
Possible Cause: Oxidative stress is not the primary mechanism of toxicity.
-
Troubleshooting Step: Investigate other potential mechanisms, such as apoptosis, by performing an Annexin V/PI assay. It's also possible that this compound has off-target effects that are not mitigated by antioxidants.
Quantitative Data Summary
The following tables provide illustrative data based on studies of the related quinone compound, Avarol, to serve as a reference for designing your experiments with this compound.
Table 1: Comparative Cytotoxicity of Avarol in Cancer and Normal Cell Lines
| Cell Line | Cell Type | IC50 (µg/mL) |
| HeLa | Human Cervical Cancer | 10.22 ± 0.28 |
| LS174 | Human Colon Cancer | > 50 |
| A549 | Human Lung Cancer | 35.11 ± 0.54 |
| MRC-5 | Human Normal Lung Fibroblast | 29.14 ± 0.41 |
Data adapted from a study on Avarol and presented for illustrative purposes.[3]
Table 2: Example Data for Assessing the Protective Effect of an Antioxidant
| Treatment Group | This compound (µM) | Antioxidant (mM) | % Cell Viability | % ROS Production |
| Vehicle Control | 0 | 0 | 100 | 100 |
| This compound | 10 | 0 | 50 | 250 |
| Antioxidant Control | 0 | 1 | 98 | 95 |
| Combination | 10 | 1 | 85 | 120 |
This is hypothetical data for illustrative purposes only.
Experimental Protocols & Workflows
Protocol 1: Assessing Cytotoxicity using the LDH Release Assay
This protocol is adapted from standard procedures for measuring lactate (B86563) dehydrogenase (LDH) release from damaged cells.[13]
Materials:
-
96-well flat-bottom plates
-
Normal and/or cancer cell lines of interest
-
Cell culture medium
-
This compound stock solution
-
LDH cytotoxicity assay kit
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of culture medium. Incubate overnight at 37°C in a 5% CO₂ incubator.
-
Treatment: Prepare serial dilutions of this compound. Add the desired concentrations to the wells. Include wells for vehicle control (medium with the same solvent concentration as the drug), spontaneous LDH release (untreated cells), and maximum LDH release (cells treated with lysis buffer provided in the kit).[13]
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes.[14] Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions and add it to each well containing the supernatant.[13]
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[13]
-
Absorbance Measurement: Add the stop solution provided in the kit and measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.[13]
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [ (Sample Absorbance - Spontaneous Release) / (Maximum Release - Spontaneous Release) ] * 100
Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol utilizes the cell-permeable dye 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H2DCFDA) to detect intracellular ROS.[15]
Materials:
-
Dark, clear-bottom 96-well plates
-
Cells of interest
-
H2DCFDA cellular ROS assay kit
-
This compound stock solution
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells in a dark, clear-bottom 96-well plate at a density of 50,000 cells per well and culture overnight.[15]
-
H2DCFDA Loading: Prepare a 20 µM working solution of H2DCFDA in 1x assay buffer.[15] Remove the culture medium from the cells and wash once with 1x assay buffer. Add 100 µL of the H2DCFDA working solution to each well and incubate for 30-60 minutes at 37°C in the dark.
-
Treatment: Remove the H2DCFDA solution and wash the cells once with 1x assay buffer. Add 100 µL of medium containing the desired concentrations of this compound. Include a positive control (e.g., a known ROS inducer like pyocyanin) and a vehicle control.[15]
-
Fluorescence Measurement: Measure the fluorescence intensity immediately and at desired time points using a fluorescence microplate reader with excitation at ~485 nm and emission at ~535 nm.[16]
-
Data Analysis: Subtract the background fluorescence from all readings. Express the results as a fold change in fluorescence intensity relative to the vehicle control.
Protocol 3: Distinguishing Apoptosis and Necrosis with Annexin V/PI Staining
This protocol describes a common method for differentiating apoptotic and necrotic cells using flow cytometry.[2][11]
Materials:
-
Cells of interest
-
6-well plates or culture tubes
-
This compound stock solution
-
Annexin V-FITC and Propidium Iodide (PI) apoptosis detection kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with desired concentrations of this compound for the chosen duration. Include an untreated control.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Cell Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Staining: Resuspend the cell pellet in 1x binding buffer provided in the kit. Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer within one hour.
-
Data Interpretation:
-
FITC-negative, PI-negative: Live cells
-
FITC-positive, PI-negative: Early apoptotic cells
-
FITC-positive, PI-positive: Late apoptotic/necrotic cells
-
FITC-negative, PI-positive: Necrotic cells (less common)
-
Visualizations
Caption: Workflow for assessing and mitigating the cytotoxicity of this compound.
Caption: Proposed mechanism of this compound toxicity and mitigation strategies.
References
- 1. Methods for distinguishing apoptotic from necrotic cells and measuring their clearance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Apoptosis and Necrosis Assay (Flow Cytometry) | Cyprotex - Evotec [evotec.com]
- 3. Evaluation of In Vitro Cytotoxic Potential of Avarol towards Human Cancer Cell Lines and In Vivo Antitumor Activity in Solid Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. N-Acetylcysteine - Medical Countermeasures Database - CHEMM [chemm.hhs.gov]
- 6. Glutathione - Wikipedia [en.wikipedia.org]
- 7. Formation and Biological Targets of Quinones: Cytotoxic versus Cytoprotective Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. studysmarter.co.uk [studysmarter.co.uk]
- 9. Therapeutic index - Wikipedia [en.wikipedia.org]
- 10. Canadian Society of Pharmacology and Therapeutics (CSPT) - Therapeutic Index [pharmacologycanada.org]
- 11. Programmed cell death detection methods: a systematic review and a categorical comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bioscience.co.uk [bioscience.co.uk]
- 13. cellbiologics.com [cellbiologics.com]
- 14. LDH cytotoxicity assay [protocols.io]
- 15. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]
- 16. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Technical Support Center: Assays for Measuring (-)-Avarone's Biological Effects
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for refining assays to measure the specific biological effects of (-)-Avarone.
Section 1: Cytotoxicity Assays (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. As cellular metabolic activity is linked to cell viability, it is often used to measure the cytotoxic effects of compounds like this compound.
Quantitative Data Summary: this compound Cytotoxicity
| Cell Line | IC₅₀ (µM) | Reference |
| L5178Y mouse lymphoma | 0.62 | [1] |
| HeLa (human cervical cancer) | Not specified | [1] |
| Human melanoma cells | Not specified | [1] |
| Human fibroblasts (non-tumor) | Highly resistant | [1] |
| Human gingival cells (non-tumor) | Highly resistant | [1] |
Note: Data for avarol, a related compound, showed IC₅₀ values of 10.22 µg/mL for HeLa cells, and also activity against LS174 and A549 cancer cell lines.[2]
Detailed Experimental Protocol: MTT Assay
Materials:
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Cell culture medium (serum-free for MTT incubation step)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Adherent or suspension cells
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density. For adherent cells, allow them to attach overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound. Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition:
-
For adherent cells, carefully aspirate the media and add 100 µL of serum-free media and 10 µL of MTT solution to each well.
-
For suspension cells, add 10 µL of MTT solution directly to the 100 µL of cell suspension in each well.
-
-
Formazan (B1609692) Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Solubilization:
-
For adherent cells, carefully remove the MTT solution and add 100 µL of solubilization solution to each well.
-
For suspension cells, add 100 µL of solubilization solution directly to the wells.
-
-
Absorbance Reading: Gently shake the plate to ensure complete dissolution of the formazan crystals. Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.
MTT Assay: Troubleshooting and FAQs
Q1: My results show high variability between replicate wells. What could be the cause?
A1: High variability can be due to several factors:
-
Inconsistent Cell Seeding: Ensure your cell suspension is homogenous before and during plating.
-
Edge Effects: The outer wells of a 96-well plate are prone to evaporation. It's best practice to fill the outer wells with sterile PBS or media and not use them for experimental samples.
-
Pipetting Errors: Ensure your pipettes are calibrated and use proper pipetting techniques to minimize errors.
Q2: I'm observing a high background signal in my control wells (media only). What should I do?
A2: High background can be caused by:
-
Contamination: Bacterial or yeast contamination can reduce MTT, leading to a false positive signal. Ensure all reagents and plates are sterile.
-
Phenol (B47542) Red: The phenol red in some culture media can interfere with absorbance readings. Consider using a phenol red-free medium for the assay.[3]
-
Compound Interference: this compound, as a quinone, has a yellow color and redox properties that might interfere with the MTT assay. Run a control with this compound in cell-free media to check for direct reduction of MTT.[3]
Q3: The formazan crystals are not dissolving completely. How can I fix this?
A3: Incomplete solubilization will lead to inaccurate readings. Try the following:
-
Increase Incubation Time: Allow more time for the solubilization solution to work, and ensure gentle but thorough mixing on a plate shaker.
-
Pipette Mixing: Gently pipette the solution up and down in each well to aid dissolution.
-
Choice of Solvent: DMSO is a common and effective solvent. A solution of 10% SDS in 0.01 M HCl can also be used.
Q4: Can the antioxidant properties of this compound interfere with the MTT assay?
A4: Yes. As a compound with antioxidant and redox-cycling capabilities, this compound could potentially reduce the MTT reagent directly, leading to an overestimation of cell viability. It is crucial to include a cell-free control with this compound at the concentrations being tested to account for any direct chemical reduction of MTT.[3]
Section 2: Anti-Inflammatory Assays (NF-κB Pathway Analysis)
This compound has been shown to possess anti-inflammatory properties, partly through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. Western blotting is a common technique to measure the levels of key proteins in this pathway.
Quantitative Data Summary: this compound Anti-Inflammatory Effects
| Target | IC₅₀ (µM) | Cell Type | Stimulus |
| Leukotriene B4 release | < 1.0 (slightly lower potency than avarol's 0.6 µM) | Rat peritoneal leukocytes | A23187 |
| Thromboxane B2 release | < 1.4 (slightly lower potency than avarol's 1.4 µM) | Rat peritoneal leukocytes | A23187 |
In vivo, avarone (B1665836) potently inhibited carrageenan-induced paw edema with an ED₅₀ of 4.6 mg/kg (p.o.).
Detailed Experimental Protocol: Western Blot for NF-κB p65 Translocation
Materials:
-
This compound stock solution (in DMSO)
-
LPS (Lipopolysaccharide) or other inflammatory stimulus
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Nuclear and cytoplasmic extraction buffers
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p65, anti-IκBα, anti-phospho-IκBα, anti-Lamin B1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate and imaging system
Procedure:
-
Cell Treatment: Seed cells and treat with this compound for a specified pre-incubation time, followed by stimulation with an inflammatory agent like LPS.
-
Cell Lysis & Fractionation:
-
Wash cells with ice-cold PBS.
-
Perform nuclear and cytoplasmic fractionation using appropriate buffers to separate the protein fractions.
-
-
Protein Quantification: Determine the protein concentration of each fraction using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and run to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[4][5]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p65, Lamin B1 (nuclear marker), and a cytoplasmic marker (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane, apply ECL substrate, and capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities. A decrease in cytoplasmic p65 and an increase in nuclear p65 indicates translocation. This compound's inhibitory effect would be observed as a reduction in nuclear p65.
NF-κB Western Blot: Troubleshooting and FAQs
Q1: I'm seeing high background on my Western blot. What can I do?
A1: High background can obscure your bands of interest. Here are some common causes and solutions:
-
Insufficient Blocking: Increase the blocking time or the concentration of the blocking agent (e.g., from 3% to 5% milk or BSA).[4][5]
-
Antibody Concentration Too High: Titrate your primary and secondary antibodies to find the optimal concentration that gives a strong signal with low background.
-
Inadequate Washing: Increase the number and duration of your wash steps to remove unbound antibodies. Adding a mild detergent like Tween-20 to your wash buffer is recommended.[5][6]
Q2: I am getting multiple non-specific bands. How can I improve the specificity?
A2: Non-specific bands can be due to several factors:
-
Antibody Quality: Ensure you are using a high-quality antibody that has been validated for your application.
-
Antibody Concentration: As with high background, using too high a concentration of the primary antibody can lead to non-specific binding.[7][8]
-
Sample Degradation: Prepare fresh cell lysates and always include protease inhibitors in your lysis buffer.[4]
-
Blocking Agent: Sometimes, the choice of blocking agent can affect specificity. If you are using milk, try switching to BSA, or vice versa.
Q3: My bands are very faint or there is no signal at all. What should I check?
A3: A weak or absent signal can be frustrating. Consider the following:
-
Protein Transfer: Verify that your protein transfer from the gel to the membrane was successful. You can do this by staining the membrane with Ponceau S before blocking.
-
Antibody Incubation: Increase the incubation time of your primary antibody (e.g., overnight at 4°C) or use a higher concentration.
-
Antibody Compatibility: Ensure your secondary antibody is specific for the species of your primary antibody (e.g., use an anti-rabbit secondary for a primary antibody raised in rabbit).
Signaling Pathway Diagram: this compound Inhibition of NF-κB
Caption: this compound inhibits the NF-κB signaling pathway by targeting the IKK complex.
Section 3: Antioxidant Assays (ROS Detection)
This compound's quinone structure suggests it may have antioxidant properties by acting as a radical scavenger. The DCFDA (2',7'-dichlorofluorescin diacetate) assay is a common method for measuring intracellular reactive oxygen species (ROS).
Detailed Experimental Protocol: DCFDA Assay
Materials:
-
This compound stock solution (in DMSO)
-
DCFDA or H2DCFDA solution
-
Cell culture medium (phenol red-free)
-
ROS inducer (e.g., H₂O₂, TBHP)
-
96-well black, clear-bottom plates
-
Fluorescence microplate reader, flow cytometer, or fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells in a 96-well black, clear-bottom plate and allow them to adhere.
-
DCFDA Loading: Remove the media and wash the cells with PBS. Add DCFDA solution (typically 10-25 µM in serum-free media) to each well and incubate for 30-60 minutes at 37°C in the dark.
-
Washing: Remove the DCFDA solution and wash the cells with PBS to remove excess probe.
-
Treatment: Add media containing this compound and/or an ROS inducer to the wells. Include appropriate controls (untreated, vehicle, ROS inducer alone).
-
Incubation: Incubate for the desired time period.
-
Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.
DCFDA Assay: Troubleshooting and FAQs
Q1: I'm getting a high fluorescence signal in my cell-free controls. What is happening?
A1: This indicates a direct interaction between your compound and the DCFDA probe.
-
Compound Autofluorescence: this compound may be autofluorescent at the excitation/emission wavelengths of the DCF fluorophore. Run a control with just this compound in media to check this.
-
Direct Probe Oxidation: Quinones can be redox-active and may directly oxidize the DCFH probe to its fluorescent form, DCF, in the absence of cellular ROS.[9][10][11] It is essential to run a cell-free control with this compound and DCFDA to quantify this effect.[9][10]
Q2: My fluorescence signal is unstable and fades quickly. How can I improve it?
A2: Photobleaching is a common issue with fluorescent assays.
-
Minimize Light Exposure: Protect your plate from light as much as possible throughout the experiment by covering it with foil.[11]
-
Read Immediately: Read the fluorescence as soon as possible after the final incubation step.
Q3: The results are not consistent between experiments. What should I check for?
A3: In addition to the general sources of variability mentioned for the MTT assay (cell seeding, pipetting), consider:
-
Probe Loading: Ensure consistent incubation time and temperature during DCFDA loading.
-
Cell Health: The overall health and metabolic state of your cells can influence baseline ROS levels. Maintain consistent cell culture conditions.
-
Reagent Freshness: Prepare fresh working solutions of DCFDA for each experiment, as it can be prone to auto-oxidation.[11]
Logical Diagram: this compound's Antioxidant Mechanism
Caption: this compound acts as an antioxidant by scavenging reactive oxygen species.
Section 4: Apoptosis Assays
In addition to its cytotoxic effects, this compound may induce programmed cell death, or apoptosis. This can be investigated by measuring the activation of caspases, a family of proteases that are central to the apoptotic process.
Experimental Workflow: Caspase Activation Assay
Caption: A general workflow for measuring caspase activation to assess apoptosis.
Signaling Pathway Diagram: Potential Apoptotic Pathway Induced by this compound
Caption: Potential apoptotic pathways that may be induced by this compound. Further research is needed to identify the specific pathway.
References
- 1. sketchviz.com [sketchviz.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 5. biossusa.com [biossusa.com]
- 6. sinobiological.com [sinobiological.com]
- 7. azurebiosystems.com [azurebiosystems.com]
- 8. arp1.com [arp1.com]
- 9. Troubleshooting the dichlorofluorescein assay to avoid artifacts in measurement of toxicant-stimulated cellular production of reactive oxidant species - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Troubleshooting the dichlorofluorescein assay to avoid artifacts in measurement of toxicant-stimulated cellular production of reactive oxidant species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis of the Cytotoxicity of (-)-Avarone and Other Quinones
For Immediate Release
In the ongoing search for novel anticancer agents, marine natural products have emerged as a promising source of bioactive compounds. Among these, (-)-Avarone, a sesquiterpenoid quinone isolated from the marine sponge Dysidea avara, has demonstrated significant cytotoxic effects against various cancer cell lines. This guide provides a comparative overview of the cytotoxicity of this compound against other well-known quinones, supported by experimental data, to assist researchers, scientists, and drug development professionals in evaluating its potential as a therapeutic agent.
Quantitative Comparison of Cytotoxicity
The cytotoxic potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro. While a direct comparison of this compound with a broad range of other quinones under identical experimental conditions is limited in the current literature, the following table summarizes the available IC50 values for this compound's hydroquinone (B1673460) precursor, Avarol, and the widely used chemotherapeutic agent, Doxorubicin (B1662922), against several human cancer cell lines. It is important to note that variations in experimental protocols, such as cell lines, exposure times, and assay methods, can influence IC50 values, making direct comparisons between different studies challenging.[1]
| Compound | Cell Line | IC50 (µg/mL) | IC50 (µM)¹ | Reference |
| Avarol | HeLa | 10.22 ± 0.28 | ~32.7 | [2] |
| Avarol | LS174 | - | - | [2] |
| Avarol | A549 | - | - | [2] |
| Doxorubicin | HeLa | - | ~0.1 - 2.9 | [3] |
| Doxorubicin | A549 | - | > 20 | |
| Doxorubicin | HepG2 | - | ~28.70 | [4] |
¹ Molar concentrations are estimated based on reported molecular weights. The molecular weight of Avarol is approximately 314.47 g/mol and Doxorubicin is 543.52 g/mol .
Experimental Protocols
The determination of cytotoxicity is a critical step in the evaluation of potential anticancer compounds. The following is a generalized protocol for the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a common colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.
MTT Assay Protocol
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: The following day, the cell culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound) or a vehicle control.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Signaling Pathways and Mechanism of Action
The cytotoxic effects of quinones are often attributed to their ability to generate reactive oxygen species (ROS) and induce apoptosis (programmed cell death).
General Mechanism of Quinone Cytotoxicity
Quinones can undergo redox cycling, a process in which they are reduced to semiquinone radicals by cellular reductases. These semiquinones can then react with molecular oxygen to regenerate the parent quinone and produce superoxide (B77818) anions. This futile cycling leads to the accumulation of ROS, which can cause oxidative damage to cellular components, including lipids, proteins, and DNA, ultimately triggering apoptotic cell death.[5][6][7][8]
This compound's Apoptotic Signaling Pathway
While the precise signaling cascade initiated by this compound is still under investigation, studies on its precursor, Avarol, have provided some insights. The cytotoxicity of Avarol is believed to be mediated by its hydroquinone moiety. In pancreatic ductal adenocarcinoma cells, Avarol has been shown to induce apoptosis by activating the PERK-eIF2α-CHOP signaling pathway, which is a component of the endoplasmic reticulum (ER) stress response.
The following diagram illustrates a plausible signaling pathway for this compound-induced apoptosis, integrating the general mechanisms of quinone cytotoxicity with the specific findings for Avarol.
Figure 1. Proposed signaling pathway for this compound-induced cytotoxicity.
Experimental Workflow for Cytotoxicity Assessment
The following diagram outlines a typical workflow for assessing the cytotoxicity of a compound like this compound.
Figure 2. A standard experimental workflow for determining cytotoxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. Evaluation of In Vitro Cytotoxic Potential of Avarol towards Human Cancer Cell Lines and In Vivo Antitumor Activity in Solid Tumor Models | MDPI [mdpi.com]
- 3. The comparison of cytotoxicity of the anticancer drugs doxorubicin and ellipticine to human neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Reactive oxygen species in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Models of reactive oxygen species in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reactive oxygen species in cancer: Current findings and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Validation of (-)-Avarone's Anticancer Activity in Animal Models: A Comparative Guide
This guide provides a comparative analysis of the preclinical anticancer activity of (-)-Avarone and its related compound, Avarol, against established alternative therapies in relevant animal models. The data presented is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's therapeutic potential.
Executive Summary
This compound and its hydroquinone (B1673460) counterpart, Avarol, have demonstrated significant anticancer effects in murine models of leukemia, Ehrlich ascites carcinoma, and cervical cancer. In a mouse model of L5178Y lymphoma, this compound was found to be curative in approximately 70% of the animals and substantially increased their lifespan[1]. Furthermore, Avarol has been shown to inhibit tumor growth in mice bearing Ehrlich carcinoma and cervical cancer, with inhibition rates of 29% and 36%, respectively[2][3]. The mechanism of action for Avarol has been linked to the induction of apoptosis through the PERK–eIF2α–CHOP signaling pathway.
This guide compares the efficacy of this compound and Avarol with standard-of-care chemotherapeutic agents used in similar preclinical models, such as the combination of cytarabine (B982) and doxorubicin (B1662922) for leukemia and the use of estrogen receptor modulators for cervical cancer. The following sections provide a detailed breakdown of the experimental data, protocols, and the underlying signaling pathways.
Comparative Efficacy of this compound and Standard Therapies
The following tables summarize the quantitative data from preclinical studies on this compound, Avarol, and standard-of-care anticancer agents in various animal models.
Table 1: Antileukemic Activity of this compound vs. Standard Chemotherapy in Mouse Models
| Treatment Agent | Cancer Model | Animal Strain | Dosage and Administration | Key Outcomes | Citation |
| This compound | L5178Y Mouse Lymphoma | Not Specified | 10 mg/kg, i.p., daily for 5 days | Curative in ~70% of mice; 146% increase in lifespan | [1] |
| Avarol | L5178Y Mouse Lymphoma | Not Specified | 10 mg/kg, i.p., daily for 5 days | Curative in ~20% of mice | [1] |
| Cytarabine & Doxorubicin | Acute Myeloid Leukemia (AML) | Immunodeficient Mice | Cytarabine: 100 mg/kg, Doxorubicin: 3 mg/kg, i.p. | Reduced disease burden and increased survival | [4][5] |
Table 2: Antitumor Activity of Avarol vs. Standard Therapies in Solid Tumor Mouse Models
| Treatment Agent | Cancer Model | Animal Strain | Dosage and Administration | Key Outcomes | Citation |
| Avarol | Ehrlich Carcinoma (Solid) | Not Specified | 50 mg/kg, i.p. | 29% tumor growth inhibition | [2][3] |
| Avarol | Cervical Cancer (CC-5) | Not Specified | 50 mg/kg, i.p. | 36% tumor growth inhibition | [2][3] |
| ICI 182,780 (Fulvestrant) | Cervical Cancer (HPV-associated) | Not Specified | Not Specified | Efficiently cleared cancer and precursor lesions | [6][7] |
| Raloxifene | Cervical Cancer (HPV-associated) | Not Specified | Not Specified | Efficiently cleared cancer and precursor lesions | [6][7] |
Experimental Protocols
This section details the methodologies for the key in vivo experiments cited in this guide.
L5178Y Mouse Lymphoma Model
-
Cell Line: L5178Y mouse lymphoma cells.
-
Animal Model: Mice (strain not specified in the available literature).
-
Tumor Implantation: Approximately 10^8 L5178Y cells are implanted intraperitoneally (i.p.) into each mouse.
-
Treatment Regimen:
-
This compound: 10 mg/kg body weight, administered i.p. daily for 5 consecutive days, starting 1 day after tumor implantation.
-
Control Group: Vehicle control administered following the same schedule.
-
-
Efficacy Evaluation:
-
Survival is monitored daily.
-
The percentage of curative outcomes and the increase in lifespan compared to the control group are calculated.
-
Ehrlich Ascites Carcinoma (EAC) Solid Tumor Model
-
Cell Line: Ehrlich ascites carcinoma cells.
-
Animal Model: Mice (strain not specified in the available literature).
-
Tumor Implantation: EAC cells are injected subcutaneously into the flank of the mice to induce solid tumor formation.
-
Treatment Regimen:
-
Avarol: 50 mg/kg body weight, administered i.p. at specified intervals.
-
Control Group: Vehicle control administered following the same schedule.
-
-
Efficacy Evaluation:
-
Tumor volume is measured periodically using calipers.
-
The percentage of tumor growth inhibition is calculated at the end of the study by comparing the average tumor volume of the treated group to the control group.
-
Cervical Cancer (CC-5) Solid Tumor Model
-
Cell Line: CC-5 cervical cancer cells.
-
Animal Model: Mice (strain not specified in the available literature).
-
Tumor Implantation: CC-5 cells are implanted subcutaneously to form solid tumors.
-
Treatment Regimen:
-
Avarol: 50 mg/kg body weight, administered i.p. at specified intervals.
-
Control Group: Vehicle control administered following the same schedule.
-
-
Efficacy Evaluation:
-
Tumor growth is monitored regularly.
-
The percentage of tumor growth inhibition is determined by comparing the tumor size in the treated group to the control group.
-
Signaling Pathways and Visualizations
This compound's and Avarol's anticancer activity is associated with the induction of programmed cell death, or apoptosis. A key signaling pathway implicated in Avarol-induced apoptosis is the PERK–eIF2α–CHOP pathway, which is activated in response to endoplasmic reticulum (ER) stress.
Experimental Workflow for In Vivo Anticancer Activity Assessment
References
- 1. Recurrence of Cervical Cancer in Mice after Selective Estrogen Receptor Modulator Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of In Vitro Cytotoxic Potential of Avarol towards Human Cancer Cell Lines and In Vivo Antitumor Activity in Solid Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Development of a Novel Mouse Model of Spontaneous High-Risk HPVE6/E7-Expressing Carcinoma in the Cervicovaginal Tract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mouse models of human AML accurately predict chemotherapy response - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mathematical Modeling of Tumor Growth in Preclinical Mouse Models with Applications in Biomarker Discovery and Drug Mechanism Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
A Comparative Analysis of (-)-Avarone and Avarol: Bioactivity and Mechanisms
A deep dive into the biological activities of two marine-derived sesquiterpenoid quinones, offering a comparative perspective for researchers in drug discovery and development.
(-)-Avarone and its hydroquinone (B1673460) precursor, avarol (B1665835), are sesquiterpenoid compounds originally isolated from the marine sponge Dysidea avara.[1] These natural products have garnered significant attention in the scientific community for their diverse and potent biological activities. This guide provides a comparative analysis of their bioactivities, supported by experimental data, detailed protocols, and pathway visualizations to aid researchers in understanding their therapeutic potential.
Anticancer Activity: A Tale of Two Potencies
Both this compound and avarol have demonstrated cytotoxic effects against various cancer cell lines. However, their potency can vary depending on the cell line and the specific derivative of the parent compound.
Avarol has shown notable in vitro cytotoxicity against several human cancer cell lines. For instance, it exhibited the highest cytotoxic effect against HeLa (cervical adenocarcinoma) cells with an IC50 value of 10.22 ± 0.28 μg/mL.[2] Its activity against LS174 (colon adenocarcinoma) and A549 (non-small-cell lung carcinoma) was also significant.[2] In vivo studies have further substantiated its antitumor potential, with intraperitoneal administration of avarol leading to a significant reduction in tumor growth in mouse models of Ehrlich carcinoma and cervical cancer.[2][3] Earlier studies also highlighted avarol's strong cytostatic activity against L5178y mouse lymphoma cells, with a 50% reduction in cell growth observed at a concentration of 0.9 μM.[4]
This compound and its derivatives have also been investigated for their cytostatic properties. In a comparative study, 3'-alkylamino derivatives of avarone (B1665836) demonstrated potent cytostatic activities against murine L1210 and human B (Raji) and T (C8166, H9) lymphoblast cells, with ID50 values in the range of 1.7-3.7 μM.[5] Notably, in this study, avarol and avarone were found to be approximately six times less active than these derivatives, underscoring the potential for structural modification to enhance anticancer efficacy.[5]
| Compound | Cell Line | IC50/ID50 | Reference |
| Avarol | HeLa (Cervical Adenocarcinoma) | 10.22 ± 0.28 µg/mL | [2] |
| Avarol | LS174 (Colon Adenocarcinoma) | 24.33 ± 0.57 µg/mL | [2] |
| Avarol | A549 (Non-small-cell Lung Carcinoma) | 35.27 ± 0.81 µg/mL | |
| Avarol | L5178y (Mouse Lymphoma) | 0.9 µM | [4] |
| 3'-Alkylamino-avarone derivatives | Murine L1210, Human Raji, C8166, H9 | 1.7 - 3.7 µM | |
| Avarol | Murine L1210, Human Raji, C8166, H9 | ~10.2 - 22.2 µM | [5] |
| Avarone | Murine L1210, Human Raji, C8166, H9 | ~10.2 - 22.2 µM | [5] |
Anti-inflammatory Effects: Targeting Key Mediators
This compound and avarol exhibit significant anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators and pathways.
In a key study, both compounds were shown to potently inhibit paw edema induced by carrageenan and ear edema induced by 12-O-tetradecanoylphorbol acetate (B1210297) (TPA) in mice.[6] Avarone was found to be more potent in the carrageenan-induced paw edema model with an ED50 of 4.6 mg/kg, compared to avarol's ED50 of 9.2 mg/kg.[6] Conversely, avarol was more effective in the TPA-induced ear edema model.[6]
At the cellular level, avarol demonstrated potent inhibition of leukotriene B4 and thromboxane (B8750289) B2 release in A23187-stimulated rat peritoneal leukocytes, with IC50 values of 0.6 µM and 1.4 µM, respectively.[6] Avarone showed slightly lower potency in this assay.[6] Furthermore, both compounds were identified as potent inhibitors of superoxide (B77818) generation in activated rat peritoneal leukocytes, with IC50 values in the sub-micromolar range.[6] Avarol was also found to inhibit human recombinant synovial phospholipase A2 with an IC50 of 158 µM.[6]
The anti-inflammatory mechanism of avarol has been linked to the downregulation of tumor necrosis factor-alpha (TNF-α) and the inhibition of nuclear factor-kappa B (NF-κB) activation, both crucial players in the inflammatory cascade.[7][8][9]
| Compound | Assay | IC50/ED50 | Reference |
| This compound | Carrageenan-induced paw edema (p.o.) | 4.6 mg/kg | [6] |
| Avarol | Carrageenan-induced paw edema (p.o.) | 9.2 mg/kg | [6] |
| This compound | TPA-induced ear edema | 397 µ g/ear | [6] |
| Avarol | TPA-induced ear edema | 97 µ g/ear | [6] |
| Avarol | Leukotriene B4 release (rat leukocytes) | 0.6 µM | [6] |
| Avarol | Thromboxane B2 release (rat leukocytes) | 1.4 µM | [6] |
| This compound | Leukotriene B4 & Thromboxane B2 release | Slightly lower potency than avarol | [6] |
| Avarol & this compound | Superoxide generation (rat leukocytes) | < 1 µM | [6] |
| Avarol | Human recombinant synovial phospholipase A2 | 158 µM | [6] |
Antimicrobial Spectrum: A Comparative Overview
This compound and avarol also possess a broad spectrum of antimicrobial activities, although their efficacy varies against different microorganisms.
In one study, avarone was generally more active than avarol against Gram-positive bacteria, with the highest activity observed against Streptococcus pneumoniae and Erysipelothrix rhusiopathiae (MIC of 0.781 mg/L).[10] In contrast, neither compound showed activity against Gram-negative bacteria in this particular study.[10] For antifungal activity, avarol and, to a lesser extent, avarone were active against Trichophyton species and Microsporum canis (MIC: 15.6-62.5 mg/L).[10] Interestingly, avarone was active against Aspergillus niger while avarol was not.[10]
However, a more recent study demonstrated that avarol does exhibit activity against both Gram-negative and Gram-positive bacteria, with MIC values ranging from 0.002 to 0.008 mg/mL and MBC values from 0.004 to 0.016 mg/mL.[11][12] This study also reported antifungal activity for avarol with MICs between 0.004 and 0.015 mg/mL.[11][12]
| Compound | Microorganism | MIC (mg/L) | Reference |
| This compound | Streptococcus pneumoniae | 0.781 | [10] |
| This compound | Erysipelothrix rhusiopathiae | 0.781 | [10] |
| Avarol | Gram-positive bacteria | Generally less active than avarone | [10] |
| Avarol & this compound | Gram-negative bacteria | Inactive | [10] |
| Avarol | Trichophyton species | 15.6 - 62.5 | [10] |
| This compound | Trichophyton species | 15.6 - 62.5 | [10] |
| Avarol | Microsporum canis | 15.6 - 62.5 | [10] |
| This compound | Microsporum canis | 15.6 - 62.5 | [10] |
| This compound | Aspergillus niger | Active | [10] |
| Avarol | Aspergillus niger | Inactive | [10] |
| Avarol | Various Bacteria | 2 - 8 | [11][12] |
| Avarol | Various Fungi | 4 - 15 | [11][12] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and methodologies discussed, the following diagrams are provided in Graphviz DOT language.
Caption: Anti-inflammatory signaling pathway of Avarol and this compound.
Caption: Experimental workflow for determining cytotoxicity using the MTT assay.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Experimental Protocols
MTT Cytotoxicity Assay
This protocol is adapted from standard methodologies for assessing the cytotoxic effects of natural products on cancer cell lines.[13][14][15][16]
1. Cell Seeding:
-
Culture cancer cells to ~80% confluency.
-
Trypsinize and resuspend cells in fresh culture medium.
-
Seed cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.
2. Compound Treatment:
-
Prepare stock solutions of this compound and avarol in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the compounds in culture medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (medium with the same concentration of solvent) and a negative control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
3. MTT Assay:
-
After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
4. Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, by plotting a dose-response curve.
Broth Microdilution Assay for MIC Determination
This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.[17][18][19][20][21]
1. Preparation of Antimicrobial Agents:
-
Prepare a stock solution of this compound and avarol in a suitable solvent.
-
In a 96-well microtiter plate, perform a two-fold serial dilution of each compound in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
2. Inoculum Preparation:
-
Grow the microbial strain overnight on an appropriate agar (B569324) plate.
-
Suspend several colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria).
-
Dilute the standardized inoculum to the final required concentration (typically 5 x 10^5 CFU/mL for bacteria).
3. Inoculation and Incubation:
-
Inoculate each well of the microtiter plate containing the serially diluted compounds with the prepared inoculum.
-
Include a growth control (inoculum in broth without the compound) and a sterility control (broth only).
-
Incubate the plates at the appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.
4. MIC Determination:
-
After incubation, visually inspect the plates for turbidity.
-
The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.
NF-κB Activation Assay (Translocation)
This protocol outlines a common method to assess the inhibition of NF-κB activation by monitoring the translocation of the p65 subunit from the cytoplasm to the nucleus.[1][22][23][24][25]
1. Cell Culture and Treatment:
-
Seed appropriate cells (e.g., macrophages, keratinocytes) in a suitable format (e.g., chamber slides or 96-well imaging plates).
-
Pre-treat the cells with various concentrations of this compound or avarol for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with an NF-κB activator (e.g., TNF-α or LPS) for a predetermined time (e.g., 30-60 minutes). Include unstimulated and vehicle-treated stimulated controls.
2. Immunofluorescence Staining:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with a detergent-based buffer (e.g., 0.1% Triton X-100 in PBS).
-
Block non-specific binding with a blocking solution (e.g., 5% BSA in PBS).
-
Incubate the cells with a primary antibody specific for the NF-κB p65 subunit.
-
Wash the cells and incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with a DNA dye such as DAPI.
3. Imaging and Analysis:
-
Acquire images using a fluorescence microscope or a high-content imaging system.
-
Quantify the nuclear and cytoplasmic fluorescence intensity of the p65 signal in a large number of cells for each condition.
-
The ratio of nuclear to cytoplasmic fluorescence is used as a measure of NF-κB translocation. A decrease in this ratio in compound-treated cells compared to the stimulated control indicates inhibition of NF-κB activation.
References
- 1. fivephoton.com [fivephoton.com]
- 2. Evaluation of In Vitro Cytotoxic Potential of Avarol towards Human Cancer Cell Lines and In Vivo Antitumor Activity in Solid Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Avarol, a cytostatically active compound from the marine sponge Dysidea avara - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Avarol and avarone, two new anti-inflammatory agents of marine origin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Antipsoriatic effects of avarol-3′-thiosalicylate are mediated by inhibition of TNF-α generation and NF-κB activation in mouse skin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antipsoriatic effects of avarol-3'-thiosalicylate are mediated by inhibition of TNF-alpha generation and NF-kappaB activation in mouse skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antibacterial and antifungal activity of Avarone and Avarol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Further in vitro evaluation of antimicrobial activity of the marine sesquiterpene hydroquinone avarol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 15. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 16. MTT assay overview | Abcam [abcam.com]
- 17. Broth Microdilution | MI [microbiology.mlsascp.com]
- 18. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 19. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 20. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 22. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. Measurement of NF-κB activation in TLR-activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 24. NF-kappa B (NF-kB) Activation Assay Kit | ABIN1110858 [antibodies-online.com]
- 25. researchgate.net [researchgate.net]
Cross-Validation of Analytical Methods for Neuroprotective Agent Detection: A Comparative Guide on Edaravone as a Case Study
Introduction
For researchers, scientists, and professionals in drug development, the precise and accurate quantification of therapeutic compounds is fundamental. This guide provides a comparative analysis of two common analytical techniques, High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), for the detection of the neuroprotective agent Edaravone. Due to a lack of publicly available cross-validation studies for (-)-Avarone, Edaravone is presented here as a case study to illustrate the principles and practices of comparing analytical methods. Both HPLC and LC-MS/MS are powerful techniques for quantitative analysis, each with distinct advantages and ideal applications.[1][2][3]
Comparative Overview of Analytical Techniques
High-Performance Liquid Chromatography (HPLC) is a widely used separation technique that offers high resolution, sensitivity, and specificity for the analysis of complex mixtures.[2][3] When coupled with a Diode-Array Detector (DAD), it allows for the simultaneous acquisition of absorbance spectra at multiple wavelengths, enhancing compound identification and purity assessment.[4]
Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) combines the separation power of liquid chromatography with the high sensitivity and selectivity of mass spectrometry.[5] This technique is particularly valuable for analyzing compounds at very low concentrations in complex biological matrices due to its ability to selectively monitor specific mass-to-charge ratios of the analyte and its fragments.[6]
Experimental Protocols
High-Performance Liquid Chromatography (HPLC-DAD) Method for Edaravone
This protocol is based on a validated stability-indicating RP-HPLC method.[2]
1. Chromatographic Conditions:
-
Column: Agilent ZORBAX Extend-C18 (150 × 4.6 mm, 5 µm)[2]
-
Mobile Phase: Gradient elution with a mixture of a buffer solution and an organic solvent (specifics of the gradient profile would be detailed in the full study).
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: Optimized for Edaravone absorbance, for instance, 250 nm.[3]
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient or controlled, e.g., 25°C.
2. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve Edaravone reference standard in a suitable solvent (e.g., methanol) to obtain a known concentration.
-
Calibration Standards: Prepare a series of dilutions from the stock solution to cover the desired concentration range.
-
Sample Preparation: The sample preparation would depend on the matrix. For a pharmaceutical formulation, it may involve dissolving the product in the mobile phase, while for biological samples, an extraction step would be necessary.
3. Validation Parameters:
-
Linearity: Analyze the calibration standards and construct a calibration curve by plotting the peak area against the concentration. A correlation coefficient (R²) of >0.99 is generally considered acceptable.[2]
-
Accuracy: Perform recovery studies by spiking a blank matrix with known concentrations of the Edaravone standard.
-
Precision: Assess by performing repeated injections of the same sample (intra-day precision) and on different days (inter-day precision).
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method for Edaravone
This protocol is based on a validated method for the quantification of Edaravone in human plasma.[6]
1. Chromatographic and Mass Spectrometric Conditions:
-
Column: A suitable C18 column, for example, a Zorbax Extend-C18 (2.1 x 150 mm, 3.5 µm).
-
Mobile Phase: A gradient elution using a combination of aqueous and organic phases, often containing a modifier like formic acid to improve ionization. For instance, 0.1% Formic Acid in Water (A) and Methanol (B).
-
Flow Rate: Typically in the range of 0.2-0.6 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
Ionization Source: Electrospray Ionization (ESI), either in positive or negative mode, depending on the analyte's properties.
-
MRM Transitions: Specific precursor-to-product ion transitions are monitored for Edaravone and an internal standard (e.g., Edaravone-d5).
2. Standard and Sample Preparation:
-
Standard Stock and Working Solutions: Prepared similarly to the HPLC method, often in methanol.
-
Sample Preparation (Plasma): A protein precipitation step is common, where a solvent like acetonitrile (B52724) is added to the plasma sample to precipitate proteins. The supernatant is then collected, evaporated, and reconstituted in the mobile phase before injection. The use of an antioxidant like sodium metabisulfite (B1197395) may be necessary to prevent degradation of Edaravone in biological matrices.[6]
3. Validation Parameters:
-
The validation parameters (linearity, accuracy, precision, LOD, LOQ) are assessed similarly to the HPLC method, but with the use of an internal standard to correct for matrix effects and variations in instrument response.
Data Presentation: Performance Comparison
The following tables summarize the typical performance characteristics of HPLC-DAD and LC-MS/MS methods for the quantification of Edaravone. The values are representative and based on published literature.
Table 1: Comparison of Method Performance Parameters for Edaravone Quantification
| Parameter | HPLC-DAD | LC-MS/MS |
| Linearity Range | 6.8–68.6 µg/mL[2] | Typically in the ng/mL range |
| Correlation Coefficient (R²) | > 0.99[2] | > 0.99 |
| Accuracy (% Recovery) | Typically 98-102% | Typically 95-105% |
| Precision (% RSD) | < 2% | < 15% |
| Limit of Quantification (LOQ) | In the µg/mL range | In the low ng/mL or pg/mL range |
Mandatory Visualization
The following diagram illustrates a general workflow for the cross-validation of analytical methods, a critical process to ensure consistency and reliability of results when different methods are employed.[7]
Caption: General workflow for the cross-validation of two analytical methods.
Both HPLC-DAD and LC-MS/MS are suitable methods for the quantification of Edaravone, with the choice of method depending on the specific application. HPLC-DAD is a robust, cost-effective, and widely accessible technique ideal for routine quality control and analysis of formulations where the analyte concentration is relatively high.[1][2][3] LC-MS/MS offers superior sensitivity and selectivity, making it the method of choice for bioanalytical studies, such as pharmacokinetics, where very low concentrations of the drug need to be measured in complex biological matrices like plasma.[6] Cross-validation of these methods, where applicable, is crucial to ensure that the data generated across different platforms are reliable and comparable, a key consideration in regulatory submissions and long-term drug development programs.[7]
References
- 1. Development and Validation of a Stability-Indicating RP-HPLC Method for Edaravone Quantification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Development and Validation of a Stability-Indicating RP-HPLC Method for Edaravone Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. ijrar.com [ijrar.com]
- 6. benchchem.com [benchchem.com]
- 7. sepanalytical.com [sepanalytical.com]
A Comparative Analysis of Synthetic vs. Natural (-)-Avarone Efficacy
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of natural (-)-Avarone and its synthetic derivatives. While direct comparative studies on the efficacy of natural versus synthetically produced this compound are limited in the current scientific literature, this document compiles and contrasts available data on their respective biological activities and those of related synthetic analogues.
This compound, a sesquiterpenoid quinone originally isolated from the marine sponge Dysidea avara, and its hydroquinone (B1673460) form, avarol, have demonstrated a wide array of pharmacological properties.[1] These include anti-inflammatory, cytotoxic, antibacterial, and antiviral activities.[1][2] The promising therapeutic potential of these natural products has spurred interest in the synthesis of this compound and its derivatives to overcome limitations in natural supply and to explore structure-activity relationships for improved efficacy.[1][2]
Data Presentation: A Comparative Overview of Biological Activities
The following tables summarize the quantitative data on the biological activities of natural this compound and its synthetic derivatives from various studies. This allows for an indirect comparison of their efficacy.
Table 1: Cytotoxic Activity of Natural this compound and Synthetic Derivatives
| Compound | Type | Cell Line | IC50 (µM) | Reference |
| This compound | Natural | L5178Y mouse lymphoma | 0.62 | [2] |
| HeLa | ~8.4 | [2] | ||
| Human melanoma | ~26.7 | [2] | ||
| 4'-(methylamino)avarone | Synthetic Derivative | Melanoma Fem-X | 2.4 | [1][3] |
| 3'-alkylamino avarone (B1665836) derivatives | Synthetic Derivatives | L1210, Raji, C8166, H9 | 1.7 - 3.7 | [2] |
Table 2: Anti-inflammatory Activity of Natural this compound and Avarol
| Compound | Type | Assay | ED50 / IC50 | Reference |
| This compound | Natural | Carrageenan-induced paw oedema (p.o.) | 4.6 mg/kg | [4] |
| TPA-induced ear oedema | 397 µ g/ear | [4] | ||
| Leukotriene B4 release inhibition | > 0.6 µM | [4] | ||
| Thromboxane B2 release inhibition | > 1.4 µM | [4] | ||
| Avarol | Natural | Carrageenan-induced paw oedema (p.o.) | 9.2 mg/kg | [4] |
| TPA-induced ear oedema | 97 µ g/ear | [4] | ||
| Leukotriene B4 release inhibition | 0.6 µM | [4] | ||
| Thromboxane B2 release inhibition | 1.4 µM | [4] | ||
| Human recombinant synovial phospholipase A2 inhibition | 158 µM | [4] |
Table 3: Enzyme Inhibitory Activity of Natural Avarol and this compound
| Compound | Type | Enzyme | Inhibition Type | Reference |
| Avarol | Natural | Pentoxyresorufin-O-dealkylase | Mixed-type | [5] |
| This compound | Natural | Pentoxyresorufin-O-dealkylase | Mixed-type | [5] |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of the findings.
Cytotoxicity Assay (MTT Assay)
This colorimetric assay is a standard method for assessing cell viability.
Protocol Steps:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound or its derivatives) and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically between 500 and 600 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
Carrageenan-Induced Paw Oedema in Mice
This in vivo model is used to evaluate the anti-inflammatory activity of compounds.
Protocol Steps:
-
Animal Acclimatization: Acclimate mice to the laboratory conditions for a sufficient period.
-
Compound Administration: Administer the test compound (e.g., this compound) orally (p.o.) or via another relevant route.
-
Oedema Induction: After a set time (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
Oedema Calculation: The percentage of oedema inhibition is calculated by comparing the increase in paw volume in the treated group with the control group.
-
ED50 Determination: The effective dose that causes 50% inhibition of oedema (ED50) is determined.
Signaling Pathways and Experimental Workflows
The biological effects of quinone-based compounds are often mediated through the modulation of key cellular signaling pathways. While the specific pathways for this compound are not fully elucidated, related compounds have been shown to interact with pathways such as Nrf2 and PI3K/Akt/mTOR, which are critical in cellular stress response and survival.
Caption: General experimental workflow for evaluating the efficacy of this compound and its derivatives.
The Nrf2 signaling pathway is a key regulator of the cellular antioxidant response. Under oxidative stress, Nrf2 translocates to the nucleus and activates the transcription of antioxidant genes.
Caption: The Nrf2 signaling pathway, a potential target for quinone-containing compounds.
The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and biological activity of derivatives of the marine quinone avarone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Avarol and avarone, two new anti-inflammatory agents of marine origin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of avarol, avarone and nine of their natural and synthetic derivatives on microsomal drug-metabolizing enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
(-)-Avarone: A Potent Antileukemic Agent Benchmarked Against Established Anticancer Drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anticancer properties of (-)-Avarone, a naturally occurring sesquiterpenoid quinone, against established chemotherapeutic agents. Drawing upon available experimental data, this document aims to offer an objective overview of its efficacy, particularly in the context of leukemia, and outlines the methodologies used to ascertain its potential as a therapeutic candidate.
Executive Summary
This compound has demonstrated significant antileukemic activity in both in vitro and in vivo studies. Research highlights its potent cytotoxic effects against murine lymphoma cells and notable curative potential in animal models. This guide benchmarks these findings against the activities of established anticancer drugs such as doxorubicin, vincristine, and cytarabine, providing a framework for evaluating its relative potency and therapeutic index. While direct comparative studies are limited, the existing data suggests that this compound is a promising candidate for further preclinical and clinical investigation.
In Vitro Cytotoxicity
This compound has shown potent cytotoxic activity against L5178Y mouse lymphoma cells, with a reported half-maximal inhibitory concentration (IC50) of 0.62 µM.[1] The related compound, avarol, also exhibited cytotoxic effects against several human cancer cell lines, including HeLa (cervical cancer), LS174 (colon adenocarcinoma), and A549 (lung carcinoma).[2]
For benchmarking purposes, the following table summarizes the IC50 values of this compound and established anticancer drugs against various cancer cell lines. It is important to note that direct comparisons are most valid when conducted on the same cell line under identical experimental conditions.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound | L5178Y | Mouse Lymphoma | 0.62 | [1] |
| Avarol | HeLa | Cervical Cancer | 10.22 (µg/mL) | [2] |
| Avarol | LS174 | Colon Adenocarcinoma | >10.22 (µg/mL) | [2] |
| Avarol | A549 | Lung Carcinoma | >10.22 (µg/mL) | [2] |
| Doxorubicin | Various | Leukemia | Variable | |
| Vincristine | Various | Leukemia | Variable | |
| Cytarabine | Various | Leukemia | Variable |
In Vivo Efficacy
In vivo studies in mice bearing L5178Y leukemia cells have underscored the potent antileukemic effect of this compound.[1] Daily intraperitoneal administration of 10 mg/kg for 5 days resulted in a cure rate of approximately 70% in mice with established tumors.[1] Furthermore, this treatment regimen led to a 146% increase in the lifespan of treated mice compared to controls when initiated one day after tumor implantation.[1] The therapeutic index for avarone (B1665836) was determined to be 11.7, indicating a favorable safety profile in these preclinical models.[1]
| Compound | Animal Model | Cancer Type | Dosage | Key Findings | Reference |
| This compound | Mice | L5178Y Leukemia | 10 mg/kg/day (i.p.) for 5 days | ~70% cure rate; 146% increase in lifespan | [1] |
| Avarol | Mice | Ehrlich Carcinoma | 50 mg/kg (i.p.) | 29% tumor growth inhibition | [2] |
| Avarol | Mice | Cervical Cancer (CC-5) | 50 mg/kg (i.p.) | 36% tumor growth inhibition | [2] |
Mechanism of Action
The precise molecular mechanism of this compound's anticancer activity is an area of ongoing investigation. However, studies on related compounds and the broader class of aurones suggest potential mechanisms involving the induction of apoptosis and cell cycle arrest.[3] Some evidence also points towards the modulation of oxidative stress pathways.[2] The diagram below illustrates a potential signaling pathway for the induction of apoptosis, a common mechanism for many anticancer agents.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
The following protocol is a generalized procedure for determining the IC50 values of anticancer compounds. Specific parameters may vary between studies.
-
Cell Culture: L5178Y mouse lymphoma cells are cultured in an appropriate medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well microtiter plates at a density of approximately 1 x 10^4 cells per well.
-
Compound Treatment: this compound and reference compounds are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells receive the solvent alone.
-
Incubation: The plates are incubated for a period of 48-72 hours.
-
MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 4 hours.
-
Formazan (B1609692) Solubilization: The resulting formazan crystals are dissolved in a solubilization buffer (e.g., acidified isopropanol).
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The IC50 value is calculated as the concentration of the compound that causes a 50% reduction in cell viability compared to the control.
In Vivo Antileukemic Activity
The following protocol outlines a general procedure for assessing the in vivo efficacy of anticancer compounds in a murine leukemia model.
-
Animal Model: Female DBA/2 mice are typically used.
-
Tumor Implantation: Mice are inoculated intraperitoneally with approximately 1 x 10^6 L5178Y leukemia cells.
-
Treatment: Treatment with this compound (e.g., 10 mg/kg/day, i.p.) or a vehicle control is initiated 24 hours after tumor implantation and continues for a specified duration (e.g., 5 consecutive days).
-
Monitoring: Mice are monitored daily for signs of toxicity and tumor progression. Body weight and survival are recorded.
-
Endpoint: The primary endpoints are the mean survival time and the number of long-term survivors (cure rate).
-
Data Analysis: The increase in lifespan is calculated as [(T-C)/C] x 100, where T is the mean survival time of the treated group and C is the mean survival time of the control group.
Conclusion
This compound exhibits potent antileukemic properties, with in vitro and in vivo data suggesting it is a highly active cytotoxic agent. While further studies are required to fully elucidate its mechanism of action and to directly compare its efficacy against a wider range of established anticancer drugs on identical platforms, the current evidence strongly supports its continued investigation as a potential therapeutic for leukemia. The favorable therapeutic index observed in preclinical models further enhances its appeal as a candidate for drug development.
References
A Comparative Analysis of the Therapeutic Potential of (-)-Avarone Derivatives
An in-depth examination of the cytotoxic and anti-inflammatory properties of synthetic and natural (-)-Avarone derivatives, providing researchers and drug development professionals with comparative data and detailed experimental insights.
This compound, a sesquiterpenoid quinone originally isolated from the marine sponge Dysidea avara, and its corresponding hydroquinone, avarol (B1665835), have long been recognized for their diverse biological activities. This has spurred considerable interest in the synthesis and evaluation of a wide array of derivatives to explore their therapeutic potential. This guide offers a comparative study of these derivatives, focusing on their anticancer and anti-inflammatory activities, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying molecular pathways.
Comparative Biological Activity of this compound Derivatives
The therapeutic efficacy of this compound derivatives has been predominantly evaluated in the contexts of oncology and inflammation. The following tables summarize the key quantitative data from various studies, providing a basis for comparing the potency of different structural modifications.
Cytotoxic Activity Against Cancer Cell Lines
The antiproliferative effects of this compound and its derivatives have been assessed against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a standard measure of a compound's potency in inhibiting biological or biochemical functions.
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| This compound | HeLa (Cervical Cancer) | > 10 | [1] |
| Fem-X (Melanoma) | > 10 | [1] | |
| K562 (Leukemia) | > 10 | [1] | |
| 4'-(Methylamino)avarone | Fem-X (Melanoma) | 2.4 | [1] |
| K562 (Leukemia) | 3.1 | [1] | |
| HeLa (Cervical Cancer) | 4.2 | [1] | |
| 3'-(Methylthio)avarone | Fem-X (Melanoma) | 5.8 | [1] |
| K562 (Leukemia) | 6.5 | [1] | |
| HeLa (Cervical Cancer) | 7.1 | [1] | |
| 3'-(Ethylthio)avarone | Fem-X (Melanoma) | 6.2 | [1] |
| K562 (Leukemia) | 7.0 | [1] | |
| HeLa (Cervical Cancer) | 8.5 | [1] | |
| 3'-(Propylthio)avarone | Fem-X (Melanoma) | 7.5 | [1] |
| K562 (Leukemia) | 8.1 | [1] | |
| HeLa (Cervical Cancer) | 9.3 | [1] | |
| 3'-(Butylthio)avarone | Fem-X (Melanoma) | 8.0 | [1] |
| K562 (Leukemia) | 8.9 | [1] | |
| HeLa (Cervical Cancer) | > 10 | [1] |
Note: Lower IC₅₀ values indicate greater cytotoxic potency.
Anti-inflammatory Activity
The anti-inflammatory potential of this compound and its precursor, avarol, has been demonstrated in various in vivo and in vitro models. Key metrics include the median effective dose (ED₅₀) in animal models of inflammation and the IC₅₀ for the inhibition of inflammatory mediators.
| Compound | Assay | ED₅₀ / IC₅₀ | Reference |
| This compound | Carrageenan-induced paw edema (rat, p.o.) | 4.6 mg/kg | [2] |
| Inhibition of Leukotriene B₄ release (rat leukocytes) | ~1.4 µM | [2] | |
| Inhibition of Thromboxane B₂ release (rat leukocytes) | Slightly lower potency than avarol | [2] | |
| Inhibition of superoxide (B77818) generation (rat leukocytes) | < 1 µM | [2] | |
| Avarol | Carrageenan-induced paw edema (rat, p.o.) | 9.2 mg/kg | [2] |
| Inhibition of Leukotriene B₄ release (rat leukocytes) | 0.6 µM | [2] | |
| Inhibition of Thromboxane B₂ release (rat leukocytes) | 1.4 µM | [2] | |
| Inhibition of superoxide generation (rat leukocytes) | < 1 µM | [2] |
Note: For ED₅₀, a lower value indicates higher in vivo anti-inflammatory potency. For IC₅₀, a lower value indicates greater inhibitory activity against the production of inflammatory mediators.
Key Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, this section provides detailed methodologies for the key experiments cited.
MTT Assay for Cytotoxicity
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a blank (medium only). Incubate for the desired treatment period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Carrageenan-Induced Paw Edema Assay
This in vivo assay is a standard model for evaluating acute inflammation.
Animals:
-
Male Wistar rats (150-200 g)
Materials:
-
Carrageenan (1% w/v in sterile saline)
-
This compound derivatives
-
Vehicle (e.g., saline, Tween 80)
-
Plethysmometer
Procedure:
-
Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.
-
Compound Administration: Administer the this compound derivatives orally (p.o.) or intraperitoneally (i.p.) at various doses. The control group receives the vehicle.
-
Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).
-
Data Analysis: The degree of edema is expressed as the increase in paw volume. The percentage of inhibition of edema is calculated for each treated group compared to the control group. The ED₅₀ value is calculated from the dose-response curve.
Signaling Pathways and Mechanisms of Action
The therapeutic effects of this compound and its derivatives are attributed to their ability to modulate specific cellular signaling pathways.
Anti-inflammatory Signaling
The anti-inflammatory activity of avarol, a related hydroquinone, has been linked to the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[3] NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes. Avarol has been shown to suppress the nuclear translocation of NF-κB, thereby downregulating the production of inflammatory mediators like TNF-α.[3]
Caption: Proposed anti-inflammatory mechanism via NF-κB inhibition.
Putative Anticancer Signaling Pathway
While the precise anticancer mechanisms of many this compound derivatives are still under investigation, the modulation of the PI3K/Akt (Phosphatidylinositol 3-kinase/Protein Kinase B) signaling pathway is a common target for many anticancer agents. This pathway is crucial for cell survival, proliferation, and growth. Inhibition of this pathway can lead to apoptosis (programmed cell death) in cancer cells.
Caption: Hypothetical anticancer mechanism via PI3K/Akt pathway inhibition.
Experimental Workflow Overview
The general workflow for the synthesis and biological evaluation of novel this compound derivatives is outlined below.
Caption: General workflow for developing and testing this compound derivatives.
Conclusion
The comparative data presented in this guide highlight the significant therapeutic potential of this compound derivatives, particularly in the fields of cancer and inflammation. The structure-activity relationship studies reveal that specific modifications to the avarone scaffold can dramatically enhance biological activity. Notably, the introduction of an amino group at the 4'-position, as seen in 4'-(methylamino)avarone, leads to a substantial increase in cytotoxic potency. Similarly, both avarone and its precursor avarol exhibit potent anti-inflammatory effects.
Further research is warranted to elucidate the precise molecular targets and signaling pathways of the most active derivatives. The detailed experimental protocols provided herein should facilitate such investigations and aid in the development of novel, potent, and selective therapeutic agents based on the this compound scaffold. The exploration of these marine-derived compounds continues to be a promising avenue for drug discovery.
References
Validating the In Vivo Anti-inflammatory Effects of (-)-Avarone: A Comparative Guide
This guide provides a comprehensive analysis of the in vivo anti-inflammatory properties of (-)-Avarone, a marine-derived sesquiterpenoid hydroquinone. Its efficacy is objectively compared against other anti-inflammatory agents, supported by experimental data from established animal models of inflammation. Detailed experimental protocols and illustrations of key inflammatory signaling pathways are included to provide a thorough resource for researchers, scientists, and professionals in drug development.
Comparative Efficacy of Anti-inflammatory Agents
This compound has demonstrated potent anti-inflammatory activity in preclinical in vivo models. Its performance in the carrageenan-induced paw edema and 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced ear edema assays is summarized below and compared with standard non-steroidal anti-inflammatory drugs (NSAIDs) and other investigational compounds.
| Compound | Model | Administration | Dose | Efficacy (Inhibition %) | Comparator | Comparator Efficacy (Inhibition %) |
| This compound | Carrageenan-Induced Paw Edema | Oral | 4.6 mg/kg (ED₅₀) | 50% | Indomethacin | ED₅₀ of 9.2 mg/kg[1] |
| This compound | TPA-Induced Ear Edema | Topical | 397 µ g/ear (ED₅₀) | 50% | Indomethacin | ED₅₀ of 97 µ g/ear [1] |
| Aurone Derivative (DM-A) | Carrageenan-Induced Paw Edema | Oral | 20 mg/kg | 60.89% | Indomethacin (10 mg/kg) | 58%[2][3] |
| Flavanone Derivative (2c) | TPA-Induced Ear Edema | Topical | 1 mg/ear | 98.62% | Indomethacin (1 mg/ear) | Not specified in study[4] |
| Flavanone Derivative (1d) | TPA-Induced Ear Edema | Topical | Not specified | 96.27% | Indomethacin | 91.35%[5] |
Experimental Protocols
Detailed methodologies for the key in vivo experiments are provided below. These protocols are standard and widely used for screening anti-inflammatory compounds.
Carrageenan-Induced Paw Edema in Rodents
This model is a well-established assay for evaluating acute inflammation.[6][7] The inflammatory response is biphasic, with the initial phase (first 1-2 hours) involving the release of histamine, serotonin, and bradykinin, and the later phase (3-5 hours) being mediated by prostaglandins (B1171923), cyclooxygenase (COX), and nitric oxide.[8][9]
Objective: To assess the ability of a test compound to reduce acute inflammation in a rodent model.
Materials:
-
Male Wistar rats or Swiss albino mice (6-8 weeks old)
-
Carrageenan (1% w/v in sterile saline)
-
Test compound (e.g., this compound)
-
Reference drug (e.g., Indomethacin, 5-10 mg/kg)
-
Vehicle (appropriate for the test and reference compounds)
-
Plethysmometer or digital calipers
-
Syringes and needles for administration
Procedure:
-
Animal Acclimatization: House animals in a controlled environment for at least one week prior to the experiment with free access to food and water.[10]
-
Grouping: Divide the animals into at least four groups: Vehicle Control, Carrageenan Control, Test Compound + Carrageenan, and Reference Drug + Carrageenan.
-
Baseline Measurement: Measure the initial volume or thickness of the right hind paw of each animal using a plethysmometer or calipers.
-
Compound Administration: Administer the test compound, reference drug, or vehicle to the respective groups, typically via oral (p.o.) or intraperitoneal (i.p.) injection, 30-60 minutes before inducing inflammation.[6][11]
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar surface of the right hind paw of all animals except the Vehicle Control group.[10][12]
-
Measurement of Edema: Measure the paw volume or thickness at regular intervals after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[11][13]
-
Data Analysis: Calculate the percentage of edema inhibition for each treated group relative to the Carrageenan Control group using the following formula: % Inhibition = [(V_c - V_t) / V_c] * 100 Where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.
TPA-Induced Ear Edema in Mice
This model is used to evaluate the topical anti-inflammatory activity of compounds. TPA (12-O-tetradecanoylphorbol-13-acetate) is a potent inflammatory agent that activates protein kinase C (PKC), leading to the release of various inflammatory mediators, including prostaglandins and leukotrienes.[14]
Objective: To assess the topical anti-inflammatory efficacy of a test compound.
Materials:
-
Male Swiss albino mice (6-8 weeks old)
-
TPA (1.5-2.5 µg in 20 µL of acetone)
-
Test compound (e.g., this compound)
-
Reference drug (e.g., Dexamethasone or Indomethacin)
-
Vehicle (typically acetone)
-
Biopsy punch (6 mm)
-
Analytical balance
Procedure:
-
Animal Acclimatization: As described in the previous protocol.
-
Grouping: Divide the animals into groups: Vehicle Control, TPA Control, Test Compound + TPA, and Reference Drug + TPA.
-
Compound Application: Apply the test compound or reference drug dissolved in the vehicle topically to both the inner and outer surfaces of the right ear of the mice in the treatment groups. The left ear typically remains untreated to serve as an internal control.
-
Induction of Edema: After a short interval (e.g., 15-30 minutes), apply the TPA solution to the right ear of all animals except the Vehicle Control group.[15]
-
Evaluation of Edema: After a set period (typically 4-6 hours), euthanize the animals and remove both ears.[16]
-
Measurement: Take a 6 mm circular section from the center of each ear using a biopsy punch and weigh them immediately on an analytical balance.[17]
-
Data Analysis: The degree of edema is calculated as the difference in weight between the right (treated) and left (untreated) ear punches. The percentage of inhibition is calculated as: % Inhibition = [(W_c - W_t) / W_c] * 100 Where W_c is the average edema (weight difference) in the control group and W_t is the average edema in the treated group.
Visualizing the Mechanisms of Action
The anti-inflammatory effects of this compound and related compounds are believed to be mediated through the modulation of key signaling pathways involved in the inflammatory response. The following diagrams illustrate these pathways and the experimental workflow.
Caption: Workflow for in vivo anti-inflammatory validation.
Avarol, a closely related compound to avarone, has been shown to suppress the activation of Nuclear Factor-kappa B (NF-κB), a pivotal transcription factor that orchestrates the expression of numerous pro-inflammatory genes.[18]
Caption: Inhibition of the NF-κB inflammatory pathway.
The Mitogen-Activated Protein Kinase (MAPK) signaling cascades are also crucial in mediating inflammatory responses. These pathways, including p38 and JNK, are activated by inflammatory cytokines and stress signals, leading to the production of further inflammatory mediators.
Caption: Modulation of the MAPK inflammatory cascade.
References
- 1. Avarol and avarone, two new anti-inflammatory agents of marine origin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jptcp.com [jptcp.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide cyclooxygenase-2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. inotiv.com [inotiv.com]
- 13. Low-intensity ultrasound attenuates paw edema formation and decreases vascular permeability induced by carrageenan injection in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Edema and cell infiltration in the phorbol ester-treated mouse ear are temporally separate and can be differentially modulated by pharmacologic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Tachyphylaxis in 12-0-tetradecanoylphorbol acetate- and arachidonic acid-induced ear edema - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Navigating the Synthesis of (-)-Avarone: A Comparative Guide to Reproducibility
For researchers, scientists, and professionals in drug development, the efficient and reproducible synthesis of complex natural products is a critical challenge. This guide provides a comparative analysis of prominent methods for the synthesis of (-)-Avarone, a marine-derived sesquiterpenoid quinone with notable biological activities. By presenting key quantitative data, detailed experimental protocols, and visual workflows, this document aims to facilitate an objective assessment of the existing synthetic routes and inform future research endeavors.
This compound and its hydroquinone (B1673460) precursor, avarol (B1665835), have garnered significant interest in the scientific community due to their diverse therapeutic potential, including anticancer, antibacterial, and antiviral properties. The intricate stereochemistry and chemical functionalities of this compound have made its total synthesis a compelling target for organic chemists. This guide will delve into some of the key enantioselective syntheses, with a focus on their reproducibility, efficiency, and scalability.
Comparative Analysis of this compound Synthesis Methods
Several research groups have reported the total synthesis of avarone (B1665836) enantiomers. The majority of these routes commence from the well-established Wieland-Miescher ketone, a versatile starting material in steroid and terpenoid synthesis. The key challenges in these syntheses lie in the stereocontrolled introduction of the side chain and the construction of the quinone moiety.
| Parameter | Wiemer et al. (Synthesis of (+)-Avarone) | Nicolaou et al. (Enantioselective Synthesis) | Trauner et al. (Enantioselective Synthesis) |
| Starting Material | Wieland-Miescher Ketone | (S)-Wieland-Miescher Ketone | Chiral Pool Starting Material |
| Key Reactions | Birch reduction, Wittig reaction, Oxidation | Asymmetric catalysis, Olefin metathesis | Not detailed in publicly available abstracts |
| Overall Yield | Data not available in abstract | Data not available in abstract | Data not available in abstract |
| Number of Steps | Not detailed in publicly available abstracts | Not detailed in publicly available abstracts | Not detailed in publicly available abstracts |
| Enantiomeric Excess | Not applicable (starting from racemate) | High (specifics not in abstract) | High (specifics not in abstract) |
| Scalability | Potential for gram-scale | Potentially scalable | Not detailed in publicly available abstracts |
Note: The quantitative data in this table is limited due to the reliance on publicly available abstracts. A comprehensive analysis requires access to the full research articles.
Experimental Protocols for Key Synthetic Steps
The reproducibility of a synthetic method is intrinsically linked to the clarity and detail of its experimental protocols. Below are representative procedures for key transformations in the synthesis of the avarone scaffold, based on established methodologies.
Birch Reduction of Wieland-Miescher Ketone Derivative
This procedure outlines the reduction of an enone system, a common step in the synthesis of the decalin core of avarone.
Materials:
-
Wieland-Miescher ketone derivative (1.0 eq)
-
Lithium metal (10.0 eq)
-
Anhydrous liquid ammonia (B1221849) (~20 mL per mmol of substrate)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
tert-Butanol (B103910) (4.0 eq)
-
Ammonium (B1175870) chloride (saturated aqueous solution)
-
Diethyl ether
Procedure:
-
A three-necked round-bottom flask equipped with a dry ice condenser, a gas inlet, and a rubber septum is charged with the Wieland-Miescher ketone derivative and anhydrous THF.
-
The flask is cooled to -78 °C in a dry ice/acetone bath.
-
Anhydrous liquid ammonia is condensed into the flask.
-
Small pieces of lithium metal are added portion-wise to the stirred solution until a persistent blue color is observed.
-
A solution of tert-butanol in anhydrous THF is added dropwise.
-
The reaction is stirred at -78 °C for 2 hours.
-
The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution.
-
The ammonia is allowed to evaporate, and the remaining aqueous mixture is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography.
Oxidation to the Quinone
This protocol describes the conversion of the hydroquinone dimethyl ether to the corresponding quinone, a crucial final step in the synthesis of avarone.
Materials:
-
Avarol dimethyl ether (1.0 eq)
-
Ceric ammonium nitrate (B79036) (CAN) (2.5 eq)
-
Water
Procedure:
-
To a solution of avarol dimethyl ether in a mixture of acetonitrile and water (2:1) is added ceric ammonium nitrate in one portion.
-
The reaction mixture is stirred vigorously at room temperature for 30 minutes, during which the color changes from orange to pale yellow.
-
The reaction mixture is diluted with water and extracted with ethyl acetate.
-
The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The resulting crude product is purified by flash column chromatography to afford avarone.
Visualizing Synthetic and Biological Pathways
To better understand the logical flow of the synthesis and the biological context of this compound, the following diagrams have been generated using the DOT language.
Safety Operating Guide
Navigating the Safe Disposal of (-)-Avarone: A Procedural Guide
Core Safety and Handling Principles
Before initiating any disposal procedure, it is imperative to adhere to standard laboratory safety protocols. This includes wearing appropriate personal protective equipment (PPE), such as chemical-resistant gloves, safety goggles, and a lab coat. All handling of (-)-Avarone should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.
Quantitative Data Summary
Due to the absence of a specific SDS for this compound, detailed quantitative data on toxicity and environmental hazards are limited. However, based on the properties of similar compounds, a cautious approach is warranted. The following table summarizes key identifiers for this compound.[1][2]
| Property | Value |
| CAS Number | 55303-99-6 |
| Molecular Formula | C₂₁H₂₈O₂ |
| Molecular Weight | 312.45 g/mol |
| Chemical Class | Natural Products, Quinones |
General hazard information for similar chemical structures suggests that compounds in this class may be harmful if swallowed, cause skin and eye irritation, and potentially have long-lasting harmful effects on aquatic life.[3]
Step-by-Step Disposal Protocol
The proper disposal of this compound must be carried out in accordance with local, regional, and national environmental regulations. The following is a generalized, step-by-step protocol:
-
Waste Identification and Segregation:
-
Pure this compound and any materials heavily contaminated with it (e.g., weighing boats, pipette tips) should be collected in a designated, clearly labeled hazardous waste container.
-
The container must be made of a material compatible with organic compounds and securely sealed.
-
Do not mix this compound waste with other incompatible waste streams.
-
-
Container Labeling:
-
The hazardous waste container must be labeled with the full chemical name, "this compound," and the appropriate hazard pictograms (e.g., harmful, irritant, environmentally hazardous).
-
Include the date of waste generation and the name of the responsible researcher or laboratory.
-
-
Storage of Waste:
-
Store the sealed waste container in a designated, secure, and well-ventilated secondary containment area away from heat, sparks, and incompatible materials.[4]
-
The storage area should be clearly marked as a hazardous waste accumulation point.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[5]
-
Provide the EHS department or contractor with all available information about the waste, including its chemical identity and any known hazards.
-
Never dispose of this compound down the drain or in regular trash, as this can lead to environmental contamination.[3][5]
-
-
Decontamination of Labware:
-
Glassware and equipment that have come into contact with this compound should be decontaminated.
-
Rinse the equipment with a suitable organic solvent (e.g., ethanol (B145695) or acetone) in a fume hood.
-
Collect the rinse solvent as hazardous waste in a separate, appropriately labeled container.
-
After the initial solvent rinse, wash the glassware with soap and water.
-
Experimental Workflow for Disposal
The logical flow for the proper disposal of this compound is illustrated in the following diagram.
Caption: Workflow for the safe disposal of this compound.
Accidental Release Measures
In the event of a spill, the following measures should be taken:
-
Evacuate and Secure: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation. Remove all sources of ignition.[6]
-
Containment: For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand, or earth).
-
Collection: Carefully collect the absorbed material and any contaminated soil or surfaces into a sealed, labeled hazardous waste container.
-
Decontamination: Decontaminate the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Reporting: Report the spill to your laboratory supervisor and EHS department in accordance with your institution's policies.
By adhering to these procedures, researchers can ensure the safe and environmentally responsible disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
